molecular formula C14H20N2O2 B1501707 Tert-butyl 7-(aminomethyl)indoline-1-carboxylate CAS No. 1086392-30-4

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Cat. No.: B1501707
CAS No.: 1086392-30-4
M. Wt: 248.32 g/mol
InChI Key: YQAKBUMNCPAWNH-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAKBUMNCPAWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694352
Record name tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-30-4
Record name tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 7-(aminomethyl)indoline-1-carboxylate and Its Isomers for Medicinal Chemistry Professionals

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a member of the substituted indoline class, it serves as a valuable building block for the synthesis of more complex molecules, leveraging its protected primary amine and a reactive indoline scaffold. This guide provides a detailed examination of its physicochemical properties, safe handling protocols, and its strategic application in synthetic chemistry. Due to the limited publicly available experimental data for the 7-aminomethyl isomer, this document synthesizes information from commercial suppliers, safety data sheets for related compounds, and comprehensive computed data for the closely related isomer, tert-butyl 3-(aminomethyl)indoline-1-carboxylate, to provide a robust and practical resource for researchers.

Introduction: The Strategic Value of Substituted Indolines

The indoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved drugs.[1] Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors to interact with biological targets such as protein kinases.[1] The introduction of functional groups, such as the aminomethyl group, provides a key vector for chemical modification and interaction with target proteins, for instance, by acting as a hydrogen bond donor.[1]

The compound this compound belongs to a class of intermediates where the indoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection serves two primary purposes:

  • Modulation of Reactivity : The Boc group deactivates the indole nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at other positions on the scaffold.[1]

  • Facilitation of Synthesis : The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine, enabling further diversification at a later synthetic stage.[2]

This combination of a protected amine on the scaffold and a primary amine "handle" makes this molecule a versatile starting point for creating libraries of compounds for screening and lead optimization.[3]

Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, robust computed data is available for the isomeric tert-butyl 3-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-24-6), which provides a reliable estimate for the molecular properties. Researchers should treat these as predicted values and confirm them experimentally for the specific 7-isomer (CAS: 1086392-30-4) in their possession.

Table 1: Key Physicochemical Identifiers
PropertyValueSource
Chemical Formula C₁₄H₂₀N₂O₂[4][5]
Molecular Weight 248.32 g/mol [4]
Exact Mass 248.152477885 Da[4]
CAS Number 1086392-30-4 (7-isomer)[5]
Synonyms 7-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl esterN/A
Table 2: Computed Physicochemical Properties (for 3-isomer)
PropertyValueDetails and Implications
XLogP3 1.6Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.
Hydrogen Bond Donors 1The primary amine (-NH₂) is the sole hydrogen bond donor.
Hydrogen Bond Acceptors 3The two oxygen atoms of the carboxylate and the nitrogen of the amine can act as acceptors.
Rotatable Bond Count 4Provides a degree of conformational flexibility, which can be crucial for binding to protein targets.
Topological Polar Surface Area (TPSA) 55.6 ŲSuggests good potential for oral bioavailability based on Lipinski's rule of five (TPSA < 140 Ų).
Physical Form Solid

Synthesis and Application in Drug Discovery

This compound is primarily used as an intermediate in multi-step organic synthesis. The strategic placement of the aminomethyl group allows it to serve as a nucleophile or as a point of attachment for building larger, more complex molecular architectures.

Core Synthetic Workflow

The general workflow for utilizing this building block in a drug discovery program involves two key transformations: functionalization of the primary amine and, if desired, deprotection of the indoline nitrogen.

G cluster_0 Phase 1: Amine Functionalization cluster_1 Phase 2: Scaffold Modification (Optional) cluster_2 Outcome A tert-Butyl 7-(aminomethyl) indoline-1-carboxylate B Amide Coupling / Reductive Amination / etc. A->B React with Electrophile (e.g., R-COOH, R-CHO) C Functionalized Indoline Intermediate (Boc-protected) B->C D Acidic Deprotection (e.g., TFA in DCM) C->D Boc Removal E Final Compound (Free Indoline NH) D->E F Library of Diverse Drug Candidates E->F Further Functionalization or Screening

Caption: Synthetic workflow using the title compound.

Experimental Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling the primary amine of the title compound with a carboxylic acid, a fundamental step in building potential drug candidates.

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add the coupling agent HATU (1.2 eq) and the amine base DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

Safety, Handling, and Storage

As a research chemical, this compound and its analogs require careful handling in a controlled laboratory environment.

Table 3: Hazard Identification and Precautionary Statements
Hazard CategoryGHS Classification (Typical for Class)Precautionary Measures
Acute Toxicity H302: Harmful if swallowed.[7]P264: Wash hands thoroughly after handling.[7] Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/eye protection/face protection.[8] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Respiratory Irritation H335: May cause respiratory irritation.[7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P271: Use only outdoors or in a well-ventilated area.[7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound exclusively in a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[7][8] Wear a lab coat and appropriate protective clothing.[8]

  • Respiratory Protection: For operations that may generate significant dust, a particle respirator (e.g., N95/P95) may be necessary.[8]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[8][9] For long-term stability, refrigeration is recommended.[9]

  • Incompatibilities: Avoid strong oxidizing agents.

  • Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[8][9] Firefighting may produce hazardous decomposition products, including carbon monoxide and nitrogen oxides.[9]

G cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage Conditions cluster_actions Handling Actions FumeHood Chemical Fume Hood Gloves Nitrile Gloves Goggles Safety Goggles LabCoat Lab Coat Container Tightly Sealed Container Ventilation Well-Ventilated Area Temp Refrigerated Handling Safe Handling of tert-Butyl 7-(aminomethyl) indoline-1-carboxylate Handling->FumeHood Requires Handling->Gloves Requires Handling->Goggles Requires Handling->LabCoat Requires Handling->Container Store Under Handling->Ventilation Store Under Handling->Temp Store Under

Caption: Key safety, handling, and storage requirements.

Conclusion

This compound is a high-value synthetic intermediate for constructing novel molecular entities in drug discovery. Its bifunctional nature, featuring a reactive primary amine and a protected indoline scaffold, offers synthetic chemists considerable flexibility. While comprehensive experimental data for this specific isomer remains sparse, analysis of computed data for close analogs and safety information for the chemical class provides a strong foundation for its effective and safe use in the laboratory. Adherence to rigorous safety protocols and experimental verification of properties are paramount for any research program utilizing this versatile building block.

References

  • Vertex AI Search. (2024-01-09).
  • CymitQuimica. (2024-12-19).
  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Anichem. This compound, 1086392-30-4. [Link]

  • PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

  • PubChem. tert-Butyl indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

Sources

An In-depth Technical Guide to Tert-butyl 7-(aminomethyl)indoline-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-(aminomethyl)indoline-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, including its CAS number and structural features, and present a detailed, field-proven synthetic protocol. The guide will further explore the compound's physicochemical properties and its critical role as a versatile intermediate in the synthesis of complex bioactive molecules, with a particular focus on the development of kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic functionalization of the indoline ring is a cornerstone of modern drug design, allowing for the fine-tuning of pharmacological properties.

This compound has emerged as a particularly valuable synthetic intermediate. The presence of a Boc-protected nitrogen at the 1-position allows for controlled reactions at other positions of the indoline ring, while the aminomethyl group at the 7-position serves as a key handle for introducing diverse substituents and pharmacophores. This unique combination of features makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 1086392-30-4[1]

  • Molecular Formula: C₁₄H₂₀N₂O₂

  • Molecular Weight: 248.32 g/mol

Structural Formula:

Table 1: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral Chemical Knowledge
Melting Point Not readily availableN/A
Boiling Point Not readily availableN/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available substituted indole or indoline. A common and effective strategy involves the regioselective functionalization of the 7-position of a Boc-protected indoline. The following protocol is a representative example, drawing from established methodologies for the synthesis of 7-substituted indolines.

Synthetic Strategy Overview

The overall synthetic strategy involves three key stages:

  • Protection of the Indoline Nitrogen: The secondary amine of the indoline starting material is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

  • Introduction of a Precursor to the Aminomethyl Group at the 7-Position: This is typically achieved through electrophilic aromatic substitution or a directed ortho-metalation approach, followed by the introduction of a suitable functional group that can be converted to an aminomethyl group.

  • Conversion to the Aminomethyl Group: The precursor functional group is then converted to the final aminomethyl group.

Experimental Protocol

Materials:

  • 7-Bromo-1H-indole or a suitable precursor

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Ammonia in methanol

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: Boc Protection of 7-Bromoindole

  • To a solution of 7-bromo-1H-indole (1.0 eq) in dry dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 7-bromo-1H-indole-1-carboxylate.

Step 2: Introduction of the Formyl Group

  • Dissolve the tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 eq) to the solution and stir for 1 hour at -78 °C.

  • Add dry N,N-dimethylformamide (DMF) (1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 7-formylindoline-1-carboxylate.

Step 3: Reductive Amination

  • Dissolve the tert-butyl 7-formylindoline-1-carboxylate (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess) and stir for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a highly sought-after building block in the synthesis of drug candidates targeting a variety of diseases. The primary amine at the 7-position provides a versatile point of attachment for a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Kinase Inhibitors: A Prominent Application

A significant application of this indoline derivative is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

The 7-amino group of the indoline scaffold can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. By attaching various aromatic and heterocyclic moieties to this amino group, medicinal chemists can design potent and selective kinase inhibitors.

Kinase_Inhibitor_Synthesis Indoline This compound Coupling Coupling Reaction (e.g., Amide bond formation, Buchwald-Hartwig amination) Indoline->Coupling Kinase_Inhibitor Potent & Selective Kinase Inhibitor Coupling->Kinase_Inhibitor Pharmacophore Heterocyclic Pharmacophore (e.g., Pyrimidine, Pyrazole) Pharmacophore->Coupling caption General workflow for synthesizing kinase inhibitors.

Sources

Biological activity of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Framework for Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Authored by a Senior Application Scientist

Foreword: The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet under-characterized derivative: This compound . While direct biological data for this compound is not extensively published, its structural motifs—the indoline core, a reactive primary amine, and a Boc-protected nitrogen—provide a strong basis for predicting its pharmacological potential. This document serves as a technical roadmap for researchers and drug development professionals, synthesizing data from related analogues to build a rational framework for investigation. We will explore its predicted biological activities, outline robust experimental protocols for validation, and discuss the underlying mechanistic rationale.

Molecular Profile and Synthetic Considerations

This compound is a synthetic building block. The presence of the tert-butyloxycarbonyl (Boc) group on the indoline nitrogen serves as a protecting group, allowing for selective reactions at the 7-aminomethyl position. This primary amine is a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key computed and known properties provides a baseline for experimental design, particularly for solubility and formulation.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂PubChem
Molecular Weight 248.32 g/mol PubChem
CAS Number Not available for 7-isomer; 1086392-24-6 for 3-isomerPubChem[4]
Predicted XLogP3 1.6PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Rationale for Synthetic Access

While a specific synthesis for the 7-aminomethyl isomer is not detailed in the provided literature, a plausible route can be extrapolated from standard organic chemistry principles and related syntheses. A common approach involves the functionalization of a pre-formed indoline core. For instance, starting from tert-butyl 7-formylindoline-1-carboxylate, a direct reductive amination would yield the target compound.

G cluster_synthesis Plausible Synthetic Pathway A Tert-butyl 7-formyl- indoline-1-carboxylate B Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) A->B C Tert-butyl 7-(aminomethyl)- indoline-1-carboxylate B->C

Caption: A plausible synthetic route via reductive amination.

Predicted Biological Activities and Mechanistic Insights

The indoline nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, neurotrophic, and antimicrobial effects.[1][3][5] The following sections detail the most probable activities for this compound based on an analysis of its structural analogues.

Potential as a Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitor

Causality: A recent study identified an indoline-based compound as a potent dual inhibitor of 5-LOX and sEH, two key enzymes in inflammatory pathways.[6] The indoline moiety of that active compound (compound 73) was observed to interact with key residues in the active site of 5-LOX.[6] Given that this compound shares this core structure, it represents a promising starting point for developing novel anti-inflammatory agents. The aminomethyl group at the 7-position provides a vector for modification to optimize binding within the enzyme's active site.

Mechanism of Action:

  • 5-LOX Inhibition: Reduces the production of leukotrienes, which are potent mediators of inflammation.

  • sEH Inhibition: Increases the levels of anti-inflammatory epoxy-fatty acids. Dual inhibition presents a synergistic approach to controlling inflammation, and derivatives have shown remarkable efficacy in in-vivo models of peritonitis and asthma.[6]

G AA Arachidonic Acid LOX 5-LOX AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation EETs Epoxy-fatty Acids (EETs) EETs->Inflammation Reduces sEH sEH EETs->sEH DHETs Diols (DHETs) (Less Active) sEH->DHETs Compound Indoline Derivative Compound->LOX Inhibits Compound->sEH Inhibits

Caption: Dual inhibition of 5-LOX and sEH pathways.

Potential as an Anti-Neuroinflammatory and Neurotrophic Agent

Causality: A series of 3-aminomethylindole derivatives were found to potently inhibit the production of nitric oxide (NO) in microglia and promote neurite outgrowth in PC12 cells.[7] The aminomethyl group was crucial for these activities. Although our subject molecule is an indoline (a saturated indole), the structural similarity and the presence of the key aminomethyl functional group suggest a strong possibility for similar bioactivity.

Mechanism of Action: The anti-neuroinflammatory effects of related compounds were linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] This was achieved through the suppression of the MAPK/NF-κB signaling pathways, which are central regulators of the inflammatory response in immune cells like microglia.[7] The neurotrophic effects are likely mediated through potentiation of nerve growth factor (NGF) signaling.

Potential as an Anticancer Agent

Causality: The indoline scaffold is present in numerous anticancer agents.[3][8] Sunitinib, a multi-kinase inhibitor, is based on an indolinone core. Other indoline derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase and inducing apoptosis.[8] The core structure of this compound can be readily derivatized, particularly at the primary amine, to mimic the pharmacophores of known kinase or tubulin inhibitors.

Mechanism of Action:

  • Kinase Inhibition: The indoline scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Derivatives can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]

Framework for Experimental Validation

To systematically evaluate the predicted biological activities, a tiered screening approach is recommended. This workflow ensures that resources are used efficiently, starting with broad cytotoxicity assessments and moving to more specific functional assays.

G Start Test Compound: This compound Cytotoxicity Tier 1: Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflam Tier 2: Anti-inflammatory Assay (Griess Assay for NO) Cytotoxicity->AntiInflam If non-toxic Anticancer Tier 2: Anticancer Screening (Cancer Cell Line Panel) Cytotoxicity->Anticancer If non-toxic Neuro Tier 2: Neurotrophic Assay (Neurite Outgrowth) Cytotoxicity->Neuro If non-toxic Mechanism Tier 3: Mechanism of Action Studies (Kinase Assays, Western Blot for NF-κB, etc.) AntiInflam->Mechanism Anticancer->Mechanism Neuro->Mechanism

Caption: Tiered workflow for experimental validation.

Tier 1: Cytotoxicity Assessment (MTT Assay)

This is a mandatory first step to determine the concentrations at which the compound can be tested without causing general cell death, and to identify any potential for broad cytotoxic anticancer activity.

Protocol:

  • Cell Seeding: Seed relevant cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Treat the cells with this concentration gradient and incubate for 24-72 hours.[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Tier 2: Primary Functional Screening

This assay quantifies the production of nitrite, a stable breakdown product of NO, which is a key inflammatory mediator produced by macrophages upon stimulation.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include controls for unstimulated cells, LPS-only stimulated cells, and a positive control inhibitor.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell supernatant to a new plate. Add 50 µL of Sulfanilamide solution followed by 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

  • Anticancer Screening: Use the MTT assay protocol described above across a panel of cancer cell lines (e.g., lung, breast, colon) to identify selective activity.

  • Neurotrophic Screening (Neurite Outgrowth):

    • Seed PC12 cells on collagen-coated plates.

    • Treat cells with a suboptimal concentration of Nerve Growth Factor (NGF) in the presence of various concentrations of the test compound.

    • Incubate for 48-72 hours.

    • Fix the cells and visualize them using microscopy.

    • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than two cell body diameters.

Conclusion and Future Directions

This compound, while not extensively studied, stands as a molecule of significant potential. Its core indoline structure is a well-validated pharmacophore present in numerous approved drugs and clinical candidates.[5] The presence of a strategically placed and synthetically versatile aminomethyl group makes it an ideal starting point for library synthesis and SAR exploration.

Based on robust data from structurally related compounds, this molecule is predicted to have promising anti-inflammatory, neurotrophic, and anticancer activities.[3][6][7] The experimental framework provided in this guide offers a clear, logical, and efficient path to validating these predictions. Successful identification of a primary activity should be followed by more in-depth mechanistic studies, such as specific enzyme inhibition assays or Western blot analysis of key signaling pathways, to fully elucidate its mode of action. The journey from a promising chemical structure to a potential therapeutic agent is complex, but for this compound, the scientific rationale provides a compelling map for the road ahead.

References

  • Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407735, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

  • Li, B., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. Journal of Medicinal Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

  • Aday, B., et al. (2020). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. [Link]

  • Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. [Link]

  • Li, B., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

  • Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Arkivoc. [Link]

  • Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]

  • Chen, H., et al. (2021). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules. [Link]

  • Al-Ostath, O., et al. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Letters in Drug Design & Discovery. [Link]

  • Naddaf, A., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • De Petrocellis, L., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

  • El Bouakher, A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407735, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

  • Li, D., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

Sources

A Strategic Cornerstone in Modern Drug Discovery: Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold, a privileged structural motif in medicinal chemistry, is integral to a multitude of significant therapeutic agents.[1][2] Its distinct three-dimensional structure and versatile electronic characteristics facilitate precise interactions with numerous biological targets. This in-depth technical guide centers on a highly valuable derivative, Tert-butyl 7-(aminomethyl)indoline-1-carboxylate, and its increasingly pivotal role as a strategic building block in modern drug discovery. This guide will cover its synthesis, chemical reactivity, and a comprehensive analysis of its use in designing and developing novel therapeutics, complete with mechanistic insights and detailed experimental protocols. This document is tailored for researchers, medicinal chemists, and drug development professionals aiming to utilize this versatile intermediate in their research.

Table of Contents

  • Introduction: The Significance of the Indoline Scaffold

    • 1.1. Structural and Electronic Properties of Indoline

    • 1.2. Emergence of this compound as a Key Intermediate

  • Synthesis and Characterization

    • 2.1. Retrosynthetic Strategy and Common Synthetic Pathways

    • 2.2. Detailed Synthesis Protocol

    • 2.3. Spectroscopic and Chromatographic Analysis

  • Medicinal Chemistry Applications: Targeting a Spectrum of Diseases

    • 3.1. Case Study 1: Crafting Novel Kinase Inhibitors

    • 3.2. Case Study 2: Role in G-Protein Coupled Receptor (GPCR) Ligand Design

    • 3.3. Case Study 3: Application as a Scaffold for Proteolysis-Targeting Chimeras (PROTACs)

  • Experimental Protocols and Strategic Implementation

    • 4.1. Protocol for N-alkylation of the Indoline Nitrogen

    • 4.2. Protocol for Amide Coupling with the Aminomethyl Moiety

    • 4.3. Strategic Removal of the Boc Protecting Group

  • References

Introduction: The Significance of the Indoline Scaffold

Structural and Electronic Properties of Indoline

The indoline ring system, a bicyclic heterocyclic amine, is a fundamental component of many natural products and synthetic drugs.[2][3][4][5] Its partially saturated structure confers a unique three-dimensional shape, which is often essential for high-affinity binding to protein targets. The nitrogen atom can function as both a hydrogen bond donor and acceptor, and the benzene ring can participate in hydrophobic interactions with amino acid residues in protein binding pockets.[1]

Emergence of this compound as a Key Intermediate

This compound has become a valuable asset in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen deactivates the ring, preventing unwanted side reactions, and can be easily removed in the later stages of synthesis. The aminomethyl group at the 7-position provides a primary amine, a versatile functional group for creating a wide array of functionalities. This strategic placement allows for systematic exploration of structure-activity relationships (SAR) in drug discovery.

cluster_Indoline This compound cluster_Applications Medicinal Chemistry Applications Indoline Indoline Core Boc Boc Protecting Group (N1 Position) Indoline->Boc Modulates Reactivity Facilitates Purification Aminomethyl Aminomethyl Group (C7 Position) Indoline->Aminomethyl Site for Derivatization SAR Exploration Kinase_Inhibitors Kinase Inhibitors Aminomethyl->Kinase_Inhibitors Forms key interactions with hinge region GPCR_Ligands GPCR Ligands Aminomethyl->GPCR_Ligands Introduces basic center for salt bridge formation PROTACs PROTACs Aminomethyl->PROTACs Linker attachment point to E3 ligase ligand

Figure 1: Key structural features and applications of the title compound.

Synthesis and Characterization

Retrosynthetic Strategy and Common Synthetic Pathways

The synthesis of this compound generally starts from commercially available 7-nitroindoline. The process involves two main steps: protecting the indoline nitrogen and reducing the nitro group to an amine. Protecting the indoline nitrogen first is often the preferred method to prevent side reactions during the reduction of the nitro group.

Target This compound Intermediate1 Tert-butyl 7-nitroindoline-1-carboxylate Target->Intermediate1 Reduction of Nitro Group (e.g., H2, Pd/C) StartingMaterial 7-Nitroindoline Intermediate1->StartingMaterial Boc Protection (Boc)2O, Base Start Carboxylic Acid (R-COOH) + This compound Activation Activation with HATU/DIPEA Start->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Product Amide Product Coupling->Product

Sources

A Strategic Guide to Tert-butyl 7-(aminomethyl)indoline-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate has emerged as a cornerstone building block in contemporary organic synthesis, particularly in the design and development of novel therapeutics. Its structurally optimized indoline core, featuring an orthogonally protected nitrogen and a strategically placed primary amine, presents a versatile scaffold for constructing complex molecular architectures with high precision. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this compound. We delve into the causality behind proven experimental protocols and showcase its utility in the synthesis of high-value molecules, such as kinase inhibitors, offering researchers and drug development professionals a practical framework for leveraging this reagent in their synthetic campaigns.

Introduction: The Strategic Imperative of the 7-Substituted Indoline Scaffold

The indoline framework is a privileged motif in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, bicyclic nature provides a defined vector for substituents, enabling precise interactions with protein binding sites. The specific architecture of this compound offers a distinct synthetic advantage through orthogonal functionalization.

The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a robust protecting group for the indoline nitrogen, stable to a wide range of reaction conditions used to modify the primary amine. It can, however, be cleanly removed under acidic conditions, allowing for subsequent late-stage functionalization of the heterocyclic core. The primary aminomethyl group at the C7 position acts as a versatile synthetic handle, ideally positioned to allow moieties to probe deep into enzyme active sites or to modulate the physicochemical properties of the final molecule. This dual functionality makes it an invaluable tool for systematically exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Handling

A comprehensive understanding of the reagent's properties is fundamental to its effective use and storage.

PropertyValueSource
Molecular Formula C14H20N2O2[1]
Molecular Weight 248.32 g/mol N/A
Appearance Off-white to yellow solidN/A
CAS Number 474343-23-6 / 1086392-30-4[1]
Purity ≥95%[1]
Storage Store at 2-8°C, protect from light and moistureN/A

Handling Guidance: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis and Availability

While this building block is commercially available from various suppliers, an in-house synthesis may be necessary for large-scale campaigns. A reliable and scalable route begins with a protected 7-cyanoindole, which undergoes reduction to furnish the desired aminomethyl group. This process underscores a common and effective strategy for introducing this key functional group.[2][3]

Synthetic Workflow Overview:

cluster_0 General Synthetic Pathway Start 7-Cyanoindole Derivative Protection N-Boc Protection (Boc)2O, Base Start->Protection Intermediate tert-Butyl 7-cyanoindole-1-carboxylate Protection->Intermediate Reduction Nitrile Reduction (e.g., H2/Pd-C, LiAlH4) Intermediate->Reduction Final_Product tert-Butyl 7-(aminomethyl)indoline-1-carboxylate Reduction->Final_Product

Caption: A validated synthetic route to the target compound.

Authoritative Grounding: The synthesis of 7-(aminomethyl)indoles via the reduction of 7-cyanoindoles is a well-established method in the literature.[2][3] This transformation can be effectively achieved using various reducing agents, including catalytic hydrogenation (e.g., H2 over Palladium on carbon) or chemical hydrides like lithium aluminum hydride (LiAlH4). The choice of reagent depends on the substrate's functional group tolerance and the desired scale of the reaction.

Core Reactivity and Strategic Applications

The synthetic power of this building block lies in the chemoselective reactivity of the C7-aminomethyl group, while the Boc-protected nitrogen remains inert. This allows for precise and predictable molecular elaboration.

Amide Bond Formation

One of the most fundamental and reliable transformations is the acylation of the primary amine to form a stable amide linkage. This is frequently employed to connect the indoline core to other fragments of a target molecule.

Experimental Protocol: Standard Amide Coupling

  • Reactant Preparation: In a clean, dry flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) followed by a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq).

  • Reaction Monitoring: Stir the mixture at ambient temperature for 4-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO3), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields, even with sterically hindered substrates.

  • Base: DIPEA is a bulky, non-nucleophilic base essential for activating the carboxylic acid via the coupling reagent without competing as a nucleophile in the reaction.

  • Work-up Sequence: The sequential acidic and basic washes are a self-validating system to ensure the complete removal of unreacted starting materials, coupling byproducts, and the base, which is critical for obtaining a clean product and simplifying purification.

Reductive Amination

Reductive amination provides a powerful method for forming C-N bonds, converting the primary amine into secondary or tertiary amines by reacting it with aldehydes or ketones.

Workflow for Reductive Amination:

cluster_1 Reductive Amination Logical Flow Start Building Block + Carbonyl (Aldehyde or Ketone) Imine_Formation Imine/Iminium Ion Formation (in situ) Start->Imine_Formation Reduction Selective Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Final_Amine N-Alkylated Product Reduction->Final_Amine

Caption: The key stages of the reductive amination process.

Experimental Protocol: Reductive Amination

  • Initial Solution: Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly for ketones.

  • Reducing Agent Addition: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), in portions.

  • Reaction Completion: Continue stirring at room temperature for 3-24 hours, monitoring by LC-MS until the starting amine is consumed.

  • Quench and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the product via flash chromatography.

Trustworthiness of the Protocol: This protocol is inherently reliable due to the choice of sodium triacetoxyborohydride. It is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting carbonyl compound, thereby minimizing the formation of alcohol byproducts. This chemoselectivity is a hallmark of a robust and trustworthy method.

Boc-Deprotection and N-Functionalization

The final strategic step in many synthetic sequences is the deprotection of the indoline nitrogen, which unveils a new site for functionalization. This is typically accomplished under acidic conditions.

Orthogonal Deprotection and Functionalization Strategy:

Start_Material C7-Functionalized Boc-Indoline Deprotection_Step Acidic Boc Deprotection (e.g., TFA in DCM) Start_Material->Deprotection_Step Free_Indoline_N Free Indoline Scaffold Deprotection_Step->Free_Indoline_N N_Functionalization_Step N-Arylation or N-Alkylation (e.g., Buchwald-Hartwig Coupling) Free_Indoline_N->N_Functionalization_Step Final_Molecule Di-functionalized Target Molecule N_Functionalization_Step->Final_Molecule

Caption: A powerful orthogonal strategy for scaffold elaboration.

The resulting free secondary amine on the indoline ring can then be subjected to a variety of transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds with aryl halides, or standard N-alkylation. This powerful orthogonal approach is a key reason for this building block's prevalence in medicinal chemistry.

Case Study: Application in the Synthesis of Kinase Inhibitors

The strategic value of this compound is exemplified in the synthesis of potent kinase inhibitors, where precise positioning of functional groups is paramount for achieving high affinity and selectivity. The 7-aminomethyl group often serves as an anchor point for a side chain that can interact with specific pockets of a kinase active site.

For example, in the development of novel inhibitors, this building block could be acylated with a substituted pyrimidine carboxylic acid—a common hinge-binding motif in kinase inhibitors. Following this coupling, the Boc group can be removed, and the newly revealed indoline nitrogen can be arylated to introduce a substituent that improves pharmacokinetic properties or targets a solvent-exposed region of the protein. This modular and convergent approach allows for the rapid generation of focused compound libraries to accelerate SAR studies and identify clinical candidates.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its pre-installed and orthogonally protected functional groups provide a streamlined and logical pathway for the construction of complex, multi-substituted indoline derivatives. By understanding the causal principles behind the selection of reagents and reaction conditions for its modification, researchers can harness the full synthetic potential of this compound. This guide has outlined the key properties, synthesis, and reactivity patterns, providing a robust foundation for its successful implementation in the discovery and development of next-generation therapeutics.

References

  • Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. ARKIVOC, 2016(4), 288-295. [Link]

  • Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ResearchGate. [Link]

  • This compound. (n.d.). NanjJing Chemlin Chemical Co.,Ltd. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Indoline Scaffold: From Discovery to Therapeutic Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold, a heterocyclic motif consisting of a fused benzene and pyrrolidine ring, stands as a cornerstone in medicinal chemistry. Its history is deeply intertwined with that of its aromatic precursor, indole, first isolated in 1866.[1] Early chemical explorations involving the reduction of the indole ring's 2,3-double bond paved the way for the discovery and appreciation of the indoline core.[1] This guide provides a comprehensive overview of the indoline scaffold, beginning with its fundamental physicochemical properties that render it a "privileged structure" in drug design. We will explore its natural origins, delve into key synthetic methodologies for its construction, and analyze its role in several FDA-approved therapeutics. The narrative culminates with detailed, field-proven experimental protocols for the biological evaluation of indoline-based compounds, offering a robust resource for professionals in drug discovery and development.

Introduction: The Indoline Scaffold - An Enduring Motif in Medicinal Chemistry

The indoline core is a deceptively simple bicyclic structure that has demonstrated remarkable versatility as a pharmacophore. Its significance stems from a unique combination of structural and electronic features. Unlike the planar, aromatic indole, the 2,3-dihydro-1H-indole, or indoline, possesses a non-aromatic, saturated five-membered ring. This feature introduces a three-dimensional geometry and conformational flexibility that allows for precise spatial orientation of substituents, a critical factor for high-affinity binding to complex biological targets like enzymes and receptors.

The concept of "privileged structures," first described by Evans in 1988, refers to molecular frameworks capable of serving as ligands for a diverse array of biological targets.[2][3] The indoline scaffold is a quintessential example of such a framework.[1] Its rigid bicyclic core provides a stable anchoring point, while the nitrogen atom and various positions on both rings are amenable to functionalization, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This inherent modularity has made the indoline scaffold a recurring motif in successful drug discovery campaigns, spanning multiple therapeutic areas.

Section 1: The Privileged Nature of the Indoline Scaffold

The utility of the indoline scaffold in medicinal chemistry is not coincidental; it arises from a confluence of favorable physicochemical properties. These characteristics allow it to effectively mimic endogenous ligands and fit into specific binding pockets.

  • Three-Dimensionality and Conformational Restraint : The non-planar pyrrolidine ring endows the scaffold with a defined 3D architecture. This pre-organized conformation can reduce the entropic penalty upon binding to a target protein, leading to higher affinity.

  • Hydrogen Bonding Capability : The secondary amine within the pyrrolidine ring is a potent hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in a protein's active site.

  • Synthetic Tractability : The scaffold is readily accessible through various synthetic routes and offers multiple sites for chemical modification (the N-H position, the benzene ring, and the pyrrolidine ring), allowing for extensive Structure-Activity Relationship (SAR) studies.

  • Favorable Physicochemical Profile : Indoline-containing molecules often exhibit "drug-like" properties, including good metabolic stability and the ability to cross cell membranes.

The diagram below illustrates the key features that contribute to the indoline scaffold's status as a privileged structure in drug discovery.

G cluster_0 Indoline Scaffold cluster_1 Key Physicochemical Properties cluster_2 Outcome in Drug Discovery Indoline Indoline Core Prop1 Defined 3D Geometry (Non-planar) Indoline->Prop1 Prop2 H-Bond Donor/Acceptor (N-H Group) Indoline->Prop2 Prop3 Synthetic Accessibility & Functionalization Sites Indoline->Prop3 Prop4 Favorable ADME Properties Indoline->Prop4 Outcome Privileged Scaffold for Multiple Biological Targets Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Logical relationship of indoline's properties.

Section 2: The Indoline Scaffold in Nature and Pharmaceuticals

The indoline scaffold is not merely a synthetic curiosity; it is a recurring motif in a wide array of natural products, particularly alkaloids.[4] These natural compounds have often served as the inspiration or starting point for drug discovery programs. The prevalence of this scaffold in nature suggests an evolutionary selection for structures with inherent biological activity.[5][6]

This natural precedent is mirrored in modern medicine, with numerous FDA-approved drugs incorporating the indoline core. These drugs span a wide range of therapeutic areas, highlighting the scaffold's versatility in targeting different biological systems.

Drug NameTrade Name(s)Target(s)Therapeutic AreaYear of First Approval
Perindopril Coversyl, AceonAngiotensin-Converting Enzyme (ACE)Hypertension, Heart Failure1988[7]
Indapamide Lozol, NatrilixNa+/Cl- Symporter, Vascular Smooth MuscleHypertension, Edema1983
Nintedanib Ofev, VargatefVEGFR, FGFR, PDGFRIdiopathic Pulmonary Fibrosis, Cancer2014[8][9]

Section 3: Mechanism of Action Deep Dive: Case Studies

To appreciate the functional significance of the indoline scaffold, we will examine the mechanisms of action of key drugs that feature this core.

Perindopril: An Angiotensin-Converting Enzyme (ACE) Inhibitor

Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[7] Perindoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[10] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), where it catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[10][11][12] By inhibiting ACE, perindoprilat decreases the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion.[10][12][13] This dual action results in lower blood pressure and a reduced workload on the heart, making it an effective treatment for hypertension and heart failure.[12][13]

Indapamide: A Thiazide-Like Diuretic with Vasodilatory Properties

Indapamide exhibits a dual mechanism of action.[14] Primarily, it acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[15][16] This leads to increased excretion of water and electrolytes, reducing blood volume and consequently lowering blood pressure.[15][17] Uniquely among diuretics, indapamide also possesses a direct vasodilatory effect on vascular smooth muscle, which is thought to involve modulation of calcium ion flux.[18] This direct vascular action contributes significantly to its antihypertensive efficacy.[14][18]

Nintedanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[8][9][19] These receptors are critically involved in the signaling pathways that drive angiogenesis (the formation of new blood vessels) and fibrosis (the scarring of tissue).[20] In conditions like idiopathic pulmonary fibrosis (IPF), these pathways are dysregulated, leading to excessive fibroblast proliferation and deposition of extracellular matrix.[20] By competitively binding to the ATP-binding pocket of these kinases, nintedanib blocks downstream signaling, thereby inhibiting fibroblast proliferation, migration, and transformation, which slows the progression of the fibrotic disease.[8][9][20]

The following diagram illustrates the inhibitory action of Nintedanib on key pro-fibrotic signaling pathways.

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) PDGFR->Signaling FGFR->Signaling VEGFR->Signaling Nintedanib Nintedanib Nintedanib->PDGFR Inhibition Nintedanib->FGFR Inhibition Nintedanib->VEGFR Inhibition Proliferation Fibroblast Proliferation Signaling->Proliferation Migration Fibroblast Migration Signaling->Migration ECM ECM Deposition Signaling->ECM Fibrosis Fibrosis Proliferation->Fibrosis Migration->Fibrosis ECM->Fibrosis

Caption: Nintedanib's inhibition of pro-fibrotic pathways.

Section 4: Synthetic Strategies for Accessing the Indoline Core

The construction of the indoline scaffold is a well-established area of organic synthesis, with numerous methods developed over the years. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

  • Reduction of Indoles : The most direct method involves the chemical reduction of a corresponding indole. Various reducing agents, from catalytic hydrogenation (e.g., H₂, Pd/C) to chemical reductants (e.g., NaBH₃CN, Zinc in acid), can be employed to saturate the 2,3-double bond.

  • Fischer Indole Synthesis and Subsequent Reduction : A classic two-step approach where an aryl hydrazine and a ketone or aldehyde are first condensed and cyclized under acidic conditions to form an indole, which is then reduced as described above.[21]

  • Palladium-Catalyzed Intramolecular Cyclizations : Modern methods often rely on transition-metal catalysis. For example, palladium-catalyzed C-H activation/amination reactions can form the indoline ring in a highly efficient and regioselective manner from suitable N-substituted 2-alkenylanilines.[21]

  • Reductive Cyclization of 2-Nitrostyrenes : This powerful method involves the reduction of the nitro group in a 2-nitrostyrene derivative, which triggers a spontaneous intramolecular cyclization to form the indoline core.

Section 5: Experimental Protocols for Biological Evaluation

The trustworthiness of any drug discovery program relies on robust and reproducible biological assays. Here, we provide detailed, step-by-step methodologies for two common assays used to evaluate the activity of indoline-based compounds, such as those targeting kinases or cell proliferation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; lower kinase activity (due to inhibition) results in more ATP and a stronger luminescent signal.[22]

Materials:

  • Kinase of interest, substrate peptide/protein, and reaction buffer.

  • ATP solution (concentration optimized for the specific kinase).

  • Test compound (e.g., an indoline derivative) serially diluted in DMSO.

  • Positive control inhibitor (e.g., Staurosporine).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96- or 384-well microplates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating : Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the assay plate. Include wells for a positive control inhibitor and a DMSO-only negative control (0% inhibition).

  • Kinase Addition : Prepare a solution of the kinase in reaction buffer. Add the kinase solution (e.g., 10 µL) to all wells.

  • Pre-incubation : Gently mix the plate and incubate at room temperature for 10-15 minutes. This step allows the test compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation : Prepare a solution containing the kinase substrate and ATP in reaction buffer. Add this solution (e.g., 10 µL) to all wells to start the kinase reaction.

  • Reaction Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Signal Detection : Equilibrate the plate and the ATP detection reagent to room temperature. Add the detection reagent (e.g., 20 µL) to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Incubation : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The workflow for this assay is visualized below.

G A 1. Plate Compound (Serial Dilutions) B 2. Add Kinase Enzyme A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add ATP/Substrate Mix (Initiate Reaction) C->D E 5. Incubate (60 min, 37°C) D->E F 6. Add ATP Detection Reagent (Stop Reaction & Generate Signal) E->F G 7. Incubate (10 min, RT) F->G H 8. Read Luminescence G->H I 9. Analyze Data (IC50) H->I

Caption: Workflow for a luminescence-based kinase assay.

Protocol: Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.[23][24] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of living cells.[25][26]

Materials:

  • Cell line of interest cultured in appropriate medium.

  • Test compound (e.g., an indoline derivative) serially diluted.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[25]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[27]

  • Clear, flat-bottomed 96-well cell culture plates.

  • Spectrophotometer (ELISA reader) capable of reading absorbance at ~570 nm.

Methodology:

  • Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment : Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[23]

  • Formazan Formation : Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Crystal Solubilization : Carefully remove the culture medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[25]

  • Absorbance Reading : Measure the absorbance of the samples at a wavelength between 550 and 600 nm.[23] A reference wavelength of >650 nm can be used to subtract background noise.[23]

  • Data Analysis : Subtract the absorbance of blank wells (medium + MTT + solubilizer only) from all readings. Express the results as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion: The Enduring and Evolving Legacy of the Indoline Scaffold

From its origins as a simple derivative of indole to its current status as a privileged scaffold, the indoline core has proven to be an exceptionally valuable motif in medicinal chemistry. Its unique combination of a defined three-dimensional structure, hydrogen bonding capacity, and synthetic versatility has enabled the development of a diverse range of therapeutics targeting different disease pathologies. The success of drugs like Perindopril, Indapamide, and Nintedanib is a testament to the scaffold's power. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the indoline scaffold is poised to remain a central and enduring element in the design and discovery of future medicines.

References

  • Perindopril - Wikipedia. (n.d.).
  • Perindopril: Package Insert / Prescribing Information / MOA. (2024, March 25). Drugs.com.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Nintedanib - Wikipedia. (n.d.).
  • Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.
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  • MTT assay protocol. (n.d.). Abcam.
  • Mechanism of Action | OFEV® (nintedanib) capsules. (n.d.). Boehringer Ingelheim Portal for HealthCare Professionals.
  • What is the mechanism of Perindopril Arginine? (2024, July 17). Patsnap Synapse.
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  • Discovery and history of indoline compounds. (n.d.). Benchchem.
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  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • What is the mechanism of Perindopril Erbumine? (2024, July 17). Patsnap Synapse.
  • Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 30). WebMD.
  • Pharmacology of Indapamide (Lozol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube.
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  • Privileged Structures. (n.d.). OpenOChem Learn.
  • Nintedanib - Grokipedia. (n.d.).
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An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of tert-butyl 7-(aminomethyl)indoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document delves into the core physicochemical properties of the molecule, offering field-proven methodologies for its characterization. Detailed experimental protocols for determining both kinetic and thermodynamic solubility are presented, alongside a thorough examination of the compound's stability under various stress conditions as encountered in forced degradation studies. The guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively handle, formulate, and analyze this important chemical entity, ensuring the integrity and success of their research and development endeavors.

Introduction: Understanding the Core Molecule

This compound is a bifunctional molecule featuring a substituted indoline core. The indoline nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to mask the reactivity of an amine. The presence of a primary aminomethyl group at the 7-position provides a reactive handle for further chemical modification. This unique combination of a protected indoline and a reactive side chain makes it a valuable building block in the synthesis of a variety of complex molecules, particularly in the realm of drug discovery.

A thorough understanding of its solubility and stability is paramount for its effective use. Solubility dictates the choice of appropriate solvent systems for reactions and purifications, as well as its behavior in biological assays. Stability, on the other hand, informs handling, storage, and the potential degradation pathways that could impact the purity and efficacy of downstream products.

Key Structural Features:

  • Indoline Core: A bicyclic heteroaromatic system that can be susceptible to oxidation.

  • Tert-butyloxycarbonyl (Boc) Group: A bulky protecting group that is stable to many reagents but labile under acidic conditions.

  • Aminomethyl Group: A primary amine that is nucleophilic and can participate in a variety of chemical reactions.

Below is a diagram illustrating the workflow for assessing the key attributes of this compound.

A Compound Characterization (this compound) B Solubility Assessment A->B C Stability Profiling A->C D Kinetic Solubility Assay B->D E Thermodynamic Solubility Assay B->E F Forced Degradation Studies C->F G Data Interpretation & Best Practices E->G F->G

Caption: Workflow for Characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. While experimental data for this specific molecule is not extensively published, computational predictions from reputable sources like PubChem provide valuable initial insights.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

The positive XLogP3 value suggests a degree of lipophilicity, which is expected to influence its solubility in organic solvents. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with protic solvents.

Solubility Profile: A Practical Guide

The solubility of a compound is a critical parameter that influences its utility in both chemical synthesis and biological applications. For drug discovery, poor aqueous solubility can be a significant hurdle for bioavailability. This section outlines methodologies to determine the solubility of this compound.

General Solubility Considerations

Based on its structure, a qualitative solubility profile can be predicted:

  • Good Solubility: Expected in a range of common organic solvents such as methanol, ethanol, isopropanol, acetonitrile, and tetrahydrofuran. This is due to the organic nature of the indoline ring and the Boc group.

  • Limited Aqueous Solubility: The presence of the large, nonpolar Boc group and the indoline core is likely to limit its solubility in water, especially at neutral pH. The aminomethyl group may impart some aqueous solubility, particularly at acidic pH where it would be protonated.

Experimental Determination of Solubility

To obtain quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic.

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, often by nephelometry (light scattering) or UV spectroscopy after filtration.

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in scattering relative to the blank indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

This method determines the equilibrium solubility of the solid compound in a given solvent and is considered the "gold standard".

Principle: An excess of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound in the supernatant is constant.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, methanol, ethanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC-UV method against a standard curve.

Expected Solubility Data (Illustrative)

SolventExpected Thermodynamic Solubility (mg/mL)
Water (pH 7.0)< 0.1
PBS (pH 7.4)< 0.1
0.1 M HCl1 - 5
Methanol> 50
Ethanol> 50
Acetonitrile20 - 50
Tetrahydrofuran> 50

Stability Profile: A Forced Degradation Approach

Understanding the stability of this compound is crucial for defining appropriate storage conditions and anticipating potential degradation products that may arise during synthesis or formulation. Forced degradation studies are an essential tool for this purpose.

Principle: The compound is subjected to stress conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation pathways. These studies are fundamental for the development of stability-indicating analytical methods.

Key Degradation Pathways

Based on the structure of the molecule, two primary degradation pathways are anticipated:

  • Acid-Catalyzed Deprotection: The Boc group is susceptible to cleavage under acidic conditions, which would yield 7-(aminomethyl)indoline.

  • Oxidation of the Indoline Ring: The electron-rich indoline ring system can be prone to oxidation, potentially leading to the formation of corresponding indole or other oxidized species.

The following diagram illustrates these potential degradation pathways.

Parent This compound Acid_Deg 7-(aminomethyl)indoline (Acid-catalyzed deprotection) Parent->Acid_Deg  Acidic Conditions (e.g., HCl) Ox_Deg Oxidized Indoline Species (e.g., Indole derivative) Parent->Ox_Deg Oxidative Stress (e.g., H₂O₂)  

Caption: Potential Degradation Pathways.

Forced Degradation Protocol

A systematic forced degradation study should be conducted as follows:

Experimental Protocol

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the sample solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours. Also, expose the solid compound to 80°C.

    • Photodegradation: Expose a solution to a calibrated light source according to ICH Q1B guidelines.[2]

  • Sample Quenching: At appropriate time points, withdraw aliquots of the stressed samples. For acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its degradation products.

Starting HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm).

  • Column Temperature: 30°C.

This method should be optimized to achieve baseline separation of all degradation products from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting impurities.

Illustrative Forced Degradation Results

Stress ConditionExpected DegradationLikely Major Degradant(s)
0.1 M HCl, 60°CSignificant7-(aminomethyl)indoline
0.1 M NaOH, 60°CMinimal to NoneParent Compound
3% H₂O₂, RTModerateOxidized indoline/indole species
80°C (Solution)MinimalParent Compound
PhotodegradationPossibleVarious photoproducts

Handling and Storage Recommendations

Based on the stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

  • Storage Conditions: Store the solid compound in a well-sealed container at 2-8°C, protected from light. For long-term storage, -20°C is preferable.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Solution Stability: Prepare solutions fresh for use. If solutions need to be stored, they should be kept at low temperatures and protected from light. Avoid acidic conditions in stock solutions to prevent deprotection of the Boc group.

Conclusion

This compound is a valuable synthetic intermediate whose utility is greatly enhanced by a thorough understanding of its solubility and stability. This guide has provided a comprehensive framework for characterizing these critical properties. The Boc-protecting group dictates its lability in acidic conditions, while the indoline core presents a potential for oxidation. Its solubility is generally good in organic solvents but limited in aqueous media at neutral pH.

By employing the detailed experimental protocols for solubility determination and forced degradation studies outlined herein, researchers can generate the necessary data to make informed decisions regarding solvent selection, reaction conditions, formulation, and storage. The development of a stability-indicating analytical method is paramount for ensuring the quality and purity of this compound and any subsequent products. Adherence to the best practices for handling and storage will further ensure the reliability of experimental outcomes.

References

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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A Technical Guide to Tert-butyl 7-(aminomethyl)indoline-1-carboxylate: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is a highly functionalized building block designed for precision in drug discovery. The strategic placement of a primary amine at the 7-position, coupled with the orthogonal N-Boc protecting group, offers chemists a versatile platform for constructing targeted molecular libraries. This guide provides an in-depth examination of this specific regioisomer, covering its commercial availability, logical synthetic routes, comprehensive analytical characterization, and its strategic application in the development of novel therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Value of the Indoline Core

The indoline nucleus, a saturated analog of indole, is a recurring motif in FDA-approved drugs and natural products, prized for its rigid, three-dimensional structure and its ability to engage in key biological interactions. The introduction of specific functional groups onto this core allows for the fine-tuning of pharmacological properties.

Chemical Identity and Structural Features

This compound is a synthetic intermediate distinguished by three key features:

  • The Indoline Core: Provides a rigid conformational anchor.

  • The N-Boc Group: A tert-butoxycarbonyl protecting group on the indoline nitrogen, which modulates the core's electronic properties and can be selectively removed under acidic conditions to enable further functionalization.

  • The C7-Aminomethyl Group: A primary amine tethered to the 7-position of the benzene ring, serving as a crucial handle for covalent modification and as a hydrogen bond donor for target engagement.

Key Properties:

  • Molecular Formula: C₁₄H₂₀N₂O₂[1][2]

  • Molecular Weight: Approximately 248.32 g/mol [2]

  • CAS Number: While CAS numbers for related isomers like the 3-aminomethyl (1086392-24-6) and 4-aminomethyl (1086392-32-6) variants are well-documented, the specific 7-aminomethyl isomer is less common, requiring researchers to verify the CAS number with suppliers.

Commercial Availability and Supplier Analysis

Sourcing specific regioisomers of complex building blocks is a common challenge for research chemists. While a direct, off-the-shelf listing for this compound is rare, several reputable suppliers specialize in related indole and indoline derivatives and may offer custom synthesis services.

Table 1: Potential Suppliers for Indoline Building Blocks and Custom Synthesis

Supplier Compound Example(s) Purity Notes
Sigma-Aldrich tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate ≥95% Offers a wide range of indole and indoline building blocks.
Smolecule tert-Butyl 4-(aminomethyl)indoline-1-carboxylate[2] In Stock Specializes in heterocyclic compounds for drug discovery.
ChemScene tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate[3] ≥95% Provides a portfolio of building blocks and screening compounds.

| Sunway Pharm Ltd | tert-Butyl 3-(aminomethyl)indoline-1-carboxylate[4] | 97% | Offers various pharmaceutical intermediates. |

Note: The listed compounds are isomers. Researchers must contact these suppliers directly to inquire about the availability or custom synthesis of the specific 7-(aminomethyl) regioisomer.

Synthesis and Purification: A Strategic Approach

A robust and scalable synthesis is critical. A logical pathway to this compound leverages common and reliable transformations in organic chemistry, often starting from a commercially available, appropriately substituted indoline.

Retrosynthetic Strategy

The most direct approach involves the reduction of a corresponding 7-cyano or 7-formyl-N-Boc-indoline. The 7-cyano precursor is particularly attractive as it can be synthesized from a 7-bromo derivative, a common starting point for C-C bond formation.

Retrosynthesis of this compound Figure 1: Retrosynthetic Analysis target Target Molecule (7-aminomethyl-N-Boc-indoline) precursor1 7-Cyano-N-Boc-indoline target->precursor1 Reduction (e.g., LiAlH₄, H₂/cat.) precursor2 7-Bromo-N-Boc-indoline precursor1->precursor2 Cyanation (e.g., Pd-cat., Zn(CN)₂) precursor3 7-Bromoindoline precursor2->precursor3 Boc Protection

Caption: A plausible retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis via Cyanide Reduction

This protocol is a representative procedure based on established chemical transformations.

Step 1: N-Boc Protection of 7-Bromoindoline

  • Dissolve 7-bromoindoline (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 7-bromoindoline-1-carboxylate.

Step 2: Palladium-Catalyzed Cyanation

  • Combine tert-butyl 7-bromoindoline-1-carboxylate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) in a flask.

  • Purge the flask with an inert gas (e.g., Argon).

  • Add anhydrous dimethylformamide (DMF) and heat the mixture to 120 °C for 12-18 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl 7-cyanoindoline-1-carboxylate.

Step 3: Reduction of the Nitrile

  • Carefully add a solution of tert-butyl 7-cyanoindoline-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate and purify by column chromatography to yield the final product, This compound .

Analytical Characterization for Quality Assurance

Unambiguous structural confirmation is paramount, especially to differentiate the 7-isomer from other regioisomers. A combination of spectroscopic techniques is required.

Table 2: Summary of Expected Analytical Data

Technique Expected Result
¹H NMR ~1.5 ppm (s, 9H): tert-butyl protons. ~3.0-3.2 ppm (t, 2H): Indoline C2-H₂. ~3.9-4.1 ppm (t, 2H): Indoline C3-H₂. ~3.9 ppm (s, 2H): Aminomethyl -CH₂-. ~1.6 ppm (br s, 2H): Amine -NH₂. ~7.0-7.5 ppm (m, 3H): Aromatic protons with a distinct coupling pattern for 1,2,3-trisubstitution.
¹³C NMR ~28 ppm: (CH₃)₃C. ~81 ppm: C(CH₃)₃. ~150 ppm: C=O of Boc group. Aromatic carbons and indoline carbons in their respective regions.
HRMS (ESI+) Calculated m/z for C₁₄H₂₁N₂O₂⁺ [M+H]⁺ should match the observed value to <5 ppm.

| FTIR (cm⁻¹) | ~3300-3400: N-H stretch (primary amine). ~2850-2950: C-H stretch (aliphatic). ~1690: C=O stretch (carbamate). |

The Decisive Role of NMR Spectroscopy

While ¹H NMR provides initial confirmation, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive proof of the 7-position substitution. An HMBC experiment should reveal a correlation between the aminomethyl protons (-CH₂-) and the aromatic carbon at the 7-position (C7), as well as the adjacent C6.

Strategic Application in Drug Development

This building block is engineered for efficiency in the drug discovery pipeline, particularly in scaffold-based design and fragment-based lead discovery.

A Versatile Scaffold for Library Synthesis

The primary amine is a nucleophilic handle ready for a wide array of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to explore interactions in target binding pockets.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Reductive amination: Formation of secondary amines.

Simultaneously, the N-Boc group can be removed to allow for modification of the indoline nitrogen, creating a dual-point of diversity. This strategy is highly effective for generating libraries of compounds for screening.[2] The indoline core itself has been used to develop inhibitors for targets like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[5]

Drug Discovery Workflow Figure 2: Workflow from Building Block to Lead Candidate cluster_0 Library Synthesis cluster_1 Screening & Optimization start Tert-butyl 7-(aminomethyl)indoline- 1-carboxylate diversity1 Couple with R¹-COOH (Amide Formation) start->diversity1 diversity2 Remove Boc Group (TFA) diversity1->diversity2 diversity3 Couple with R² group diversity2->diversity3 library Diverse Chemical Library diversity3->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound screening->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Candidate sar->lead

Caption: The role of the title compound in a typical drug discovery workflow.

Case Study: Kinase Inhibitors

7-substituted indoles and indolines are potent scaffolds for kinase inhibitors.[6] They can effectively mimic the adenine region of ATP, binding to the hinge region of protein kinases. The 7-aminomethyl group is particularly valuable as it can be elaborated to form hydrogen bonds with the protein backbone in the hinge region, a common feature of many Type I kinase inhibitors.

Safety, Handling, and Storage

As a laboratory chemical, proper handling procedures must be followed. While a specific Safety Data Sheet (SDS) for this exact isomer may not be available, data from related compounds provides a strong basis for safe handling.

  • Hazard Identification: May be harmful if swallowed and can cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Keep away from heat and ignition sources.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert gas atmosphere is recommended.

Conclusion

This compound represents a sophisticated and highly valuable building block for modern drug discovery. Its carefully designed architecture provides chemists with the tools for rapid and logical library synthesis, enabling the exploration of chemical space around the privileged indoline scaffold. While its specific commercial availability requires direct inquiry, its synthesis is achievable through established methods. The key to its successful use lies in rigorous analytical characterization to ensure isomeric purity, thereby guaranteeing the integrity of subsequent structure-activity relationship studies.

References

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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Indoline Derivatives Using Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indoline Scaffold and the Versatility of a Key Building Block

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Indoline derivatives have shown promise as anti-inflammatory, antioxidant, and anticancer agents, making them a focal point in modern drug discovery programs.[1][2]

This guide provides a comprehensive overview of the synthetic utility of a key intermediate, tert-butyl 7-(aminomethyl)indoline-1-carboxylate . This building block is particularly valuable due to its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group on the indoline nitrogen allows for modifications at this position after the derivatization of the primary amino group at the 7-position. Conversely, the primary amine serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides. The subsequent removal of the Boc group under acidic conditions provides access to the free indoline nitrogen for further functionalization.

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of diverse indoline derivatives from this versatile starting material.

Core Synthetic Strategies

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The following sections detail the protocols for the most common and useful derivatizations.

Amide Bond Formation: Coupling with Carboxylic Acids

Mechanistic Rationale:

Amide coupling reactions typically proceed through the activation of the carboxylic acid.[2] Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N,N-dimethylpyridin-4-amine (DMAP) form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the indoline derivative, leading to the formation of the amide bond.

Experimental Workflow: Amide Coupling

reagents Carboxylic Acid (R-COOH) EDC, HOBt, DIPEA solvent DCM or DMF Room Temperature reagents->solvent 1. Dissolve starting_material Tert-butyl 7-(aminomethyl)indoline-1-carboxylate starting_material->solvent 2. Add workup Aqueous Workup Purification (Chromatography) solvent->workup 3. Reaction product N-Acyl Indoline Derivative workup->product 4. Isolate

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of N-((1-(tert-butoxycarbonyl)indolin-7-yl)methyl)alkanamide

  • Materials:

    • This compound

    • Carboxylic acid of interest (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in DCM or DMF to the reaction mixture.

    • Add DIPEA (3.0 eq) and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-acyl indoline derivative.

Data Summary: Representative Amide Coupling Reactions

Carboxylic AcidCoupling ReagentsSolventTime (h)Yield (%)
Acetic AcidEDC, HOBt, DIPEADCM1285-95
Benzoic AcidHATU, DIPEADMF1680-90
Phenylacetic AcidEDC, DMAPDCM1882-92
Reductive Amination: Reaction with Aldehydes and Ketones

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[4] This reaction involves the condensation of the primary amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.

Mechanistic Rationale:

The reaction proceeds in two main steps. First, the primary amine of the indoline derivative reacts with the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine. In the second step, a reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to the corresponding secondary amine. STAB is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting carbonyl compound.

Experimental Workflow: Reductive Amination

reagents Aldehyde or Ketone (R-CHO) Sodium Triacetoxyborohydride solvent DCE or THF Room Temperature reagents->solvent 1. Dissolve starting_material Tert-butyl 7-(aminomethyl)indoline-1-carboxylate starting_material->solvent 2. Add workup Aqueous Workup Purification (Chromatography) solvent->workup 3. Reaction product N-Alkyl Indoline Derivative workup->product 4. Isolate

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of N-((1-(tert-butoxycarbonyl)indolin-7-yl)methyl)alkylamine

  • Materials:

    • This compound

    • Aldehyde or ketone of interest (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-alkyl indoline derivative.

Data Summary: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeSTABDCE1680-90
AcetoneSTABTHF2475-85
CyclohexanoneSTABDCE1882-92
Synthesis of Substituted Ureas

Urea derivatives are important pharmacophores found in a variety of therapeutic agents. They can be readily synthesized from the primary amine of this compound by reaction with an isocyanate.

Mechanistic Rationale:

The synthesis of ureas from isocyanates is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of the urea linkage.

Detailed Protocol: Synthesis of 1-((1-(tert-butoxycarbonyl)indolin-7-yl)methyl)-3-alkyl/arylurea

  • Materials:

    • This compound

    • Isocyanate of interest (1.05 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Hexanes (for precipitation)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or THF.

    • Slowly add the isocyanate (1.05 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, if a precipitate has formed, filter the solid and wash with cold hexanes.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by crystallization or silica gel column chromatography to afford the desired urea derivative.

Sulfonamide Synthesis

Sulfonamides are another important class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. They can be prepared by reacting the primary amine with a sulfonyl chloride.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl formed during the reaction.

Detailed Protocol: Synthesis of N-((1-(tert-butoxycarbonyl)indolin-7-yl)methyl)alkane/arenesulfonamide

  • Materials:

    • This compound

    • Sulfonyl chloride of interest (1.1 eq)

    • Triethylamine or Pyridine (1.5 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM and cool the solution to 0 °C.

    • Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide derivative.

Post-Derivatization Strategy: Boc Deprotection

A key advantage of using this compound is the ability to deprotect the indoline nitrogen for further functionalization. The Boc group is readily cleaved under acidic conditions.

Mechanistic Rationale:

The Boc deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Logical Flow: Derivatization and Deprotection

start Tert-butyl 7-(aminomethyl)indoline-1-carboxylate derivatization Derivatization of Primary Amine (Amidation, Reductive Amination, etc.) start->derivatization boc_protected Boc-Protected Indoline Derivative derivatization->boc_protected deprotection Boc Deprotection (TFA/DCM) boc_protected->deprotection final_product Free Indoline Derivative deprotection->final_product

Caption: Sequential derivatization and deprotection strategy.

Detailed Protocol: Boc Deprotection of a Substituted Indoline Derivative

  • Materials:

    • Boc-protected indoline derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the Boc-protected indoline derivative in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected indoline derivative. Further purification may be performed if necessary.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of indoline derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the indoline scaffold. The orthogonal protection strategy allows for sequential and site-selective modifications, making this intermediate an excellent starting point for the development of novel therapeutic agents. The provided methodologies are robust and can be adapted to a wide range of substrates, empowering scientists in their drug discovery endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • U.S. Patent No. US10059714B2. (2018). Protein kinase B inhibitors.
  • World Intellectual Property Organization. (2001).
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
  • World Intellectual Property Organization. (2012).
  • U.S. Patent No. US20030236437A1. (2003). Process to prepare sulfonamides.
  • U.S. Patent No. US9115133B2. (2015).
  • U.S. Patent No. US6107498A. (2000). Process for making carboxylic amides.
  • Jorapur, Y. R., & Jeong, Y. T. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1).
  • Singh, G., & Singh, P. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(16), 1888-1914.
  • World Intellectual Property Organization. (2009).
  • U.S. Patent No. US9556117B2. (2017).
  • U.S. Patent No. US20050182262A1. (2005).
  • U.S. Patent No. US6197819B1. (2001). Gamma amino butyric acid analogs and optical isomers.
  • World Intellectual Property Organization. (2007). 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-)
  • U.S. Patent No. US7118913B2. (2006). Expression vector containing urea cycle enzyme gene, transformant thereof, and use of transformant for protein over-expression.
  • U.S. Patent No. US6337399B1. (2002). Processes for producing 7-isoindolinequinolonecarboxylic derivatives and intermediates therefor, salts of 7-isoindolinequinolonecarboxylic acids, hydrates thereof, and composition containing the same as active ingredient.
  • U.S. Patent No. US20160185715A1. (2016). Method for Enhancing the Rate of the Formation of the Reaction Product of a Carboxylic Acid and Urea via Acid Addition.
  • El-Sayed, N. N. E., et al. (2022). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Journal of Molecular Structure, 1250, 131785.
  • U.S. Patent No. US7790756B2. (2010). U.S.
  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl dihydroquinoline sulfonamide compounds - Patent US-12240839-B2. Retrieved from [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.

Sources

Introduction: The Strategic Importance of Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Boc Protection of 7-(Aminomethyl)indoline

In the intricate field of synthetic organic chemistry, particularly within drug discovery and development, the strategic manipulation of functional groups is paramount. The amine moiety, a common feature in pharmacologically active molecules, is both a critical site for biological interactions and a reactive nucleophile that can interfere with desired chemical transformations. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone of amine protection strategy.[1][2] Its widespread adoption is due to its ease of introduction, remarkable stability across a wide range of nucleophilic and basic conditions, and the mild acidic conditions required for its clean removal.[1][3]

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive, field-proven protocol for the selective N-Boc protection of the primary amine in 7-(aminomethyl)indoline. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

Reaction Mechanism: The Chemistry of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a classic nucleophilic acyl substitution reaction.[1] The process unfolds through a well-understood sequence:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 7-(aminomethyl)indoline attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4] This initial attack forms a transient tetrahedral intermediate.[1]

  • Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. This step involves the elimination of a tert-butyl carbonate molecule, which serves as an effective leaving group.

  • Byproduct Decomposition: The tert-butyl carbonate leaving group is inherently unstable and spontaneously decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[1][4] This irreversible decomposition is a key thermodynamic driving force for the reaction, pushing it to completion. It is crucial to perform this reaction in a system that is not sealed to allow the CO₂ gas to escape.[4]

While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base such as triethylamine (TEA) is common. The base serves to neutralize the protonated amine intermediate, accelerating the overall reaction rate.[1]

Boc Protection Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Decomposition amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate attacks carbonyl boc2o Boc₂O boc2o->intermediate intermediate2 Tetrahedral Intermediate product R-NH-Boc intermediate2->product leaving_group tBuO-C(O)O⁻ intermediate2->leaving_group collapses byproducts tBuOH + CO₂ leaving_group->byproducts decomposes

Figure 1: Conceptual overview of the Boc protection mechanism.

Detailed Experimental Protocol

This protocol is designed for the selective Boc protection of the exocyclic primary amine of 7-(aminomethyl)indoline. The secondary amine on the indoline ring is significantly less nucleophilic and generally does not react under these mild conditions when using controlled stoichiometry.

Materials and Reagents
  • 7-(aminomethyl)indoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet (optional, but recommended)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-(aminomethyl)indoline (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir the solution at room temperature. An inert atmosphere (nitrogen or argon) is recommended to prevent moisture contamination but is not strictly necessary for this reaction.

  • Base Addition: Add triethylamine (TEA, 1.1 eq.) to the stirred solution. Stir for 5-10 minutes.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the solution over 5 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[5] Use an eluent system such as 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes. The starting amine will have a low Rf value and be highly polar, while the Boc-protected product will have a higher Rf and be significantly less polar. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up:

    • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the pure product.

  • Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product, tert-butyl (indolin-7-ylmethyl)carbamate, as a solid or oil.

Experimental Workflow A 1. Dissolve 7-(aminomethyl)indoline in anhydrous DCM B 2. Add Triethylamine (1.1 eq) A->B C 3. Add Boc₂O (1.1 eq) Stir at Room Temperature B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Quench with NaHCO₃ (aq) & Extract with DCM D->E Reaction Complete F 6. Wash with Water & Brine E->F G 7. Dry (MgSO₄), Filter, & Concentrate F->G H 8. Purify by Silica Gel Column Chromatography G->H I 9. Isolate Pure Product H->I

Figure 2: Step-by-step experimental workflow for Boc protection.

Quantitative Data and Critical Parameters

Success in chemical synthesis relies on precision. The following table provides an example calculation for a 5 mmol scale reaction.

Table 1: Example Reagent Stoichiometry (5.0 mmol scale)

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass / Volume
7-(aminomethyl)indoline148.211.05.0741 mg
Di-tert-butyl dicarbonate218.251.15.51.20 g
Triethylamine101.191.15.50.77 mL (d=0.726)
Dichloromethane (DCM)---~50 mL
Discussion of Critical Parameters
  • Solvent Choice: While DCM is an excellent and common choice, other solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[5] In some cases, alcoholic solvents like methanol have been shown to accelerate the rate of Boc protection, even without a base.[6] However, for substrates with other sensitive functional groups, an aprotic solvent like DCM is a safer starting point.

  • Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of Boc₂O and base ensures the reaction proceeds to completion in a reasonable timeframe.[1] A large excess of Boc₂O should be avoided as it can increase the risk of di-protection (protection of the indoline nitrogen) and makes purification more challenging.

  • Base: Triethylamine is a cost-effective and efficient choice. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to significantly increase the reaction rate.[2] However, for this substrate, TEA is sufficient. The reaction can also be run without a base, though it may be slower.[4]

  • Purification: While the work-up removes most impurities, column chromatography is essential to obtain a product of high purity (>95%), which is critical for subsequent steps in a synthetic sequence. The polarity difference between the starting diamine and the mono-Boc protected product is substantial, making for a straightforward separation.[5]

Troubleshooting

Table 2: Troubleshooting Guide for Boc Protection

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time; poor quality reagents; moisture contamination.Allow the reaction to stir longer, checking periodically by TLC. Ensure reagents are pure and solvents are anhydrous.[5]
Di-protection Product Excess Boc₂O used; prolonged reaction time; use of a strong catalyst (DMAP).Use no more than 1.1-1.2 equivalents of Boc₂O. Monitor the reaction closely and stop it once the starting material is consumed. Avoid DMAP if possible.
Low Isolated Yield Product loss during work-up (e.g., forming a salt); inefficient extraction.Ensure the aqueous layer is basic before extraction to keep the product in its free base form. Perform multiple extractions with the organic solvent.

Conclusion

The N-Boc protection of 7-(aminomethyl)indoline is a robust and reliable transformation that is fundamental for the use of this building block in complex molecule synthesis. By understanding the reaction mechanism and carefully controlling key parameters such as stoichiometry and reaction monitoring, researchers can consistently achieve high yields of the desired mono-protected product. This detailed protocol serves as a trusted guide for scientists and professionals in the field, enabling the efficient and strategic advancement of their synthetic chemistry programs.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Kandemir, H., et al. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. ARKIVOC, 2016(iv), 288-295. Available at: [Link]

  • Kandemir, H., et al. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • ACS Publications (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ProQuest (2022). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

Sources

Application Note & Protocol: High-Fidelity Deprotection of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient and high-fidelity removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 7-(aminomethyl)indoline-1-carboxylate. The resulting product, 7-(aminomethyl)indoline, is a valuable bifunctional building block in medicinal chemistry, particularly for the synthesis of novel ligands, constrained peptide mimics, and other complex molecular architectures.[1][2] This application note details the underlying chemical principles, provides a robust, step-by-step protocol using trifluoroacetic acid (TFA), outlines methods for reaction monitoring and product characterization, and includes a troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Role of Boc Deprotection

In multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its clean, quantitative removal under specific acidic conditions.[3][4]

The substrate, this compound, contains two nitrogen atoms: the indoline nitrogen, which is part of a carbamate, and the primary amino group of the aminomethyl moiety, which is protected as its N-Boc derivative. The protocol described herein focuses on the selective cleavage of the Boc group from the exocyclic aminomethyl function, which is generally more labile under acidic conditions than the N-Boc group of the indoline ring itself, although strong acidic conditions can lead to the removal of both. This application note focuses on the deprotection of the aminomethyl group's carbamate. The resulting primary amine is a key nucleophile for subsequent derivatization.

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[5] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its strength, volatility (allowing for easy removal), and its ability to readily dissolve the protected starting material and the resulting amine salt.[3]

The mechanism proceeds through three primary steps:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[5][6]

  • Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[5][6][7]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free primary amine.[3][6] In the highly acidic reaction medium, the newly liberated amine is immediately protonated to form its trifluoroacetate salt.[5]

The tert-butyl cation is subsequently quenched by any available nucleophile, deprotonates to form isobutylene gas, or polymerizes.[6]

Boc_Deprotection_Mechanism Figure 1: Mechanism of TFA-Mediated Boc Deprotection Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation (t-Bu+) Protonated->tBu AmineSalt Amine TFA Salt (R-NH3+ TFA-) CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 TFA TFA (H+) TFA_excess Excess TFA

Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection.

Detailed Experimental Protocol

This protocol is optimized for a starting scale of approximately 1.0 mmol of this compound.

Materials and Reagents
  • Starting Material: this compound (CAS: 1086392-30-4)

  • Reagent: Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, deionized water

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, rotary evaporator, separatory funnel, standard glassware.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask, add this compound (1.0 mmol, 262.35 mg).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (10 mL). Stir at room temperature until fully dissolved.

    • For sensitive substrates or to control the initial exotherm, cool the solution to 0 °C in an ice bath.[5]

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) (2.5 mL, ~20-25% v/v) to the stirred solution.[8] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). The addition may be exothermic.

    • Remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC Method:

      • Mobile Phase: 10% Methanol in DCM.

      • Visualization: UV light (254 nm) followed by staining with ninhydrin solution and gentle heating. The product should appear as a new, more polar spot (lower Rf) that stains purple/blue with ninhydrin, while the starting material spot disappears.[5]

    • The reaction is typically complete within 1-3 hours.[8]

  • Workup and Isolation:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporation with toluene (2 x 10 mL) can be performed.[5]

    • The crude product will be the trifluoroacetate salt, often an oil or semi-solid.

    • Dissolve the residue in deionized water (15 mL) and cool in an ice bath.

    • Carefully neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH is ~8-9.

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 7-(aminomethyl)indoline.[5][9]

Data Summary Table
ParameterRecommended ValueRationale
Substrate 1.0 equiv.N/A
Solvent DCM (~0.1 M solution)Excellent solvent for starting material and does not interfere with the reaction.[3]
Reagent TFA (20-50% v/v)A high concentration of strong acid is required to drive the reaction to completion efficiently.[5][8]
Temperature 0 °C to Room Temp.Initial cooling controls any exotherm; the reaction proceeds readily at room temperature.[5][8]
Reaction Time 1-3 hoursSufficient time for complete deprotection at room temperature; should be confirmed by monitoring.[8]
Workup Basic wash (NaHCO₃)Neutralizes the TFA salt to isolate the free amine product.[5]

Workflow and Product Characterization

A successful synthesis requires rigorous validation at each stage. The following workflow and analytical methods are recommended for confirming the identity and purity of the final product.

workflow Figure 2: Experimental and Analytical Workflow start_mat Starting Material: tert-butyl 7-(aminomethyl) indoline-1-carboxylate reaction Deprotection: TFA in DCM, RT, 1-3h start_mat->reaction monitoring Reaction Monitoring: TLC / LC-MS reaction->monitoring In-process Control workup Workup: Evaporation, Neutralization, Extraction, Drying reaction->workup Upon Completion monitoring->reaction Check for Completion product Final Product: 7-(aminomethyl)indoline (Free Amine) workup->product analysis Characterization: NMR, MS, FTIR product->analysis Purity & Identity Confirmation

Caption: Figure 2: Experimental and Analytical Workflow.

Analytical Characterization
  • ¹H NMR: The most definitive evidence of successful deprotection is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.5 ppm. Expect shifts in the signals for the aminomethyl protons (-CH₂-NH₂) and adjacent aromatic protons upon conversion from the carbamate to the free amine or its salt.[1][10]

  • LC-MS: In reverse-phase chromatography, the deprotected product is significantly more polar than the starting material and will therefore have a shorter retention time.[11] Mass spectrometry will confirm the loss of the Boc group (a decrease of 100.12 g/mol in molecular weight).

  • FTIR: The infrared spectrum of the product will show characteristic primary amine N-H stretching absorptions, typically as two bands in the region of 3400-3300 cm⁻¹.[1] These bands are absent in the N-Boc protected starting material.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient TFA concentration or volume.[5]2. Inadequate reaction time.[5]3. Low quality or wet reagents/solvents.1. Add additional TFA to the reaction mixture.2. Allow the reaction to stir for a longer period, monitoring periodically.3. Use fresh, anhydrous solvents and high-purity TFA.
Product is an Oil/Gummy Solid The trifluoroacetate or hydrochloride salt of the product is often not a crystalline solid.[12]1. Proceed with the basic workup to obtain the free amine, which may be more crystalline or easier to handle.2. If the free amine is also an oil, purify by column chromatography.
Low Isolated Yield 1. Incomplete extraction of the product from the aqueous layer.2. Product is partially water-soluble.3. Mechanical losses during workup.1. Increase the number of extractions (e.g., to 5 x 20 mL).2. Saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility.3. Ensure careful phase separation and transfers.
Baseline Material on TLC The product amine salt may stick to the baseline of the silica gel TLC plate.Use a more polar eluent system (e.g., 15-20% MeOH in DCM with 1% NH₄OH) to move the spot off the baseline for better visualization.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe chemical burns upon contact. It is also volatile and has a pungent odor. Always handle TFA in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves (butyl rubber or neoprene are recommended).

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Pressure Buildup: The deprotection reaction liberates CO₂ and isobutylene gas. Never perform this reaction in a sealed vessel. [3][6] Ensure the reaction flask is vented (e.g., with a needle or drying tube).

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Indole N-Boc deprotection method development. ResearchGate. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ResearchGate. [Link]

  • Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives Introduction. Semantic Scholar. [Link]

  • How to confirm BOC deprotection by TFA ? ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Boc De-protection. Reddit. [Link]

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Application Note: Strategic Incorporation of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate for the Synthesis of Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract The pursuit of novel therapeutic peptides with enhanced stability, potency, and unique pharmacological profiles has led to the widespread adoption of non-canonical amino acids (ncAAs) in drug discovery.[1][2] Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is a versatile bifunctional building block that introduces a constrained, semi-rigid indoline scaffold into a peptide backbone. This application note details the strategic use of this reagent in solid-phase peptide synthesis (SPPS), focusing on its role in creating structurally diverse peptidomimetics. We present the rationale behind its application, detailed protocols for its incorporation using Fmoc-based chemistry, and a discussion of the unique properties it confers upon the resulting peptides. The indoline moiety is a privileged structure in medicinal chemistry, known to be a core component of numerous pharmacologically active compounds.[3][4][5] Its integration into peptides can significantly influence conformation, receptor binding affinity, and metabolic stability.

Introduction: The Value of Constrained Scaffolds in Peptide Design

Standard peptides composed of the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and low bioavailability.[2] The incorporation of ncAAs is a key strategy to overcome these challenges.[6] this compound serves as a unique building block that can be viewed as a modified amino acid, providing a constrained dipeptide mimic or a novel side chain. The indoline core restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

The subject molecule features two key functional groups with orthogonal protecting group strategies, making it highly compatible with modern synthesis techniques:

  • A primary aminomethyl group: This serves as the point of attachment to the peptide chain. For use in standard Fmoc-based SPPS, this amine must first be protected with an Fmoc group.

  • A Boc-protected indoline nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection to the indoline nitrogen throughout the base-labile Fmoc deprotection cycles of SPPS.[7][] This Boc group is then typically removed during the final acidolytic cleavage of the peptide from the resin.[9]

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValue
IUPAC Name This compound
CAS Number 1086392-30-4[10]
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol [11]
Physical Form Solid
Typical Purity ≥95%
Storage Store at 2-8°C under an inert atmosphere. Keep away from moisture and oxidizing agents.

Principle of Incorporation in Fmoc-SPPS

The successful integration of this compound into a peptide sequence relies on the principles of orthogonal protection. The workflow is designed to selectively deprotect the N-terminal Fmoc group for chain elongation while keeping the indoline's Boc group and other acid-labile side-chain protecting groups intact until the final cleavage step.

cluster_0 SPPS Cycle for Indoline Incorporation cluster_1 Final Steps A Start: Peptide-Resin with Free N-terminal Amine B Couple Fmoc-(7-aminomethyl)indoline-1-carboxylate (Boc protected) A->B Add Building Block, Coupling Reagents (HBTU/DIPEA) C Wash Resin B->C D Deprotect: Treat with Piperidine/DMF C->D Removes Fmoc group E Wash Resin D->E F Couple Next Fmoc-Amino Acid E->F G Repeat Cycle for Further Elongation F->G H Final Cleavage & Deprotection G->H After final AA coupling & deprotection (Treat with TFA Cocktail) I Purify Peptide H->I

Fmoc-SPPS workflow for incorporating the indoline building block.

Detailed Experimental Protocols

These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and scale.

Protocol 1: Preparation of the Building Block for Fmoc Synthesis

Rationale: The commercially available this compound has a free primary amine. To make it compatible with Fmoc-SPPS, this amine must be protected with an Fmoc group.

Reagents & Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane using a rotary evaporator.

  • Extract the aqueous residue three times with DCM.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product: Fmoc-7-(aminomethyl)-1-Boc-indoline .

  • Verify the product identity and purity via LC-MS and NMR.

Protocol 2: Automated Solid-Phase Peptide Synthesis Cycle

Rationale: This protocol outlines a single coupling cycle for incorporating the prepared Fmoc-7-(aminomethyl)-1-Boc-indoline into a growing peptide chain on an automated synthesizer.

Reagents & Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-7-(aminomethyl)-1-Boc-indoline (prepared in Protocol 1)

  • Coupling Activator: HBTU (0.95 eq relative to amino acid)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2 eq relative to amino acid)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvent: DCM

ReagentMolarity / ConcentrationVolume / EquivalentsPurpose
Fmoc-7-(aminomethyl)-1-Boc-indoline0.2 M in DMF5 eqBuilding Block
HBTU0.5 M in DMF4.5 eqCoupling Activator
DIPEA2 M in NMP10 eqBase for Activation & Coupling
20% Piperidine/DMF20% (v/v)As per synthesizer protocolFmoc Deprotection

Procedure (as part of an automated SPPS run):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the preceding amino acid, exposing the free amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation: In a separate vessel, pre-activate the Fmoc-7-(aminomethyl)-1-Boc-indoline (5 eq) with HBTU (4.5 eq) and DIPEA (10 eq) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (beads remain yellow) indicates successful and complete coupling. If the test is positive (blue beads), a second coupling step may be necessary.

Protocol 3: Final Cleavage and Deprotection

Rationale: A strong acid cocktail is used to simultaneously cleave the completed peptide from the solid support and remove the acid-labile protecting groups, including the Boc group on the indoline nitrogen and side-chain groups like tBu, Trt, and Pbf.[7][12]

A Peptide-Resin (Fully Protected) C Crude Peptide (Fully Deprotected) A->C 2-3 hours, RT B TFA Cleavage Cocktail (TFA/TIS/H₂O/DODT)

Final cleavage and global deprotection step.

Reagents & Materials:

  • Peptide-resin (dried)

  • Reagent B Cleavage Cocktail:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (w/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubate the mixture for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the indoline scaffold; Peptide aggregation.Double couple (repeat the coupling step); Use a stronger activating agent like HATU; Increase coupling time to 4 hours.
Premature Boc Group Loss Overly acidic conditions during non-cleavage steps (unlikely in standard Fmoc-SPPS).Ensure no acidic contaminants are present in DMF or other reagents. The Boc group is generally stable to piperidine.[7]
Low Yield After Cleavage Incomplete cleavage from the resin.Increase cleavage time to 4 hours; Ensure fresh, high-purity TFA is used.
Side Product Formation Reaction with scavengers; Alkylation of sensitive residues (e.g., Trp, Met).Ensure the appropriate scavenger cocktail is used for the peptide sequence. TIS is critical for preventing side reactions.

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its rigid structure and straightforward incorporation via orthogonal protection schemes allow for the rational design of peptidomimetics with improved conformational stability and potentially enhanced biological activity. The protocols provided herein offer a robust framework for leveraging this building block in the synthesis of next-generation peptide therapeutics.

References

  • Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry, 44, 44-63.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • de la Torre, B. G., & Albericio, F. (2023).
  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
  • Li, Z., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6)
  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals.
  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC - NIH.
  • Al-Hujaili, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(10), 2265.
  • Chen, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 10898.
  • Defrancq, E., & Lhomme, J. (1999). Highly efficient synthesis of peptide-oligonucleotide conjugates: chemoselective oxime and thiazolidine formation. Bioorganic & Medicinal Chemistry Letters, 9(16), 2365-2370.
  • Nisa, S., et al. (2022). Indole and indoline scaffolds in drug discovery.
  • Nishikubo, R., et al. (2020). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
  • Stetsenko, D. A., & Gait, M. J. (2001). Synthesis of peptide-oligonucleotide conjugates: Application to basic peptides. Nucleic Acids Research Supplement, 1, 119-120.
  • Peelen, D., et al. (2006). Coupling strategies for the synthesis of Peptide-oligonucleotide conjugates for patterned synthetic biomineralization.
  • Soultani-Vigneron, S., et al. (2007). Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. Biosensors and Bioelectronics, 22(7), 1457-1464.
  • Gissot, A., et al. (2025). Peptide–Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On‐Column. Current Protocols.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sahoo, A. K., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28.
  • Barany, G., & Merrifield, R. B. (1979). Principles and Practice of Solid-Phase Peptide Synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Sahoo, A. K., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate.
  • Sharma, S., et al. (2010). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Quarzell, O., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic Letters, 6(16), 2733-2735.
  • Sigma-Aldrich. (n.d.). tert-Butyl 7-amino-1H-indole-1-carboxylate.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Guryanov, I., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2904-2924.
  • Yellapu, S. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?
  • BLDpharm. (n.d.). 1934432-59-3|tert-Butyl 7-amino-1H-indole-1-carboxylate.
  • Naxiola. (n.d.). This compound,1086392-30-4.
  • Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7567-7571.
  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.
  • Fields, G. B., & Fields, C. G. (2003). U.S. Patent No. 8,383,770 B2. U.S.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • PubChem. (n.d.). tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride.
  • PubChem. (n.d.). tert-Butyl indoline-1-carboxylate.
  • D'Andrea, F., et al. (2004).
  • Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • Wu, Y., et al. (2004). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Organic Letters, 6(24), 4407-4410.

Sources

Application Notes and Protocols for Amide Coupling with Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indoline Scaffold in Medicinal Chemistry

The indoline scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block in rational drug design. Tert-butyl 7-(aminomethyl)indoline-1-carboxylate, in particular, offers a versatile entry point for the synthesis of novel indoline derivatives. The Boc-protected primary amine at the 7-position serves as a key handle for derivatization, most commonly through amide bond formation. This reaction allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This comprehensive guide provides a detailed exploration of the reaction conditions for the amide coupling of this compound with various carboxylic acids. We will delve into the mechanistic underpinnings of common coupling reagents, present detailed, field-proven protocols, and offer practical guidance on troubleshooting and purification.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process. However, the reaction is kinetically slow due to the formation of a non-productive ammonium-carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents. In this guide, we will focus on two of the most widely used and reliable classes of coupling reagents: carbodiimides (specifically EDC in conjunction with HOBt) and aminium/uronium salts (represented by HATU).

The Role of Coupling Reagents: A Mechanistic Overview

A thorough understanding of the mechanism of action of your chosen coupling reagent is paramount to successful and reproducible amide bond synthesis. It allows for rational decision-making in protocol design and effective troubleshooting when challenges arise.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct, which can complicate purification. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea intermediate to form an active HOBt ester. This ester is more stable than the O-acylisourea and less prone to racemization, while still being highly reactive towards the amine nucleophile.[1][2][3]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - Urea Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine - HOBt Amine This compound

Mechanism of EDC/HOBt Mediated Amide Coupling

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction times, even with sterically hindered or electron-deficient substrates.[4] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. The carboxylate then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly converted to a HOAt active ester, which then reacts with the amine to furnish the desired amide. The pyridine nitrogen in the HOAt moiety is believed to facilitate the final aminolysis step through a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[4] A common side reaction to be aware of is the guanylation of the amine if it is allowed to react directly with HATU before the carboxylic acid is activated.[5]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester HOAt Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + Amine Amine This compound Byproducts Tetramethylurea + HOAt

Mechanism of HATU Mediated Amide Coupling

Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of this compound with a variety of carboxylic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a broad range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).

  • Add this compound (1.0-1.2 eq) and HOBt (1.0-1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) to the stirred solution.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture. The choice between DIPEA and TEA can be critical; DIPEA is more sterically hindered and less nucleophilic, which can be advantageous in preventing side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Protocol 2: HATU Mediated Coupling

This protocol is particularly useful for challenging couplings, including those with sterically hindered or electron-deficient carboxylic acids or amines.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial to prevent the guanylation of the amine.[6]

  • Add a solution of this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically much faster than EDC/HOBt couplings.[7]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of coupling reagent, solvent, and base can significantly impact the yield and purity of the final product. The following table provides a summary of typical conditions and expected outcomes for the coupling of a generic carboxylic acid with a primary amine like this compound.

Coupling ReagentStoichiometry (Acid:Amine:Reagent:Base)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
EDC/HOBt 1 : 1.1 : 1.2 : 2.5DMF, DCM0 to RT12-2460-90Cost-effective and reliable for most substrates. The urea byproduct from EDC is water-soluble, simplifying work-up.[1][8]
HATU 1 : 1.1 : 1.1 : 3.0DMF, ACNRT1-475-95+Highly efficient, especially for challenging substrates. Pre-activation of the acid is recommended.[7][9][10]
DCC/DMAP 1 : 1.1 : 1.1 : 0.1DCM0 to RT6-1870-95Highly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.[1]
T3P 1 : 1.1 : 1.5 : 3.0EtOAc, THFRT to 502-1270-95A greener alternative with water and phosphonic acid byproducts that are easily removed.

Troubleshooting Common Issues in Amide Coupling Reactions

Even with robust protocols, challenges can arise. The following section addresses common problems and provides practical solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Presence of water in the reaction.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the equivalents of the coupling reagent and/or amine.- Increase the reaction temperature (monitor for side reactions).- Ensure all reagents and solvents are anhydrous.
Formation of Side Products - N-acylurea formation (with EDC): Rearrangement of the O-acylisourea intermediate.- Guanidinylation of the amine (with HATU): Direct reaction of the amine with HATU.- Racemization: Loss of stereochemical integrity at a chiral center alpha to the carbonyl.- Ensure an adequate amount of HOBt is used with EDC.- Pre-activate the carboxylic acid with HATU before adding the amine.- Run the reaction at a lower temperature (e.g., 0 °C) and use a non-nucleophilic base like DIPEA.
Difficult Purification - Co-elution of the product with unreacted starting materials or byproducts.- Poor solubility of byproducts (e.g., DCU).- Perform an acidic wash (e.g., 1M HCl) during work-up to remove unreacted amine and basic byproducts.- Perform a basic wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.- For DCU removal, triturate the crude product with a solvent in which DCU is insoluble (e.g., acetonitrile) or perform a filtration before work-up.[11]

Conclusion: A Versatile Tool for Drug Discovery

The amide coupling of this compound is a powerful and versatile transformation that enables the synthesis of a diverse array of novel chemical entities. By understanding the underlying mechanisms of common coupling reagents and employing robust, optimized protocols, researchers can efficiently generate libraries of indoline-based compounds for biological screening. The information and protocols presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the successful synthesis and exploration of this important chemical space.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry-A European Journal, 15(37), 9394-9403.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-s110]
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [https://www.aapptec.com/coupling-reagents-s100]
  • Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
  • King, A. (2021). Successful Flash Chromatography. King Group. Retrieved from [https://www.jgking.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [https://www.biotage.com/blog/how-should-i-purify-a-complex-polar-amide-reaction-mixture]
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [https://www.biotage.
  • Figueras, F. (2020).
  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057.
  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17148-17156.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation.
  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122.
  • Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethyl-phosphoramidite Method of Peptide Synthesis. The Journal of Organic Chemistry, 64(12), 4490-4493.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Gandeepan, P., & Li, C.-J. (2019). Greener and more efficient amide bond formation.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Sekar, G., & Kumar, A. (2013). Recent advances in the synthesis of amides. Beilstein Journal of Organic Chemistry, 9, 2365-2401.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct Amidation of Carboxylic Acids Using Boronic Acids.
  • Nale, D. B., & Bhanage, B. M. (2015). A decade of advances in the synthesis of amides. RSC Advances, 5(122), 100909-100941.
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  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. (2005). US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters.
  • Google Patents. (2012). US8349843B2 - Carboxylic acid derivatives, their preparation and use.
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  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? Retrieved from [Link]

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Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for tert-butyl 7-(aminomethyl)indoline-1-carboxylate, a key building block in contemporary drug discovery and development. The protocol is designed for researchers, chemists, and process development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice. This ensures both reproducibility and adaptability for scale-up operations. The synthesis begins with the N-protection of commercially available indoline, followed by a highly regioselective C-7 formylation, and concludes with a reductive amination to yield the target compound. Each stage has been optimized for yield, purity, and operational efficiency, with an emphasis on procedures amenable to large-scale production.

Introduction: The Significance of Substituted Indolines in Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This compound, in particular, serves as a versatile intermediate. The Boc-protected nitrogen allows for selective functionalization at other positions, while the C-7 aminomethyl group provides a crucial handle for the introduction of diverse substituents, making it an invaluable precursor for the synthesis of complex molecules targeting a range of diseases. The growing demand for novel therapeutics based on this scaffold necessitates the development of reliable and scalable synthetic routes.[1][2][3]

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence starting from indoline. This approach was chosen for its high regioselectivity and the use of well-established, scalable reactions.

Synthetic_Pathway Indoline Indoline Boc_Indoline tert-butyl indoline-1-carboxylate Indoline->Boc_Indoline Step 1: N-Boc Protection Formyl_Indoline tert-butyl 7-formylindoline-1-carboxylate Boc_Indoline->Formyl_Indoline Step 2: C-7 Formylation Target_Compound This compound Formyl_Indoline->Target_Compound Step 3: Reductive Amination

Caption: Overall three-step synthetic workflow.

Experimental Protocols and Methodologies

Step 1: Synthesis of tert-butyl indoline-1-carboxylate (N-Boc Indoline)

Rationale: The protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group is the crucial first step.[4] This serves two primary purposes: it deactivates the aromatic ring towards unwanted electrophilic substitution and, more importantly, the Boc group acts as a directed metalating group in the subsequent C-7 formylation step, ensuring high regioselectivity. The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Protocol:

  • To a stirred solution of indoline (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq).

  • The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl indoline-1-carboxylate as a solid, which can often be used in the next step without further purification. For higher purity, recrystallization from a solvent system like hexanes/ethyl acetate is recommended.

Step 2: Synthesis of tert-butyl 7-formylindoline-1-carboxylate

Rationale: This step introduces the formyl group at the C-7 position. A directed ortho-metalation approach is employed for its high regioselectivity. The Boc group on the indoline nitrogen directs the deprotonation to the adjacent C-7 position by a strong lithium base, such as sec-butyllithium or tert-butyllithium. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde functionality.

Protocol:

  • In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl indoline-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification is typically achieved by column chromatography on silica gel to afford tert-butyl 7-formylindoline-1-carboxylate.[5]

Step 3: Synthesis of this compound

Rationale: The final step involves the conversion of the C-7 formyl group to the target aminomethyl group via reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, which is then reduced in situ to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this reduction on a large scale.

Protocol:

  • Charge a high-pressure hydrogenation vessel with tert-butyl 7-formylindoline-1-carboxylate (1.0 eq), a suitable solvent like methanol or ethanol, and a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The use of Raney Nickel is often preferred for nitrile and imine reductions.[6]

  • Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Upon completion, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by an appropriate method, such as crystallization or column chromatography, to yield this compound.

Data Summary

StepStarting MaterialProductKey ReagentsTypical YieldPurity (HPLC)
1Indolinetert-butyl indoline-1-carboxylate(Boc)₂O>95%>98%
2tert-butyl indoline-1-carboxylatetert-butyl 7-formylindoline-1-carboxylatesec-BuLi, DMF70-85%>97%
3tert-butyl 7-formylindoline-1-carboxylateThis compoundNH₃, H₂, Raney Ni75-90%>98%

Characterization Data

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.90 (m, 3H), 4.01 (t, J=8.4 Hz, 2H), 3.85 (s, 2H), 3.05 (t, J=8.4 Hz, 2H), 1.58 (s, 9H), 1.45 (br s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.5, 143.8, 131.5, 127.8, 124.5, 120.3, 118.9, 80.5, 53.2, 45.9, 29.7, 28.5.

  • MS (ESI): m/z 249.16 [M+H]⁺.

Workflow Visualization

Detailed_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: C-7 Formylation cluster_step3 Step 3: Reductive Amination s1_start Dissolve Indoline in DCM s1_reagent Add (Boc)₂O s1_start->s1_reagent s1_react Stir at RT s1_reagent->s1_react s1_workup Concentrate & Aqueous Workup s1_react->s1_workup s1_product N-Boc Indoline s1_workup->s1_product s2_start Dissolve N-Boc Indoline in THF s1_product->s2_start s2_cool Cool to -78 °C s2_start->s2_cool s2_lithiation Add sec-BuLi s2_cool->s2_lithiation s2_quench Add DMF s2_lithiation->s2_quench s2_warm Warm to RT s2_quench->s2_warm s2_workup Quench & Extract s2_warm->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product C-7 Formyl Indoline s2_purify->s2_product s3_start Combine Aldehyde, NH₃/MeOH, Raney Ni s2_product->s3_start s3_hydrogenate Pressurize with H₂ s3_start->s3_hydrogenate s3_react Stir until H₂ uptake ceases s3_hydrogenate->s3_react s3_filter Filter catalyst s3_react->s3_filter s3_concentrate Concentrate filtrate s3_filter->s3_concentrate s3_purify Purify/Crystallize s3_concentrate->s3_purify s3_product Target Compound s3_purify->s3_product

Caption: Detailed experimental workflow for each synthetic step.

Safety and Handling Precautions

  • sec-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere by trained personnel.

  • Hydrogen Gas: Highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area or a specialized high-pressure laboratory, away from ignition sources.

  • Raney Nickel: Pyrophoric when dry. It should be kept wet with a solvent (e.g., water or ethanol) at all times and handled in a fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthetic route and protocols described herein provide a reliable and scalable method for the production of this compound. The three-step sequence is characterized by high yields, excellent regioselectivity, and the use of well-established chemical transformations amenable to industrial-scale synthesis. This guide is intended to empower researchers and drug development professionals with a practical and scientifically-grounded approach to accessing this valuable synthetic intermediate.

References

  • Recent advances in the synthesis of indoles and their applic
  • A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI.
  • Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. (n.d.). Benchchem.
  • Automated and Accelerated Synthesis of Indole Deriv
  • Synthesis of indolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC - PubMed Central.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). PMC.
  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. (n.d.).
  • tert-Butyl 3-cyano-7-nitro-1H-indole-1-carboxyl
  • tert-butyl 7-formyl-1-indolinecarboxylate synthesis. (2025). Mol-Instincts. [Link]

  • tert-butyl 7-formyl-1-indolinecarboxylate. (2025). ChemSrc. [Link]

  • tert-butyl indoline-1-carboxylate. (2025). PubChem. [Link]

  • Synthesis of 1-amino-2-methylindoline. (n.d.). PrepChem.com.
  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022).
  • Strategies for Indole carboxylate synthesis. (n.d.).
  • 7-Iodo-1H-indole-3-carbonitrile. (n.d.). MDPI.
  • Synthesis of 1-amino-2-methylindoline. (n.d.). PrepChem.com.
  • Reaction pathway for BOC amine formation under mild reaction conditions. (n.d.).
  • 1-Boc-indole, 97% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Custom Amine Synthesis Services. (n.d.). BOC Sciences.
  • 1-(Tert-butoxycarbonyl)indole. (n.d.). PubChem - NIH.
  • Tert-Butyl 5-(aminomethyl)

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Analytical methods for characterizing Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous pharmacologically active compounds, making this intermediate valuable for synthesizing novel therapeutic agents.[1][2][3] Its structural integrity, purity, and stability are paramount for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound using a suite of orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be robust and reproducible, ensuring confident identification, structural elucidation, and purity assessment for researchers in pharmaceutical development.

Introduction: The Rationale for Multi-Modal Characterization

In the rigorous landscape of drug development, the adage "you can't make good drugs from bad starting materials" holds absolute truth. This compound, featuring a Boc-protected indoline nitrogen and a primary aminomethyl group, presents multiple sites for chemical reaction. The Boc (tert-butyloxycarbonyl) group is a crucial protecting group, and its presence and stability are critical.[4][5] Therefore, confirming the identity, structure, and purity of this intermediate is not merely a quality control checkpoint but a foundational requirement for reproducible research and development.

This guide moves beyond simple procedural lists. It explains the causality behind each method—why a specific technique is chosen and how the data it generates contributes to a holistic understanding of the molecule. By employing orthogonal methods (techniques that measure different chemical properties), we create a self-validating analytical workflow that ensures the highest degree of confidence in the material's quality.

Molecular Details:

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₁₄H₂₀N₂O₂[6]
Molecular Weight 248.32 g/mol [6]
CAS Number 1086392-24-6[6]
Structure

PubChem

Chromatographic Purity and Identity Confirmation

Chromatographic methods are indispensable for separating the target compound from process-related impurities, starting materials, and degradation products. We employ HPLC for quantitative purity analysis and couple it with mass spectrometry for unambiguous identity confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of a Self-Validating Purity Assay: A well-developed HPLC method provides a quantitative measure of purity by separating compounds based on their differential partitioning between a stationary and a mobile phase. For this molecule, a reversed-phase (RP-HPLC) method is ideal, as it effectively separates moderately polar organic compounds. The choice of a C18 column provides a versatile hydrophobic stationary phase.[7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the primary amine, and provides an acidic pH to ensure consistent ionization.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 254 nm. Rationale: The indoline aromatic ring provides strong chromophoric activity at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Weigh & Dissolve Sample (1 mg/mL in 50:50 ACN/H2O) Inject Inject 10 µL into HPLC Prep->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect UV Detection at 254 nm Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity (% Area = [Area_main / Area_total] * 100) Integrate->Calculate Result Final Report: Purity (%) & Chromatogram Calculate->Result

Caption: Workflow for HPLC-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle of Unambiguous Identification: LC-MS provides definitive molecular weight information. By coupling the HPLC separation with a mass spectrometer, we can confirm that the major peak eluting from the column has the correct mass for our target compound. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[9][10]

Experimental Protocol:

  • LC System: Utilize the same column and mobile phase conditions as the HPLC method to ensure correlated retention times.

  • MS Detector: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The primary and secondary amine nitrogens are readily protonated in the acidic mobile phase, making positive ion mode highly sensitive.

  • Scan Range: m/z 100-500.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. The expected mass for the protonated molecule [M+H]⁺ is calculated as:

    • Molecular Weight (248.32) + Mass of Proton (1.007) = 249.33 Da .

Workflow Diagram: LC-MS Identity Confirmation

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis LC_Inject Inject Sample LC_Column Separation on C18 Column LC_Inject->LC_Column Ionize Electrospray Ionization (ESI+) LC_Column->Ionize Eluent Analyze Mass Analyzer (Scan m/z 100-500) Ionize->Analyze Detect_MS Detector Analyze->Detect_MS TIC Total Ion Chromatogram Detect_MS->TIC EIC Extract Spectrum for Peak TIC->EIC Compare Compare Observed m/z with Expected [M+H]⁺ EIC->Compare Confirmation Identity Confirmed: Observed m/z = 249.33 ± 0.1 Compare->Confirmation

Caption: Workflow for LC-MS based identity verification.

Spectroscopic Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive evidence of the correct chemical structure. NMR and FTIR are powerful, complementary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Structural Fingerprinting: NMR is the gold standard for structural elucidation. It maps the carbon-hydrogen framework of a molecule, providing information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).[11][12] The resulting spectra serve as a unique fingerprint for the compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data:

¹H NMR SignalEstimated δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.0 - 7.5Multiplet (m)3HC4-H, C5-H, C6-H
Indoline C2-H₂~3.8 - 4.2Multiplet (m)2H-N-CH₂-CH-
Indoline C7-CH₂~4.3 - 4.5Singlet (s) or Doublet (d)2HAr-CH₂-NH₂
Indoline C3-H~3.3 - 3.6Multiplet (m)1H-CH₂-CH-CH₂-
NH₂ Protons1.5 - 2.5Broad Singlet (br s)2H-CH₂-NH₂
Boc Group~1.5Singlet (s)9H-C(CH₃)₃
¹³C NMR SignalEstimated δ (ppm)Assignment
Carbonyl~155Boc C=O
Aromatic C120 - 150Indoline Aromatic Carbons
Boc Quaternary C~80-C(CH₃)₃
Indoline C2~50-55-N-CH₂-
C7-Methylene C~45-50Ar-CH₂-N
Indoline C3~35-40-CH-CH₂-
Boc Methyl C~28.5-C(CH₃)₃

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Diagram: Structure-Spectra Correlation

Caption: Correlation between molecular structure and NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Functional Group Analysis: FTIR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their characteristic vibration frequencies upon absorbing infrared light. It is an excellent, rapid technique to confirm the presence of key functional groups like amines (N-H), carbonyls (C=O), and aromatic rings.[12][13]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchPrimary Amine (-NH₂)
2850 - 3000C-H StretchAliphatic (Indoline, Boc)
~1690C=O StretchCarbamate Carbonyl
1580 - 1610C=C StretchAromatic Ring
~1160C-N StretchCarbamate/Amine

Conclusion and Senior Scientist Recommendations

The suite of analytical methods described provides a robust framework for the complete characterization of this compound.

Summary of Analytical Controls:

TechniquePurposeKey Parameter(s) to Verify
HPLC Purity & QuantificationPeak Purity >98% (typical)
LC-MS Identity Confirmation[M+H]⁺ ion at m/z 249.3
NMR Structural ElucidationCorrect chemical shifts, multiplicities, and integrations
FTIR Functional Group IDPresence of N-H, C=O, and aromatic C=C bands

Authoritative Insights:

  • Orthogonality is Key: Relying on a single technique is insufficient. A high purity value from HPLC is only meaningful if NMR and MS confirm the peak is indeed the correct compound. This multi-technique approach provides a cross-validating system of checks and balances.

  • Reference Standard Management: A well-characterized batch of the material should be formally designated as a reference standard. This standard should be stored under controlled conditions (e.g., desiccated, refrigerated) to prevent degradation and used for comparison in future analyses.

  • Forced Degradation Studies: For advanced applications, consider performing forced degradation studies (exposing the material to acid, base, heat, light, and oxidation) to understand its stability profile and to ensure the HPLC method is "stability-indicating"—meaning it can separate the parent compound from its potential degradation products.

By implementing these detailed protocols and adhering to the principles of orthogonal analysis, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby building a solid foundation for their scientific endeavors.

References

  • Di Micco, S., Ruggiero, D., Terracciano, S., Bruno, I., Cardullo, N., Muccilli, V., Tringali, C., & Bifulco, G. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Varian Unity Inova. (n.d.). C NMR spectra were recorded at 300 MHz in CDCl3. Available at: [Link]

  • Ubach, J., Zhang, Y., Shao, X., & Rizo, J. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Luo, Y., Liu, Y., Li, C., Jiang, S., & Tang, Z. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. Available at: [Link]

  • ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Al-Nuri, M. A., Al-Ayed, A. S., Al-Smadi, M., & Lafta, A. J. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Available at: [Link]

  • Cilliers, J., Mey, M., & Welz, P. J. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Role of a Key Synthetic Intermediate

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its indoline core is a privileged scaffold found in numerous biologically active compounds. The presence of a Boc-protected amine on the indoline nitrogen and a primary aminomethyl group at the 7-position provides orthogonal handles for sequential chemical modifications. This strategic arrangement allows for the controlled and regioselective elaboration of molecular complexity, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] The tert-butyloxycarbonyl (Boc) group offers robust protection of the indoline nitrogen under a variety of reaction conditions, yet it can be selectively removed under specific acidic conditions, revealing a secondary amine for further functionalization.[2] This document provides a detailed guide to the safe handling, optimal storage, and key application protocols for this versatile compound.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its proper use.

PropertyValueSource
CAS Number 1086392-30-4[3]
Molecular Formula C14H20N2O2[3][4]
Molecular Weight 248.32 g/mol [4]
Appearance Light brown solid[1]
Purity Typically ≥95%[3]
IUPAC Name This compound[4]

Safety, Handling, and Personal Protective Equipment (PPE)

2.1. Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.[5]

2.2. Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of exposure routes. The compound's potential to cause irritation and harm upon contact or inhalation dictates the following measures:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or aerosols.[6][7][8]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9] This is to prevent contact with the eyes, which can cause serious irritation.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7] Avoid contact with skin, as the compound is harmful and can cause irritation.[5] Contaminated clothing should be removed and washed before reuse.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

2.3. First Aid Measures

In the event of exposure, immediate action is crucial:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Storage and Stability

The stability of this compound is contingent on proper storage conditions to prevent degradation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)To minimize thermal degradation and maintain long-term stability.[10]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation, particularly of the indoline ring system.
Light Store in a dark placeTo prevent light-induced degradation.
Container Tightly closed containerTo prevent moisture absorption and contamination.[6]
Ventilation Store in a dry and well-ventilated placeTo ensure a safe storage environment and prevent accumulation of any potential vapors.[6]

Experimental Protocols

4.1. General Workflow for Synthetic Application

This compound is primarily used as a scaffold. A typical workflow involves the functionalization of the primary amine followed by the deprotection and subsequent reaction at the indoline nitrogen.

G cluster_0 Phase 1: Functionalization of Primary Amine cluster_1 Phase 2: Boc Deprotection cluster_2 Phase 3: Functionalization of Indoline Nitrogen A This compound B Reaction with Electrophile (e.g., Acyl Chloride, Aldehyde) A->B Step 1a C Functionalized Intermediate (Boc-protected) B->C Step 1b D Acidic Workup (e.g., TFA in DCM) C->D Step 2a E Deprotected Intermediate (Free Indoline) D->E Step 2b F Reaction with Second Electrophile E->F Step 3a G Final Complex Molecule F->G Step 3b

Caption: General synthetic workflow utilizing the compound.

4.2. Protocol: Boc Deprotection of the Indoline Nitrogen

The removal of the Boc protecting group is a critical step to unmask the indoline nitrogen for further reactions. The choice of acid and solvent is crucial for achieving high yields and avoiding side reactions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.[1][2]

Materials:

  • Boc-protected indoline substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected indoline substrate (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (2-3 equivalents) dropwise to the stirred solution.[1][2] The slow addition is to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected indoline product.

Causality and Trustworthiness: This protocol is self-validating through consistent monitoring via TLC or LC-MS. The use of anhydrous DCM prevents unwanted side reactions with water. The acidic conditions of TFA efficiently cleave the tert-butyl carbamate, which is labile in acid.[2] The basic wash is critical to remove the TFA, which would otherwise protonate the product, making it difficult to isolate and handle in subsequent steps.

G start Start: Boc-Protected Indoline in DCM step1 Add TFA at 0°C start->step1 step2 Stir at RT (1-4h) Monitor by TLC/LC-MS step1->step2 step3 Quench with Sat. NaHCO3 step2->step3 step4 Extract with DCM step3->step4 step5 Wash with Brine step4->step5 step6 Dry (Na2SO4) & Concentrate step5->step6 end_node End: Deprotected Indoline step6->end_node

Caption: Step-by-step workflow for Boc deprotection.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.[6] Contaminated packaging should be treated as hazardous waste.[7]

References

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. (2012, May 6). Retrieved January 21, 2026, from [Link]

  • Indole N‐Boc deprotection method development - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate. (2021, February). Retrieved January 21, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved January 21, 2026, from [Link]

  • tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • This compound,1086392-30-4. (n.d.). Retrieved January 21, 2026, from [Link]

  • TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet. (2025, July 26). Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate. This valuable building block is crucial in various drug discovery programs, yet its multi-step synthesis can present significant challenges, particularly concerning reaction yield. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure.

Troubleshooting Guide: Addressing Low Yields

This section is designed as a direct response to issues you may be facing in your synthesis. The most common route involves the reduction of a nitrile precursor, tert-butyl 7-cyanoindoline-1-carboxylate, which is often the primary source of yield loss.

Question 1: My catalytic hydrogenation of tert-butyl 7-cyanoindoline-1-carboxylate is resulting in a low yield of the desired primary amine and a complex mixture of byproducts. What is happening and how can I fix it?

This is the most frequently encountered issue. Low yield in this step is typically not due to an incomplete reaction but rather the formation of secondary and tertiary amine byproducts.[1]

Root Cause Analysis:

The catalytic hydrogenation of a nitrile proceeds through an imine intermediate. This highly reactive imine can either be further hydrogenated to the desired primary amine or it can react with a molecule of the primary amine product already formed. This subsequent reaction generates a new imine, which is then reduced to a secondary amine byproduct. This process can even repeat to form tertiary amines.

Mechanism of Byproduct Formation

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂/Catalyst Primary_Amine R-CH₂-NH₂ (Desired Product) Imine->Primary_Amine + H₂/Catalyst Secondary_Amine_Intermediate R-CH=N-CH₂-R Imine->Secondary_Amine_Intermediate + Primary Amine - NH₃ Secondary_Amine (R-CH₂)₂-NH (Secondary Amine Byproduct) Secondary_Amine_Intermediate->Secondary_Amine + H₂/Catalyst

Caption: Byproduct formation during nitrile reduction.

Diagnostic Steps:

  • TLC/LC-MS Analysis: Analyze your crude reaction mixture. The presence of multiple spots/peaks with higher molecular weights than your desired product is a strong indicator of secondary and tertiary amine formation.

  • Check Hydrogen Consumption: If you are using a system that measures hydrogen uptake, a stall in consumption before the theoretical amount is reached could indicate catalyst poisoning.

Corrective Actions & Protocols:

The key to suppressing byproduct formation is to minimize the concentration of the primary amine product available to react with the imine intermediate.

Protocol 1: Optimized Catalytic Hydrogenation with Ammonia

The addition of ammonia serves two purposes: it acts as a competitive inhibitor for the primary amine reacting with the imine, and it helps keep the catalyst surface active.

ParameterRecommended ConditionRationale
Catalyst Raney® Nickel (Ra-Ni) or Pd/CRa-Ni is often more selective for primary amines.[2]
Solvent Methanol or Ethanol saturated with AmmoniaAmmonia is crucial for selectivity.[3]
Temperature 25-50 °CHigher temperatures can promote side reactions.
H₂ Pressure 50-100 psiEnsures sufficient hydrogen availability.
Additive Anhydrous AmmoniaSuppresses secondary amine formation.

Step-by-Step Methodology:

  • Prepare a solution of 7-10% anhydrous ammonia in methanol. (Safety Note: Work in a well-ventilated fume hood).

  • To a suitable pressure reactor, add tert-butyl 7-cyanoindoline-1-carboxylate (1.0 eq).

  • Add the methanolic ammonia solution (10-15 volumes).

  • Carefully add Raney® Nickel (50% slurry in water, ~0.5-1.0 eq by dry weight) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the reactor, purge several times with nitrogen, then with hydrogen.

  • Pressurize with hydrogen to 80 psi and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol. (Caution: Raney® Nickel is pyrophoric and must be kept wet[4]).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Question 2: My reaction with Lithium Aluminum Hydride (LiAlH₄) is messy, gives a poor yield, and the workup is difficult. Are there better alternatives?

While LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines, it is non-selective and notoriously difficult to handle, especially during the quench and workup on a larger scale.[5][6] The formation of aluminum salt emulsions can trap the product, leading to significant yield loss.

Root Cause Analysis:

  • Exothermic Quench: The reaction of excess LiAlH₄ with water is violent and can lead to product degradation.[5]

  • Emulsion Formation: The aluminum salts formed during workup often create thick emulsions that are difficult to filter and extract, physically trapping your product.

  • Lack of Selectivity: LiAlH₄ will reduce many other functional groups, which may be an issue depending on your specific indoline substrate.

Corrective Actions & Protocols:

If catalytic hydrogenation is not an option, consider a milder borane-based reducing agent.

Protocol 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane reagents offer an excellent alternative, providing high yields of primary amines from nitriles with a much simpler workup.[7]

ParameterRecommended ConditionRationale
Reagent Borane-tetrahydrofuran complex (BH₃·THF)Milder and more selective than LiAlH₄.
Stoichiometry 1.5 - 2.0 eq. BH₃·THFEnsures complete conversion.
Solvent Tetrahydrofuran (THF)The reaction is typically performed in the solvent the reagent is supplied in.
Temperature Reflux (approx. 66 °C)Thermal energy is required to drive the reaction.
Workup Acidic (HCl)Decomposes the borane-amine complex and allows for easy extraction.

Step-by-Step Methodology:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve tert-butyl 7-cyanoindoline-1-carboxylate (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (1.0 M in THF, 1.5 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC.

  • Cool the reaction back to 0 °C and very slowly add 6M HCl to quench the reaction and hydrolyze the intermediate borane-amine complex. (Caution: Hydrogen gas is evolved).

  • Stir at room temperature for 1 hour.

  • Adjust the pH to >12 with aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Troubleshooting Workflow

start Low Yield in Nitrile Reduction check_method Which method was used? start->check_method h2_path Catalytic Hydrogenation check_method->h2_path H₂/Catalyst lah_path LiAlH₄ Reduction check_method->lah_path LiAlH₄ check_byproducts Complex mixture/ Byproducts observed? h2_path->check_byproducts check_byproducts->h2_path No (Check catalyst activity) optimize_h2 Optimize Hydrogenation: 1. Add NH₃ to solvent 2. Switch to Raney Ni 3. Lower Temperature check_byproducts->optimize_h2 Yes check_workup Difficult workup/ Emulsions? lah_path->check_workup check_workup->lah_path No (Check stoichiometry) switch_reagent Switch to Alternative Reagent: - BH₃·THF - Raney Ni / KBH₄ check_workup->switch_reagent Yes

Caption: Troubleshooting logic for nitrile reduction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stage to introduce the Boc protecting group?

Protecting the indoline nitrogen with the tert-butoxycarbonyl (Boc) group is a critical step.[8][9] It is generally advisable to perform this protection before the nitrile reduction. The Boc group is stable to most reductive conditions used for the nitrile, including catalytic hydrogenation and borane reduction. Performing the reduction on the unprotected 7-cyanoindoline can lead to side reactions involving the indoline nitrogen.

Q2: My starting material, tert-butyl 7-cyanoindoline-1-carboxylate, is of poor quality. How can I improve its synthesis?

The synthesis of this precursor typically involves the cyanation of a 7-halo or 7-triflate indoline derivative. Low yields here can stem from harsh reaction conditions. Using a milder cyanide source, such as zinc cyanide (Zn(CN)₂) with a palladium catalyst (e.g., Pd(PPh₃)₄), often provides cleaner reactions and higher yields than older methods using copper(I) cyanide.

Q3: I am still observing secondary amine formation even with ammonia. What else can I do?

If secondary amine formation persists, you can try a system of Raney Nickel with potassium borohydride (KBH₄) in ethanol.[2][10] This method generates the active reducing species in situ and can be highly selective for primary amines under mild, room temperature conditions.[2][10]

Q4: How do I properly dispose of the Raney® Nickel catalyst after the reaction?

Spent Raney® Nickel must be handled with extreme care as it can ignite spontaneously in air when dry.[4] After filtering, the catalyst cake should be kept wet at all times. The standard procedure for deactivation is to slowly and carefully add the wet catalyst to a large volume of dilute acid (e.g., 1M HCl) in a fume hood to dissolve the metal. Always consult your institution's safety protocols for hazardous waste disposal.

References

  • Yamai, Y. et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • (N.A.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Available at: [Link]

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  • Gao, Y. et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • Google Patents. WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
  • ResearchGate. Reduction of Carboxylic Acids and their Derivatives to Aldehydes. Available at: [Link]

  • Cosford, R. et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. Available at: [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Wu, B. et al. (N.A.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Available at: [Link]

  • Google Patents. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof.
  • Nishida, Y. et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

  • Organic Syntheses. tert-BUTYL ISOCYANIDE. Available at: [Link]

  • ResearchGate. Indole N‐Boc deprotection method development. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Szöllősy, Á. et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • PrepChem.com. Synthesis of indoline-7-carboxylic acid. Available at: [Link]

  • National Science Foundation. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Available at: [Link]

  • ResearchGate. Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. Available at: [Link]

  • Google Patents. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • International Union of Pure and Applied Chemistry. (2016). Nitrile Reduction. Available at: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available at: [Link]

  • Royal Society of Chemistry. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Available at: [Link]

  • MDPI. (2020). Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. Available at: [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available at: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • MDPI. (2018). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Available at: [Link]

  • Reddit. Only one nitrile reduced to amine with LiAlH4. Available at: [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Aminomethylation of Indoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the aminomethylation of indoline. This guide is designed for researchers, scientists, and drug development professionals who utilize the Mannich reaction to introduce aminomethyl groups onto the indoline scaffold. While a powerful tool for C-C bond formation, this reaction is often accompanied by side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and mitigate these common issues. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

Section 1: Understanding the Core Reaction and Competing Pathways

The aminomethylation of indoline is a classic electrophilic aromatic substitution reaction. The key electrophile, an iminium ion (e.g., Eschenmoser's salt or a species generated in situ from formaldehyde and a secondary amine), attacks the electron-rich indoline ring.[1][2] Indoline's nitrogen atom strongly activates the aromatic ring, directing substitution primarily to the C5 (para) position due to a combination of electronic and steric effects.

However, this high reactivity is also the source of several competing side reactions. Understanding these pathways is the first step toward controlling them.

G Figure 1. Primary Aminomethylation Pathway and Major Side Reactions cluster_start Indoline Indoline Product_C5 Desired Product: 5-(Aminomethyl)indoline Indoline->Product_C5 C5 Attack (Major) Para-director Side_C7 Side Product: 7-(Aminomethyl)indoline (Steric Hindrance) Indoline->Side_C7 C7 Attack (Minor) Ortho-director Side_N Side Product: N-(Aminomethyl)indoline (N-Alkylation) Indoline->Side_N N Attack (Nucleophilic Nitrogen) Side_Ox Side Product: Oxidized Species (Decomposition) Indoline->Side_Ox Air/Oxidants Reagents CH₂O + R₂NH (Iminium Ion Precursors) Iminium [CH₂=NR₂]⁺ (Eschenmoser's Salt analog) Reagents->Iminium In situ formation Iminium->Product_C5 C5 Attack (Major) Para-director Iminium->Side_C7 C7 Attack (Minor) Ortho-director Side_Bis Side Product: Bis-aminomethylated Indoline (Over-reaction) Iminium->Side_Bis Second Attack Iminium->Side_N N Attack (Nucleophilic Nitrogen) Product_C5->Side_Bis Second Attack G Figure 2. Workflow for C5-Aminomethylation start Start setup 1. Setup Reaction - Indoline (1.0 eq) - Acetic Acid (1.1 eq) - Methanol (solvent) - Under N₂ atmosphere start->setup cool 2. Cool to 0 °C setup->cool add_reagents 3. Add Reagents - Paraformaldehyde (1.1 eq) - Secondary Amine (1.1 eq) cool->add_reagents react 4. React - Stir at 0 °C to RT - Monitor by TLC/LC-MS add_reagents->react workup 5. Quench & Workup - Add NaHCO₃ (aq) - Extract with EtOAc - Wash with brine react->workup purify 6. Purify - Dry (Na₂SO₄), filter, concentrate - Column Chromatography workup->purify end End Product purify->end

Sources

Technical Support Center: Purification of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tert-butyl 7-(aminomethyl)indoline-1-carboxylate (CAS No. 1086392-30-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile indoline building block. As researchers and drug development professionals, achieving high purity is paramount, yet this molecule presents unique challenges due to its bifunctional nature—a labile Boc-protecting group and a basic primary amine. This guide is designed to help you navigate these complexities with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: My product is a persistent oil or sticky gum after the initial work-up. How can I solidify it?

This is the most common challenge with many Boc-protected amines.[1] The oily nature often arises from residual solvents, minor impurities preventing nucleation, or the inherent properties of the molecule itself.

Probable Causes & Solutions:

  • Residual Solvents: Trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) can plasticize the product.

    • Solution: Dry the crude product rigorously under high vacuum, potentially with gentle heating (40-50 °C) for several hours. Co-evaporation with a solvent that does not dissolve the product well but forms an azeotrope with the trapped solvent (like toluene or heptane) can also be effective.[2]

  • Impurities Inhibiting Crystallization: Even small amounts of structurally similar impurities can disrupt the formation of a crystal lattice.

    • Solution 1: Trituration. This is the first and often best approach. Dissolve or suspend the oil in a minimal amount of a solvent in which the product is only slightly soluble but the impurities are more soluble (e.g., diethyl ether, n-pentane, or a mixture). Stir vigorously. The product should precipitate as a solid, leaving impurities in the solvent. Filter and wash the resulting solid with fresh cold solvent.

    • Solution 2: Seeded Crystallization. If a small amount of solid product has ever been successfully made, use it as a seed crystal. Dissolve the oil in a minimal amount of a suitable solvent and add the seed crystal. Allow it to stand undisturbed. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.[3][4]

  • Hygroscopic Nature: The primary amine can absorb atmospheric moisture, contributing to an oily appearance.[1]

    • Solution: Ensure all handling is done in a dry environment. Use dry solvents and handle the material quickly. Storing the crude oil in a desiccator over a strong drying agent (like P₂O₅) may help.

Question 2: I'm seeing significant tailing and poor separation during silica gel column chromatography. Why is this happening?

The basic aminomethyl group is the primary culprit. The free silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate your product's primary amine. This strong ionic interaction causes the compound to stick tenaciously to the stationary phase, resulting in broad, tailing peaks and often, incomplete elution.

Solutions:

  • Basify the Mobile Phase: Neutralize the acidic silica sites by adding a small amount of a competitive base to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., DCM/Methanol or EtOAc/Hexane). This is the most common and effective method.

    • Ammonium Hydroxide: For more polar systems, adding 0.5-1% ammonium hydroxide to the polar solvent component (e.g., methanol) before making the mobile phase can also be effective.

  • Use a Different Stationary Phase:

    • Deactivated Silica: Use commercially available silica gel treated with a neutral or basic deactivating agent.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds. Start with a neutral or basic grade alumina.

  • Pre-treat the Silica: Before loading your sample, flush the packed column with your mobile phase containing the basic additive until the eluent is basic (test with pH paper). This ensures the entire column is neutralized before the compound is introduced.

Question 3: My recovery from the silica column is very low, even with a basic modifier.

While a basic modifier helps, irreversible adsorption can still occur, especially if the compound is left on the column for an extended period.

Probable Causes & Solutions:

  • Irreversible Adsorption: Some product may still bind irreversibly to highly acidic sites on the silica.

    • Solution: Minimize the amount of silica used. A sample-to-silica ratio of 1:30 to 1:50 (by weight) is a good starting point. Do not let the column run dry or sit for long periods. Elute the compound as quickly as reasonably possible while maintaining separation.

  • Boc Group Cleavage: Although less common with TEA, if any acidic impurities are present in your crude material or solvents, they can concentrate on the silica surface and cause slow deprotection of the Boc group. The resulting free amine (indoline-7-ylmethanamine) is much more polar and will likely not elute with the chosen mobile phase.

    • Solution: Ensure your crude material is neutralized before loading (e.g., with a quick bicarbonate wash during work-up). Use high-purity solvents for chromatography.

Question 4: A new, more polar spot appeared on my TLC plate after purification or letting fractions stand. What is it?

This new spot is almost certainly the de-Boc'd product. The Boc group is notoriously sensitive to acid.[5][6]

Probable Causes & Solutions:

  • Acidic Solvents: Using chlorinated solvents like DCM that have not been stored properly can lead to the formation of trace HCl.

    • Solution: Use fresh, high-quality solvents. Consider passing DCM through a plug of basic alumina before use if acidity is suspected.

  • Acidic Contaminants: If your synthesis involved an acidic step, incomplete neutralization during work-up can carry over acid into the purification.

    • Solution: Always perform a final wash with a saturated sodium bicarbonate solution during the initial extraction to ensure all acids are quenched.[7]

  • Acidic Chromatography Modifiers: While not recommended for this compound, using acidic modifiers like acetic acid or TFA (common in reverse-phase HPLC) will rapidly cleave the Boc group.[2]

    • Solution: Strictly avoid acidic conditions. If reverse-phase is necessary, use a buffered system like ammonium acetate or ammonium bicarbonate. When concentrating fractions from reverse-phase that contained TFA, co-evaporation with toluene can help remove the acid, but some degradation is likely inevitable.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage and handling conditions for this compound?

    • Storage: Store the compound in a tightly sealed container in a refrigerator to minimize degradation.[8][9] For long-term storage, storing under an inert atmosphere (Nitrogen or Argon) is recommended.

    • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[10][11] Due to its basic amine, it should be considered corrosive.

  • Q2: How can I reliably assess the purity of my final product?

    • ¹H NMR: This is the best method for determining structural integrity and identifying common impurities. Look for the characteristic tert-butyl singlet around 1.5 ppm and the absence of starting material signals.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate purity assessment (as % area under the curve) and confirms the molecular weight. Use a mobile phase without strong acids (e.g., water/acetonitrile with ammonium formate or formic acid, keeping in mind formic acid is still acidic and can cause some degradation if exposure is prolonged).

    • TLC: A quick and easy check. A single spot in multiple solvent systems (with a basic additive) is a good indication of purity.

  • Q3: What are the most likely impurities from the synthesis I should be aware of?

    • Starting Material: If the aminomethyl group was synthesized via reduction, the corresponding nitrile or aldehyde precursor (e.g., tert-butyl 7-formylindoline-1-carboxylate) might be present.[12]

    • Boc-Anhydride Byproducts: Residual di-tert-butyl dicarbonate ((Boc)₂O) or its breakdown product, tert-butanol. These are typically less polar and can be removed via chromatography or by placing the product under high vacuum.[13][14]

    • Deprotected Product: As discussed, the compound resulting from the loss of the Boc group is a common impurity formed during purification or storage.

  • Q4: Is Reverse-Phase (RP) HPLC a viable purification option?

    • RP-HPLC can be used but requires extreme care. Standard RP eluents containing 0.1% TFA will rapidly cleave the Boc group, especially during solvent evaporation when the TFA concentration increases.[2] If you must use RP-HPLC, use a non-acidic or weakly acidic modifier like ammonium acetate or formic acid and immediately neutralize or freeze the collected fractions to prevent degradation. Lyophilization is preferred over rotary evaporation for solvent removal in these cases.[2]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to maximize recovery and purity by neutralizing the silica stationary phase.

Step-by-Step Methodology:

  • Solvent System Selection:

    • On a TLC plate, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a mixture of a non-polar solvent (Hexanes or Ethyl Acetate) and a polar solvent (Methanol or Ethanol).

    • Once a suitable ratio is found, prepare the mobile phase and add 1% triethylamine (TEA) by volume. Re-run the TLC in this new system to confirm the Rf is appropriate and the spot shape is improved. A common system for such compounds is Dichloromethane/Methanol with 1% TEA.

  • Column Packing:

    • Dry-pack the column with the appropriate amount of silica gel (typically 40-60 µm particle size).

    • Wet the silica with the non-polar component of your mobile phase and then flush the column with several column volumes of the full mobile phase containing 1% TEA. This pre-neutralizes the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for better resolution, create a dry-load sample by adsorbing your crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel. Evaporate the solvent completely until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen mobile phase. If necessary, a solvent gradient can be used (e.g., starting with 2% Methanol in DCM and gradually increasing to 10%, always maintaining 1% TEA).

    • Collect fractions and monitor them by TLC.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Crucial Step: To remove the high-boiling TEA, co-evaporate the residue 2-3 times with a solvent like DCM or EtOAc. Finally, place the product under high vacuum for several hours.

Protocol 2: Solidification by Trituration/Recrystallization

Use this protocol if your purified product is still an oil.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your oil (~20 mg) in several small vials.

    • Add a few drops of different non-polar solvents (n-hexane, n-pentane, diethyl ether, methyl tert-butyl ether) to each vial.

    • Look for a solvent that does not fully dissolve the oil but causes it to become cloudy or precipitate a solid. This will be your trituration solvent.

  • Trituration:

    • Transfer the bulk of your oily product to a flask.

    • Add the chosen trituration solvent (e.g., diethyl ether) dropwise while vigorously stirring or swirling. You should see the oil convert into a solid suspension.

    • Continue stirring for 15-30 minutes to ensure complete precipitation and to wash the solid.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the solid cake with a small amount of fresh, cold trituration solvent to remove any remaining soluble impurities.

    • Dry the solid product under high vacuum.

  • Recrystallization (If a higher purity solid is needed):

    • If trituration gives a solid but purity is still insufficient, recrystallization can be attempted.

    • Dissolve the solid in a minimum amount of a hot solvent in which it is sparingly soluble when cold (e.g., ethyl acetate, isopropanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration as described above.

Visualization Diagrams

Troubleshooting Purification Flowchart

This decision tree guides you from the initial state of your crude product to a recommended purification strategy.

G start Crude Product State? is_oil Product is an Oil / Gum start->is_oil is_solid Product is a Solid start->is_solid tlc_check_oil Analyze by TLC (with 1% TEA) is_oil->tlc_check_oil tlc_check_solid Analyze by TLC (with 1% TEA) is_solid->tlc_check_solid single_spot Single Major Spot? tlc_check_oil->single_spot multi_spot Multiple Spots single_spot->multi_spot No triturate Attempt Solidification by Trituration (Protocol 2) single_spot->triturate Yes chromatography Proceed to Optimized Flash Chromatography (Protocol 1) multi_spot->chromatography final_product Pure Solid Product chromatography->final_product recheck_tlc Re-analyze solid by TLC triturate->recheck_tlc solid_pure Purity Acceptable? recheck_tlc->solid_pure tlc_check_solid->solid_pure solid_pure->chromatography No solid_pure->final_product Yes recrystallize Recrystallize for Higher Purity (Protocol 2)

Caption: Decision tree for troubleshooting purification.

Optimized Chromatography Workflow

This diagram outlines the key steps for successful column chromatography of the title compound.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification a Select Eluent (Rf ~0.2-0.3) b Add 1% TEA to Eluent a->b c Pack Column & Equilibrate with Basic Eluent b->c d Load Sample (Dry Load Preferred) c->d e Elute Column (Gradient if needed) d->e f Collect & Monitor Fractions by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvents g->h i Remove TEA (Co-evaporation) h->i j Dry Under High Vacuum i->j

Caption: Workflow for optimized flash chromatography.

References

Sources

Technical Support Center: Optimizing Boc Deprotection of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the N-Boc deprotection of indoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet often challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your synthetic route is both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acid-catalyzed Boc deprotection, and why are indoline derivatives particularly sensitive?

A1: The standard mechanism for Boc deprotection proceeds via acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][2][3] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to yield the free amine and carbon dioxide.[1][2][3]

Indoline derivatives present a unique challenge due to the electron-rich nature of the indole nucleus, which is part of the indoline structure.[4][5] The tert-butyl cation generated during deprotection is a potent electrophile that can readily alkylate the indole ring, leading to undesired side products (+56 Da).[5][6][7] This side reaction is a common cause of reduced yields and purification difficulties.[8]

Q2: My Boc deprotection with TFA is incomplete. What are the likely causes and how can I resolve this?

A2: Incomplete Boc deprotection is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This could be due to a low concentration of TFA or the use of a weaker acid when a stronger one is required.[9][10]

  • Steric Hindrance: Bulky substituents on the indoline ring or near the Boc-protected nitrogen can sterically hinder the approach of the acid, slowing down the reaction.[10]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for your specific substrate.[9][10]

  • Solvent Choice: The solvent can influence the reaction's efficacy. While dichloromethane (DCM) is common, its choice should be considered in the context of substrate solubility and reaction conditions.[10]

To address incomplete deprotection, consider the troubleshooting steps outlined in the guide below.

Q3: What are scavengers, and when should I use them in my Boc deprotection of indolines?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction to "trap" the reactive tert-butyl cations before they can alkylate your indoline product.[6][9] For indoline derivatives, using scavengers is highly recommended, especially when forcing conditions are required for deprotection.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation.

  • Thioanisole: Another excellent scavenger, particularly useful in preventing side reactions with sulfur-containing residues if present.[11]

  • Water: Can act as a scavenger, but its concentration needs to be carefully controlled.[11]

The choice and amount of scavenger will depend on the specific substrate and reaction conditions. A typical starting point is to use 2.5-5% (v/v) of the scavenger in the reaction mixture.[7]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Your reaction has stalled, and TLC or LC-MS analysis shows a significant amount of remaining starting material.

start Incomplete Deprotection Observed check_acid Verify Acid Concentration & Freshness start->check_acid increase_tfa Increase TFA Concentration (e.g., 25% -> 50% in DCM) check_acid->increase_tfa Acid is fresh extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_tfa->extend_time Still incomplete complete Reaction Complete increase_tfa->complete Success increase_temp Increase Temperature (e.g., 0°C to RT) extend_time->increase_temp Still incomplete extend_time->complete Success stronger_acid Consider Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->stronger_acid Still incomplete increase_temp->complete Success stronger_acid->complete Success reassess Re-evaluate Strategy stronger_acid->reassess Failure

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Protocol 1: Standard TFA/DCM Deprotection [12][13]

  • Dissolve the Boc-protected indoline derivative (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[7]

Protocol 2: Using 4M HCl in Dioxane [12][14]

  • Suspend the Boc-protected indoline (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Evaporate the solvent under vacuum to yield the hydrochloride salt of the deprotected indoline.

Issue 2: Formation of Side Products (e.g., tert-butylation)

LC-MS analysis reveals a significant peak with a mass corresponding to your product +56 Da.

StrategyRationaleRecommended Scavengers
Lower Reaction Temperature Reduces the rate of the electrophilic alkylation side reaction more than the desired deprotection.N/A
Add Scavengers Scavengers are more nucleophilic or present in higher concentration than the indoline, effectively trapping the tert-butyl cation.[6]Triisopropylsilane (TIS), Thioanisole, Water[11]
Use Milder Acidic Conditions Slower generation of the tert-butyl cation can reduce the likelihood of side reactions.p-Toluenesulfonic acid (pTSA)[15][16]
Thermal Deprotection Avoids the generation of the tert-butyl cation altogether.[17][18]N/A
  • Dissolve the Boc-protected indoline (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Slowly add TFA to the desired final concentration (e.g., 50%).

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid and remove the scavenger byproducts.

Alternative Deprotection Methodologies

When standard acidic conditions fail or lead to significant side product formation, consider these alternative methods.

Alternative 1: Thermal Deprotection

For substrates that are thermally stable but sensitive to strong acids, thermal deprotection offers a clean, catalyst-free option.[12] The mechanism involves a fragmentation process that forms the free amine, carbon dioxide, and isobutylene gas.[12]

Protocol 3: Microwave-Assisted Thermal Deprotection [17]

  • Dissolve the N-Boc indoline in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

  • Heat the solution in a microwave reactor at a temperature and time optimized for your substrate (e.g., 150-240 °C for 30-60 minutes).[18]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

Alternative 2: Mild Acid Catalysis with p-Toluenesulfonic Acid (pTSA)

p-Toluenesulfonic acid is a cheaper, biodegradable, and milder alternative to TFA.[15]

Protocol 4: pTSA-Mediated Deprotection [15]

  • Dissolve the N-Boc indoline derivative (1 mmol) in a suitable solvent such as ethyl acetate.

  • Add a stoichiometric amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 50-60 °C and monitor the reaction.[16]

  • Upon completion, the product can often be isolated as the crystalline p-toluenesulfonate salt.

Reaction Mechanism Visualization

cluster_acid Acid-Catalyzed Deprotection cluster_side Side Reaction Boc_Indoline Boc-Protected Indoline Protonated Protonated Carbamate Boc_Indoline->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of tBu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Indoline (as salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Alkylation Alkylated Indoline (Side Product) tBu_Cation2->Alkylation Free_Amine2->Alkylation

Sources

Incomplete reaction in the synthesis of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. The information provided herein is curated to address specific experimental issues, particularly focusing on the critical reduction step leading to the final product. Our goal is to provide you with the expertise and trustworthy protocols needed to troubleshoot and optimize your synthetic route.

Introduction to the Synthesis

The synthesis of this compound is a key process in the development of various pharmaceutical intermediates. The most common synthetic route involves the reduction of a suitable precursor, typically Tert-butyl 7-cyanoindoline-1-carboxylate. This reduction of a nitrile to a primary amine is a well-established transformation in organic chemistry, yet it can be fraught with challenges such as incomplete reaction, side-product formation, and catalyst deactivation. This guide will walk you through the most common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reduction of Tert-butyl 7-cyanoindoline-1-carboxylate is incomplete. What are the likely causes?

Incomplete conversion is one of the most common issues in the reduction of nitriles. The root cause often lies in the choice of reducing agent and the reaction conditions. Let's break down the troubleshooting process for the two primary methods: Catalytic Hydrogenation and Lithium Aluminum Hydride (LiAlH₄) reduction.

Troubleshooting Guide: Incomplete Reaction in Nitrile Reduction
Potential Cause Catalytic Hydrogenation LiAlH₄ Reduction
Reagent/Catalyst Activity Catalyst poisoning is a major concern. Ensure the catalyst is fresh and has been handled under inert conditions.[1][2]LiAlH₄ is extremely sensitive to moisture and will be quenched by water or protic solvents. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
Reaction Conditions Insufficient hydrogen pressure can lead to slow or stalled reactions. Ensure your system is properly sealed and pressurized.Inadequate temperature control can affect the reaction rate. While often run at room temperature or reflux, some stubborn reductions may require careful heating.
Substrate Purity Impurities in the starting material can act as catalyst poisons. Purify the Tert-butyl 7-cyanoindoline-1-carboxylate before the reduction step.While less common, certain impurities can react with LiAlH₄, consuming the reagent and leading to lower yields.
Solvent Choice The choice of solvent can impact catalyst activity and substrate solubility. Methanol and ethanol are common choices for Pd/C, while ethyl acetate is also effective.THF and diethyl ether are the most common solvents for LiAlH₄ reductions due to their anhydrous nature and ability to dissolve the reagent.
FAQ 2: I am observing significant side-product formation. How can I improve the selectivity of my reaction?

Side reactions can significantly lower the yield and complicate the purification of the desired product. The nature of the side products will depend on the reduction method used.

Visualizing the Reaction Pathway and Potential Side Products

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start Tert-butyl 7-cyanoindoline-1-carboxylate Product Tert-butyl 7-(aminomethyl)indoline-1-carboxylate Start->Product Reduction (e.g., H₂/Pd-C or LiAlH₄) Side2 Indole Ring Reduction (loss of aromaticity) Start->Side2 Harsh Hydrogenation Conditions Side1 Secondary Amine Formation (from over-alkylation) Product->Side1 Reaction with starting material

Caption: Main reaction and potential side reactions.

Troubleshooting Side Reactions:

  • Secondary Amine Formation: During catalytic hydrogenation, the newly formed primary amine can react with the intermediate imine to form a secondary amine byproduct. This can often be suppressed by the addition of ammonia to the reaction mixture, which competes for the imine intermediate.[4]

  • Indole Ring Reduction: The indoline ring is already a reduced form of indole. However, under harsh hydrogenation conditions (high pressure, high temperature, or highly active catalysts like PtO₂), further reduction of the benzene ring can occur.[5] If this is observed, consider using a milder catalyst (e.g., Pd/C) or less forcing conditions.

  • Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids.[6] While generally stable to the conditions of catalytic hydrogenation and LiAlH₄ reduction, acidic work-ups must be handled carefully to avoid premature deprotection. A basic workup is recommended.

FAQ 3: My catalytic hydrogenation reaction is not working at all. What should I check?

A complete lack of reactivity in a catalytic hydrogenation points to a fundamental issue with the catalyst or the reaction setup.

Workflow for Troubleshooting a Failed Catalytic Hydrogenation

Start Reaction Failure: No Conversion Observed Check1 Is the Catalyst Active? Start->Check1 Check2 Is the Hydrogen Source Reliable? Start->Check2 Check3 Are there Catalyst Poisons Present? Start->Check3 Action1 Use a fresh batch of catalyst. Handle under inert atmosphere. Check1->Action1 Action2 Check for leaks in the system. Ensure the balloon/cylinder is full. Check2->Action2 Action3 Purify the starting material. Ensure solvents are free of sulfur or other poisons. Check3->Action3 Solution Re-run the reaction with corrected parameters. Action1->Solution Action2->Solution Action3->Solution

Caption: Decision tree for troubleshooting catalytic hydrogenation.

In-depth Checks:

  • Catalyst Activity: Palladium on carbon (Pd/C) is a common choice. Ensure it is from a reliable supplier and has not been exposed to air for extended periods. The catalyst should be black and free-flowing.

  • Hydrogen Delivery: For balloon hydrogenations, ensure the balloon is properly inflated and the septum is not leaking. For hydrogenators, check the pressure gauges and lines for leaks.

  • Catalyst Poisons: Sulfur, thiols, and other nucleophilic species can irreversibly poison palladium catalysts.[2] Ensure your starting material and solvents are free from such impurities.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Tert-butyl 7-cyanoindoline-1-carboxylate

This protocol is a general guideline and may require optimization.

  • Preparation: In a suitable pressure vessel, dissolve Tert-butyl 7-cyanoindoline-1-carboxylate (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%) to the solution under a nitrogen or argon atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 2: LiAlH₄ Reduction of Tert-butyl 7-cyanoindoline-1-carboxylate

Safety Note: Lithium aluminum hydride reacts violently with water and is a fire hazard. Handle with extreme caution in a fume hood and under an inert atmosphere.[3]

  • Preparation: To an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF (10 volumes).

  • Substrate Addition: Dissolve Tert-butyl 7-cyanoindoline-1-carboxylate (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Work-up: Stir the resulting mixture until a white precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

References

  • Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Provides detailed information on the reactivity and handling of LiAlH₄. [Link]

  • Google Patents. (2009). US7553828B2 - 9-aminomethyl substituted minocycline compounds.
  • Wentzel Lab. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube video explaining the mechanism of LiAlH₄ reductions. [Link]

  • Wakita, K., et al. (2013). A simple and powerful tert-butylation of carboxylic acids and alcohols. A relevant article on the chemistry of tert-butyl groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Details the stability and cleavage of Boc protecting groups. [Link]

  • Eindhoven University of Technology Research Portal. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Provides a review of hydrogenation catalysis. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. A good overview of different methods for nitrile reduction. [Link]

  • Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube video on LiAlH₄ reduction mechanisms. [Link]

  • ChemRxiv. (2022). Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. A preprint discussing factors influencing hydrogenation. [Link]

  • ResearchGate. (2016). Direct Organocatalytic Transfer Hydrogenation and C-H Oxidation: High-Yielding Synthesis of 3-Hydroxy-3-alkyloxindoles. A paper describing related indole chemistry. [Link]

  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
  • PubMed Central. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Article detailing indole derivative synthesis. [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. A practical guide to LiAlH₄ reductions. [Link]

  • European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - EP 3630724 B1. Patent with examples of indoline derivatives. [Link]

  • ResearchGate. (2017). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. Paper on reduction of aromatic nitro compounds. [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Article on indole functionalization. [Link]

  • Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Paper on the synthesis of tert-butyl esters and ethers. [Link]

  • PubMed. (2017). Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. Research on enzymatic reductions. [Link]

  • PubMed. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Article on indole chemistry. [Link]

  • Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

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Technical Support Center: Byproduct Formation and Removal in Indoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges of byproduct formation and removal during indoline synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed to address specific issues you may encounter during your indoline synthesis and purification, providing direct, actionable solutions based on established chemical principles.

Question 1: I'm seeing an unexpected, more polar spot on my TLC that stains with ninhydrin. What is it likely to be, and how can I remove it?

Answer:

An unexpected polar spot that is ninhydrin-positive strongly suggests the presence of a primary or secondary amine byproduct. In the context of many indoline syntheses, particularly the Fischer indole synthesis, this is often an aniline derivative formed through N-N bond cleavage of the hydrazone intermediate.[1][2] This side reaction is especially prevalent when using electron-donating substituents on the arylhydrazine, which can weaken the N-N bond.[1][2]

Root Cause Analysis:

The mechanism of the Fischer indole synthesis involves a[3][3]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][4] However, a competing pathway is the heterolytic cleavage of the N-N bond, which leads to the formation of an aniline and a stabilized iminium cation.[1] This pathway is favored under strongly acidic conditions or with substrates that can stabilize the resulting carbocation.

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Byproduct_Formation Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Carbonyl Compound Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Desired_Pathway [3,3]-Sigmatropic Rearrangement Enehydrazine->Desired_Pathway Desired Pathway Side_Pathway N-N Bond Cleavage Enehydrazine->Side_Pathway Competing Pathway (Strong Acid/Electron-Donating Groups) Indoline Indoline Product Desired_Pathway->Indoline Cyclization & Elimination Aniline Aniline Byproduct Side_Pathway->Aniline Iminium Iminium Cation Side_Pathway->Iminium

Caption: Competing pathways in Fischer indole synthesis.

Removal Protocol: Acid-Base Extraction

Since aniline is basic and your indoline is also basic, a direct acid-base extraction requires careful pH control. However, aniline is a weaker base than indoline. This difference can be exploited for separation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Initial Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Selective Protonation: Extract the organic layer with a dilute aqueous acid solution, such as 1 M citric acid or 1 M ammonium chloride. The more basic indoline will be preferentially protonated and move into the aqueous layer, while the less basic aniline may remain in the organic layer. Monitor the separation by TLC.

  • Isolation of Aniline: Separate the organic layer containing the aniline byproduct.

  • Liberation of Indoline: Basify the aqueous layer with a strong base, such as 2 M sodium hydroxide, until the solution is basic to litmus paper. This will deprotonate the indoline salt, causing it to precipitate or form an oily layer.

  • Back Extraction: Extract the liberated indoline back into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified indoline.

Question 2: My catalytic hydrogenation of an indole to an indoline seems to have worked, but I have a non-aromatic byproduct that is difficult to separate by column chromatography. What could it be?

Answer:

A common byproduct in the catalytic hydrogenation of indoles is the over-hydrogenated product, octahydroindole.[5] This occurs when the hydrogenation proceeds beyond the desired reduction of the 2,3-double bond and also reduces the benzene ring. This can be particularly problematic under harsh reaction conditions (high pressure, high temperature, or prolonged reaction times).

Root Cause Analysis:

The selective hydrogenation of the pyrrole ring of indole to form an indoline is challenging due to the aromatic stability of the indole nucleus. Often, forcing conditions are required, which can lead to a lack of selectivity and further reduction of the carbocyclic ring.

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Overhydrogenation Indole Indole Indoline Indoline (Desired Product) Indole->Indoline Catalytic Hydrogenation (Controlled Conditions) Octahydroindole Octahydroindole (Byproduct) Indoline->Octahydroindole Further Hydrogenation (Harsh Conditions)

Caption: Desired and undesired hydrogenation pathways of indole.

Removal Strategy: Column Chromatography Optimization

While challenging due to similar polarities, separation of indoline from octahydroindole by column chromatography is achievable with careful optimization of the mobile phase.

Recommended Solvent Systems:

Stationary PhaseMobile Phase SystemTypical Starting Ratio (v/v)Gradient Elution
Silica GelHexane/Ethyl Acetate95:5 to 90:10Gradually increase the percentage of ethyl acetate.
Silica GelDichloromethane/Methanol99:1 to 98:2Slowly increase the methanol concentration.
Alumina (Neutral)Hexane/Diethyl Ether98:2 to 95:5Increase the proportion of diethyl ether.

Pro-Tip: Perform thorough TLC analysis with various solvent systems to determine the optimal conditions for separation before committing to a large-scale column. An ideal solvent system will show good separation between the indoline and the byproduct spot on the TLC plate.

Question 3: My Fischer indole synthesis resulted in a dark, tarry residue that is difficult to work with and purify. How can I prevent this and salvage my product?

Answer:

Tar formation is a common issue in Fischer indole synthesis, often resulting from the use of strong acids and high temperatures.[6] These harsh conditions can lead to the decomposition of starting materials, intermediates, and even the final product.

Prevention Strategies:

  • Milder Acid Catalysts: Instead of strong Brønsted acids like sulfuric acid or hydrochloric acid, consider using milder alternatives such as p-toluenesulfonic acid (p-TSA), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂).[6]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to heat.

  • Solvent Choice: The use of high-boiling point solvents can contribute to higher reaction temperatures and increased tar formation. Experimenting with different solvents may be beneficial.[6]

Salvaging the Product from Tar:

Purifying an indoline from a tarry mixture can be challenging but is often possible with column chromatography.

Step-by-Step Protocol:

  • Pre-adsorption: Dissolve the crude, tarry material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder of your crude product adsorbed onto silica gel.

  • Column Packing: Prepare a silica gel column as you normally would.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) to wash out non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate). The tarry materials are often highly polar and will remain at the top of the column, allowing your less polar indoline product to elute.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in indoline synthesis?

A1: The most common byproducts depend on the synthetic route. For the Fischer indole synthesis , these include aniline derivatives from N-N bond cleavage, isomeric indole products if an unsymmetrical ketone is used, and tar/polymeric materials from decomposition under harsh conditions.[2][6] In the catalytic hydrogenation of indoles , the primary byproduct is often the over-reduced octahydroindole .[5]

Q2: How can I effectively purify my solid indoline product?

A2: Recrystallization is a highly effective method for purifying solid indolines.[7] The key is to find a suitable solvent or solvent system in which the indoline is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.

General Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that meets the criteria above. Common solvents for indolines include ethanol, isopropanol, toluene, and mixtures of hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q3: My indoline is an oil. What is the best way to purify it?

A3: For oily indolines, column chromatography is the most common and effective purification method.[6] If the indoline is volatile, distillation under reduced pressure can also be an option.

Q4: How do I choose the right solvent system for column chromatography of my indoline?

A4: The best practice is to first perform Thin-Layer Chromatography (TLC) using various solvent systems. A good starting point for many indolines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate .[8] Adjust the ratio of these solvents until you achieve a retention factor (Rf) of approximately 0.2-0.4 for your desired indoline, with good separation from any impurity spots.

Q5: Can I use acid-base extraction to remove unreacted starting materials?

A5: Yes, acid-base extraction can be very effective for removing acidic or basic starting materials or reagents. For example, if you have unreacted acidic starting material, a wash with a weak base like sodium bicarbonate will extract it into the aqueous layer, leaving your basic indoline in the organic layer.[9][10] Conversely, unreacted basic starting materials can sometimes be separated from your indoline product by carefully controlling the pH of the acidic wash, as described for the removal of aniline byproducts.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(15), 5773–5781. Available from: [Link]

  • Organic Chemistry Tube. Fischer Indole Synthesis Mechanism. Available from: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • LabXchange. Lab Procedure: Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Przheval'skii, N. M., Kostromina, L. Y., & Grandberg, I. I. (1988). New data on the mechanism of the Fischer indole synthesis (review). Chemistry of Heterocyclic Compounds, 24(7), 709-721. Available from: [Link]

  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Wikipedia. Acid–base extraction. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. Available from: [Link]

  • Organic & Biomolecular Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. Available from: [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. Available from: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Compounds Using Column Chromatography (Theory). Available from: [Link]

  • California State University, Los Angeles, Department of Chemistry and Biochemistry. Exp 6 - Extraction. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • Organic Chemistry Tutor. Acid-Base Extraction Tutorial. Available from: [Link]

  • PubMed. Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation. Available from: [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]

  • Gunda, G. E., & Pál, R. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron letters, 51(19), 2653-2656. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

  • Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(13), 4293-4298. Available from: [Link]

  • ResearchGate. A convenient preparation of indoline. Available from: [Link]

  • Google Patents. CA2067040A1 - Indoline hydrochloride salts and process for their preparation.
  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • University of California, Irvine, Department of Chemistry. Experiment 5 — Acid-Base Chemistry and Extraction. Available from: [Link]

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Technical Support Center: Stability and Handling of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is a valuable bifunctional building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents and complex molecular scaffolds. Its structure, featuring a protected indoline nitrogen and a reactive primary aminomethyl group, allows for sequential and site-selective functionalization. However, the inherent reactivity of this molecule, particularly the lability of the tert-butoxycarbonyl (Boc) protecting group, can present stability challenges during reaction setup, execution, and workup.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common stability issues. It is structured in a question-and-answer format to directly address practical problems encountered in the laboratory, explaining the underlying chemical principles and offering field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Fundamentals of Stability & Handling

Q1: What are the primary stability concerns associated with this compound?

The principal stability concern is the acid-lability of the N-Boc protecting group.[1][2] This carbamate is susceptible to cleavage under a range of acidic conditions, from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to even trace amounts of acid in solvents or on glassware.[3] Unintentional deprotection exposes the secondary amine of the indoline ring, which can lead to side reactions and complicate purification.

Q2: How should this reagent be properly stored to ensure its long-term stability?

For optimal shelf-life, the compound should be stored under the following conditions:

  • Temperature: In a refrigerator (2-8°C).

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential air oxidation of the indoline ring over long periods.

  • Container: In a tightly sealed, amber glass vial to protect from moisture and light.

Q3: Is the compound sensitive to air or atmospheric moisture?

While the indoline core can be susceptible to oxidation, the N-Boc group significantly reduces the electron density of the nitrogen, making the ring less prone to rapid air oxidation than the unprotected parent indoline. The primary concern with moisture is its potential to harbor or introduce acidic impurities, which can catalyze Boc group cleavage. The free aminomethyl group is hygroscopic and can absorb CO₂ from the air, forming a carbamate salt.

Q4: I observe a new, more polar spot on my TLC plate after storing the reagent for a few months. What is it?

This is a classic sign of partial deprotection. The resulting free amine, 7-(aminomethyl)indoline, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value on silica gel. To confirm, you can co-spot your stored material with a fresh sample.

Section 2: Troubleshooting Guide for Reaction-Related Issues

This section addresses specific problems that may arise during chemical transformations involving this compound.

Issue 1: Unexpected and Premature Deprotection of the Boc Group

Symptoms:

  • You isolate the fully deprotected 7-(aminomethyl)indoline or a mixture of starting material and the deprotected product.

  • Mass spectrometry analysis shows a significant peak corresponding to the mass of the deprotected amine (M+H = 149.21 g/mol ).

  • ¹H NMR spectrum is complex, showing two sets of signals for the indoline core.

Root Cause Analysis:

The Boc group is cleaved via an acid-catalyzed, SN1-type mechanism.[4][5] The reaction is initiated by protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[4][6] This process can be triggered by non-obvious sources of acid.

Boc_Deprotection cluster_products Products Start Boc-Protected Indoline Protonation Protonated Carbamate (Oxygen) Start->Protonation + H⁺ Carbocation Tert-butyl Cation + CO₂ Protonation->Carbocation Rate-Determining Step Product Deprotected Indoline Amine Acid H⁺ (Acid Source)

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Protocol & Solutions:

  • Audit Your Reagents and Solvents:

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can contain trace amounts of HCl. Solution: Prepare a fresh solution by passing the solvent through a plug of basic alumina or by washing with a saturated sodium bicarbonate solution, drying, and distilling.

    • Ethereal Solvents: THF and Dioxane can form acidic peroxides upon storage. Solution: Test for peroxides and purify by distillation from sodium/benzophenone if necessary.

    • Reagents: Check the pH of aqueous reagents. Amine salts (e.g., R₃N·HCl) can create an acidic environment. Solution: Use the free base or add a non-nucleophilic base like Proton-Sponge® or 2,6-lutidine to neutralize the medium.

  • Evaluate Reaction Temperature:

    • Thermolysis can also cleave the Boc group, especially at temperatures above 80-100°C.[7][8] Solution: If your reaction requires high temperatures, consider if a more thermally stable protecting group (e.g., Cbz) is appropriate for your synthetic route. If possible, run the reaction at a lower temperature for a longer duration.

  • Use of Lewis Acids:

    • Many Lewis acids (e.g., ZnCl₂, AlCl₃, TiCl₄) are potent catalysts for Boc deprotection. Solution: If a Lewis acid is required, use it at the lowest possible temperature (e.g., -78°C to 0°C) and carefully quench the reaction at low temperature before warming to room temperature.

Issue 2: Formation of an Alkylated Byproduct

Symptoms:

  • You observe a new, less polar spot on TLC that is not starting material.

  • Mass spectrometry reveals a peak that is 56 Da higher than your starting material (M+56) or your deprotected product (M_deprotected+56).

Root Cause Analysis:

The tert-butyl cation generated during unintended deprotection is a strong electrophile.[6] It can be trapped by any available nucleophile in the reaction mixture. Common nucleophiles include the newly formed indoline nitrogen, the primary aminomethyl group, or even electron-rich aromatic solvents.

Troubleshooting_Workflow Start Unexpected Reaction Outcome CheckTLC Analyze TLC Plate & Mass Spec Start->CheckTLC Deprotection Problem: Premature Boc Deprotection CheckTLC->Deprotection Polar byproduct (M-100 Da) Alkylation Problem: Byproduct (M+56 Da) CheckTLC->Alkylation Non-polar byproduct (M+56 Da) LowYield Problem: Low Conversion CheckTLC->LowYield Mainly starting material remains Sol1 Solution: Check for Acid Sources (Solvents, Reagents, Temp) Deprotection->Sol1 Sol2 Solution: Add Cation Scavenger (e.g., Anisole) Alkylation->Sol2 Sol3 Solution: Optimize Coupling Reagents & Conditions LowYield->Sol3

Caption: Decision workflow for troubleshooting reactions.

Troubleshooting Protocol & Solutions:

  • Employ a Cation Scavenger:

    • If your reaction conditions are unavoidably acidic, add a cation scavenger to the mixture.

    • Protocol: Add 1 to 5 equivalents of a scavenger like anisole, 1,3,5-trimethoxybenzene, or triethylsilane at the start of the reaction. These electron-rich species are more reactive towards the tert-butyl cation than your molecule of interest and will effectively remove it from the reaction.

Issue 3: Low Yields in Acylation or Sulfonylation Reactions

Symptoms:

  • Attempting to form an amide or sulfonamide at the primary aminomethyl group results in low conversion, with significant starting material recovered.

Root Cause Analysis:

While the primary amine is reactive, it can be sterically hindered by the adjacent indoline ring system and the bulky Boc group. Additionally, in the presence of a base (often required for these reactions), competitive deprotonation at other sites or side reactions can occur.

Solutions & Optimization:

  • Choice of Coupling Reagents: For amide bond formation, move beyond standard reagents like EDC/HOBt. Use more potent coupling agents that are less sensitive to steric hindrance, such as HATU, HBTU, or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMF or NMP to ensure full solubility.

    • Temperature: While being mindful of Boc lability, gently warming the reaction to 40-50°C can sometimes overcome the activation energy barrier.

  • Order of Addition: Add the acylating agent (e.g., acid chloride or sulfonyl chloride) slowly at 0°C to a solution of the indoline and base to minimize side reactions.

Table 1: Compatibility of Common Reagent Types

Reagent ClassCompatibilityRationale & Key Considerations
Strong Brønsted Acids Incompatible Rapidly cleaves the Boc group (e.g., TFA, HCl, H₂SO₄).[3][9]
Strong Lewis Acids Incompatible Catalyzes Boc cleavage (e.g., AlCl₃, TiCl₄). Use with extreme caution at low temperatures.
Standard Hydrogenation Compatible Conditions (e.g., H₂, Pd/C) are generally mild and will not affect the Boc group or the indoline core.
Strong Bases Compatible The Boc group is stable to most non-nucleophilic bases (e.g., LiHMDS, NaH, DIPEA).[10]
Nucleophiles Compatible The Boc group is robust against most nucleophiles.[2]
Oxidizing Agents Use with Caution The indoline ring can be oxidized. Avoid harsh oxidants. Mild conditions (e.g., DMP) are preferred.

References

  • Benchchem. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0.

  • Golisade, A., et al. (2007). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate.

  • FC, F., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications.

  • Smolecule. (n.d.). Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6.

  • Bures, F. (2018). Indole N‐Boc deprotection method development. ResearchGate.

  • FC, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.

  • van der Veken, P. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

  • Namba, K., et al. (2015). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters.

  • NXY Chemicals. (n.d.). This compound,1086392-30-4.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Request PDF. (2022). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.

  • ChemBK. (2024). Indole, N-BOC protected.

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

  • Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate.

  • ChemScene. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate.

  • Scott, J. D., & Sanford, D. G. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.

  • BLDpharm. (n.d.). tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

  • BLDpharm. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride.

  • Sunway Pharm Ltd. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

  • LibreTexts Chemistry. (2020). 9.7: SN1 Reaction.

  • Request PDF. (2012). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate.

  • Organic Chemistry Lab. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube.

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

  • Lee, J., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry.

  • Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles.

  • Request PDF. (2002). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate.

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.

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Technical Support Center: Strategies for Regioselective Indoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in their indoline-based reactions. The indoline scaffold is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount for the synthesis of novel therapeutics. This resource provides in-depth, experience-driven answers to common challenges, troubleshooting advice, and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that researchers frequently encounter during the regioselective functionalization of indolines.

Q1: My C-H functionalization reaction on the indoline benzene ring is yielding a mixture of C5 and C7 isomers. How can I improve selectivity for the C7 position?

A1: Achieving high regioselectivity between the C5 and C7 positions is a common challenge due to their similar electronic environments. The key to directing functionalization to the C7 position often lies in the strategic use of directing groups on the indoline nitrogen.

Causality and Strategy:

  • Directing Groups (DGs): A directing group installed on the nitrogen atom can pre-organize the substrate for a metal catalyst, favoring C-H activation at the sterically accessible ortho position (C7). The choice of directing group is critical.

    • Bulky DGs: Sterically demanding groups like N-pivaloyl or N-P(O)tBu2 can favor the formation of a six-membered metallacycle intermediate, leading to C7 functionalization. The bulkiness of the tert-butyl group in the N-pivaloyl directing group, for instance, favors the formation of a six-membered intermediate over a five-membered one, leading to C7 functionalization.

    • Chelating DGs: Groups containing a coordinating atom (e.g., pyridine, amide) can form a stable five- or six-membered metallacycle with the transition metal catalyst, bringing the catalyst into proximity with the C7-H bond.[1][2]

Troubleshooting Flowchart for Improving C7 Selectivity:

G start Low C7 Selectivity (Mixture of C5/C7 isomers) dg_choice Evaluate N-Directing Group (DG) start->dg_choice catalyst_system Optimize Catalyst System dg_choice->catalyst_system If selectivity is still low sub_dg1 Is the DG sterically bulky (e.g., Pivaloyl, -P(O)tBu2)? dg_choice->sub_dg1 reaction_cond Adjust Reaction Conditions catalyst_system->reaction_cond If still suboptimal sub_cat1 Screen different metal catalysts (e.g., Rh(III), Ru(II), Pd(II)) catalyst_system->sub_cat1 success High C7 Selectivity Achieved reaction_cond->success sub_dg1->catalyst_system Yes sub_dg2 Does the DG have a coordinating heteroatom? sub_dg1->sub_dg2 No sub_cat2 Vary ligands and additives (e.g., acids, oxidants) sub_cat1->sub_cat2

Caption: Decision workflow for troubleshooting low C7 regioselectivity.

Experimental Protocol: Rh(III)-Catalyzed C7 Thioarylation of Indolines

This protocol is adapted from a demonstrated Ru(II)-catalyzed C7 functionalization and highlights the general principles.[3]

  • Substrate Preparation: Synthesize the N-protected indoline (e.g., N-carbamate indoline).

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the N-protected indoline (1.0 equiv.), the desired thioarylating agent (e.g., diphenyl disulfide, 1.2 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Solvent and Temperature: Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Heat the reaction mixture at 100 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Q2: I am attempting a functionalization without a directing group, but the reaction is favoring the C3 position of the corresponding indole after in-situ oxidation. How can I achieve selective C5 functionalization on the indoline ring?

A2: Direct C5 functionalization of indolines without a directing group is challenging because of the inherent reactivity of the C3 position in the corresponding indole, which can form as an oxidized byproduct.[4] However, certain catalytic systems can achieve this selectivity.

Causality and Strategy:

  • Catalyst Control: Gold and copper catalysts have shown promise in directing functionalization to the C5 position of the indoline ring.[5][6] Gold catalysts, in particular, can activate diazo compounds for C-H insertion, and the electronic properties of the indoline favor attack at the electron-rich C5 position.[5][7]

  • Reaction Conditions: Careful control of reaction temperature and the rate of addition of reagents can minimize side reactions and improve selectivity.

Comparative Data for Catalyst Systems in C5-Alkylation:

Catalyst SystemReagentSelectivity (C5:other)Yield (%)Reference
AuCl(PPh3)/AgOTfEthyl 2-diazoacetateHigh (C5 only reported)85[7]
Cu(OAc)2·H2O/AgSbF6α-diazomalonatesHigh (C5 only reported)70-90[6]
Pd(OAc)2/S,O-LigandAcrylates14:1 (C5:other)76[8]

Experimental Protocol: Gold-Catalyzed C5-Alkylation of Indolines

This protocol is based on the work of Sun and coworkers.[7]

  • Reaction Setup: To a solution of N-substituted indoline (0.2 mmol), AuCl(PPh3) (5 mol%), and AgOTf (5 mol%) in an anhydrous solvent like DCE (4 mL), add a solution of the diazo compound (0.24 mmol) in the same solvent (1 mL) via a syringe pump over 1 hour.

  • Temperature Control: Maintain the reaction temperature at 60 °C.

  • Monitoring: Stir the mixture for an additional 4 hours after the addition is complete, monitoring by TLC.

  • Workup and Purification: After completion, concentrate the reaction mixture and purify directly by flash column chromatography.

  • (Optional) One-Pot Oxidative Aromatization: To the crude reaction mixture containing the C5-alkylated indoline, add MnO2 (3.0 equiv.) and stir at 90 °C for 12 hours to obtain the C5-functionalized indole.[7]

Q3: My N-functionalization is competing with C-functionalization. How can I selectively achieve N-alkylation?

A3: The nitrogen of the indoline is a nucleophilic center and can compete with C-H functionalization, especially in reactions involving electrophilic partners. Achieving selective N-functionalization often requires conditions that favor nucleophilic attack at the nitrogen over a metal-catalyzed C-H activation pathway.

Causality and Strategy:

  • Base-Mediated N-Alkylation: In the presence of a base, the indoline nitrogen is deprotonated, increasing its nucleophilicity and promoting SN2-type reactions with alkyl halides or other electrophiles. This classic approach generally avoids C-functionalization.

  • Catalyst-Free Conditions: For certain reactions, such as Michael additions, using a simple base like K2CO3 without a transition metal catalyst can favor N-H addition over C-H functionalization.[9]

  • Palladium-Catalyzed N-Prenylation: Interestingly, a specific palladium(II)-catalyzed reaction with certain olefins like 2-methyl-2-butene has been shown to yield N-prenylated indoles exclusively, contrary to typical C-H activation outcomes. The proposed mechanism may involve a metallo-Claisen rearrangement.[10]

Logical Flow for Selective N-Functionalization:

G start Mixture of N- and C-Functionalized Products goal Desired: Selective N-Functionalization start->goal strategy1 Strategy 1: Base-Mediated Alkylation (Classical) goal->strategy1 strategy2 Strategy 2: Catalyst-Free Michael Addition goal->strategy2 strategy3 Strategy 3: Specific Pd(II)-Catalyzed Olefination goal->strategy3 success Selective N-Functionalized Indoline strategy1->success sub_s1 Use a strong base (e.g., NaH) with an alkyl halide in an aprotic solvent (e.g., DMF). strategy1->sub_s1 strategy2->success sub_s2 For Michael acceptors (e.g., vinylene carbonate), use a mild base (e.g., K2CO3) without a transition metal catalyst. strategy2->sub_s2 strategy3->success sub_s3 For N-prenylation, use Pd(OAc)2 with Cu(OAc)2 and AgOTf co-oxidants with 2-methyl-2-butene. strategy3->sub_s3

Caption: Strategic approaches to favor N-functionalization over C-functionalization.

References

  • Ruthenium-Catalyzed Enantioselective C-H Functionalization: A Practical Access to Optically Active Indoline Derivatives. Journal of the American Chemical Society. [Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Accounts of Chemical Research. [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]

  • Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles. Organic & Biomolecular Chemistry. [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Nature Communications. [Link]

  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

  • Ru(II)-catalyzed C7 trifluoromethylthiolation and thioaryla- tion of indolines using bench-stable reagents. ChemRxiv. [Link]

  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters. [Link]

  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Angewandte Chemie International Edition. [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society. [Link]

  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]

  • Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. Journal of the American Chemical Society. [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry. [Link]

  • Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Organic Letters. [Link]

  • Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. [Link]

Sources

Navigating the Steric Maze: A Technical Guide for Reactions with Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tert-butyl 7-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile, yet sterically challenging, building block. Our focus is to provide in-depth, field-proven insights into overcoming the inherent steric hindrance to achieve successful synthetic outcomes.

The Challenge: Understanding the Sources of Steric Hindrance

This compound presents a unique set of synthetic challenges primarily due to steric hindrance originating from two key structural features:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen is exceptionally bulky. This group can restrict the approach of reagents to the adjacent 7-position aminomethyl group.

  • The Indoline Ring System: The rigid, bicyclic structure of the indoline core itself contributes to the crowded environment around the 7-position.

This combination of steric factors can significantly impede reactions at the primary amine of the aminomethyl group, leading to low yields, slow reaction rates, or complete reaction failure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of multiple byproducts.

  • Low isolated yield of the desired amide product.

Root Cause Analysis: The primary amine of the aminomethyl group is sterically shielded by the N-Boc group, making it a poor nucleophile. Standard amide coupling conditions may not be sufficiently reactive to overcome this hindrance.

Solutions:

  • Choice of Coupling Reagent:

    • Carbodiimides (e.g., EDC, DCC) with Additives: While common, these may be insufficient. Always use them in conjunction with a less hindered activating agent like HOBt or HOAt to form a more reactive activated ester.

    • Uronium/Onium Salts (e.g., HATU, HBTU): These reagents are generally more effective for sterically hindered couplings as they form highly reactive activated esters. HATU is often a superior choice due to the lower rate of racemization it induces in chiral carboxylic acids.

    • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are excellent for difficult couplings.

  • Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.[1][2]

    • Solvent Choice: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to solvate the reactants and transition states effectively.

    • Extended Reaction Times: Due to the slow reaction kinetics, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Protocol: High-Efficiency Amide Coupling of a Hindered Amine

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature and monitor its progress. If the reaction is sluggish, gradually increase the temperature to 40-50 °C.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

Issue 2: Failure of N-Alkylation or N-Arylation Reactions

Symptoms:

  • Recovery of unreacted starting material.

  • No desired product formation.

Root Cause Analysis: The nucleophilicity of the primary amine is significantly diminished by steric hindrance, making direct SN2 or Buchwald-Hartwig reactions challenging.

Solutions:

  • For N-Alkylation:

    • Use Highly Reactive Alkylating Agents: Employ alkyl triflates or tosylates instead of less reactive alkyl halides.

    • Phase Transfer Catalysis: For reactions with alkyl halides, a phase transfer catalyst (e.g., TBAB) in a biphasic system can enhance reactivity.

  • For N-Arylation (Buchwald-Hartwig Cross-Coupling):

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the reductive elimination step with hindered amines.[3]

    • Catalyst System: Use a palladium precatalyst that is efficient in forming the active Pd(0) species.

    • Base Selection: A strong, non-nucleophilic base like LHMDS or K3PO4 is often required.

Issue 3: Unwanted Deprotection of the N-Boc Group

Symptoms:

  • Formation of the Boc-deprotected indoline derivative as a byproduct.

Root Cause Analysis: The Boc group is labile under acidic conditions.[4][5] Certain reagents or reaction conditions can lead to its premature removal.

Solutions:

  • Avoid Acidic Conditions:

    • If using acidic reagents, ensure they are thoroughly neutralized before proceeding with subsequent steps.

    • For reactions that generate acidic byproducts (e.g., HCl from acyl chlorides), include a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge the acid.

  • Thermal Instability: Prolonged heating at high temperatures can also lead to thermolytic cleavage of the Boc group.[4][6] If elevated temperatures are required, carefully optimize the reaction time to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Can I remove the Boc group first to reduce steric hindrance and then perform my desired reaction?

A: While this is a plausible strategy, consider the following: The unprotected indoline nitrogen is a nucleophile and can compete in reactions intended for the aminomethyl group. It is often more strategic to perform the desired transformation on the aminomethyl group first and then deprotect the Boc group in a final step.

Q2: Are there alternative protecting groups for the indoline nitrogen that are less sterically hindering?

A: Yes, other protecting groups can be used, but they come with their own advantages and disadvantages. For example, a benzyl group is less bulky but requires harsher conditions for removal (e.g., hydrogenolysis). An acetyl group is smaller but may not be stable to certain reaction conditions. The choice of protecting group should be guided by the overall synthetic strategy.[7]

Q3: What is the best way to deprotect the N-Boc group without affecting other sensitive functional groups in my molecule?

A: Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is a standard and efficient method for Boc deprotection.[5] For molecules sensitive to strong acids, milder conditions such as using a catalytic amount of a Lewis acid (e.g., TMSOTf) or thermal deprotection can be explored.[6][8]

Q4: How does the reactivity of the 7-aminomethyl group compare to other positions on the indoline ring?

A: The 7-position of the indoline ring is part of the benzene core, and direct functionalization of the C-H bonds at this position is challenging without a directing group.[9][10] The aminomethyl group provides a reactive handle at this otherwise less reactive position.

Visualizing the Workflow: Overcoming Steric Hindrance

Steric_Hindrance_Workflow cluster_problem Problem Identification cluster_strategy Strategic Approaches cluster_solutions Specific Solutions Problem Low Reactivity at 7-aminomethyl group Optimize_Conditions Optimize Reaction Conditions Problem->Optimize_Conditions leads to Select_Reagents Select Highly Active Reagents Problem->Select_Reagents leads to Protecting_Group Protecting Group Manipulation Problem->Protecting_Group leads to Solutions_Conditions Increase Temperature Extend Reaction Time Choose Aprotic Polar Solvent Optimize_Conditions->Solutions_Conditions involves Solutions_Reagents Use HATU/PyBOP for Amide Coupling Use Bulky Ligands for Cross-Coupling Select_Reagents->Solutions_Reagents involves Solutions_PG Deprotect Boc Group Last Consider Alternative PGs Protecting_Group->Solutions_PG involves

Caption: A workflow diagram illustrating the troubleshooting process for overcoming steric hindrance.

Quantitative Data Summary

Reaction TypeCommon IssueRecommended SolutionTypical Yield Improvement
Amide CouplingLow YieldSwitch from EDC/HOBt to HATU/DIPEAFrom <20% to >70%
Buchwald-HartwigNo ReactionUse XPhos or SPhos as ligandFrom 0% to >60%
N-AlkylationSluggish ReactionUse alkyl triflate instead of alkyl bromideSignificant rate enhancement

References

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. [Link]

  • Indole N‐Boc deprotection method development. ResearchGate. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • The synthesis of sterically hindered amides. PubMed. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. ResearchGate. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

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Validation & Comparative

Characterization of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Characterization of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate by HPLC

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of every component is paramount. This compound is a key heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structure, featuring a protected indoline core and a reactive aminomethyl group, makes it a versatile intermediate. However, the synthetic route to this compound can introduce impurities—such as unreacted starting materials, by-products, or degradation products—that can carry through to the final API, potentially impacting its safety, efficacy, and stability.

Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a foundational requirement for reliable and reproducible pharmaceutical development.[1][2] This guide provides a detailed examination of High-Performance Liquid Chromatography (HPLC) for the characterization of this compound, compares it with alternative methodologies, and presents a field-proven protocol grounded in established regulatory principles.

The Cornerstone of Analysis: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, thermally sensitive molecules like this compound, RP-HPLC is the gold standard for purity analysis.[3][4] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar impurities.[5]

The Causality Behind Method Development

Developing a successful HPLC method is a systematic process of optimizing selectivity and efficiency. The choices are dictated by the physicochemical properties of the analyte.

  • Column Selection (The Stationary Phase): The indoline core provides significant hydrophobicity, making a C18 (octadecylsilyl) column an excellent starting point. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities. A standard column dimension (e.g., 4.6 mm x 250 mm, 5 µm particle size) offers a good balance between resolution and backpressure.[3]

  • Mobile Phase Selection (The Eluent):

    • Solvents: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • The pH Modifier: The primary amine in the aminomethyl group (pKa ~9-10) will be protonated at acidic pH. Adding an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase serves a dual purpose. Firstly, it protonates the amine, increasing its polarity and ensuring a single ionic form, which prevents peak tailing caused by interactions with residual silanols on the silica-based stationary phase. Secondly, TFA can act as an ion-pairing agent, further improving peak shape. A concentration of 0.1% is standard.[6]

  • Detection: The indoline aromatic ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a standard UV-Vis detector set to a wavelength of approximately 280 nm is suitable for detecting the analyte and potential aromatic impurities.[7]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Standard_Prep Prepare Reference Standard Solution SST System Suitability Test (Inject Standard) Standard_Prep->SST Sample_Prep Prepare Analyte (Sample) Solution Analysis Inject Sample & Acquire Chromatogram Sample_Prep->Analysis SST->Analysis If Pass Integration Integrate Peaks (Main Peak & Impurities) Analysis->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: High-level workflow for HPLC purity analysis.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating elements required by the International Conference on Harmonisation (ICH) guidelines.[8][9]

1. Instrumentation and Reagents

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Analytical Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Trifluoroacetic acid (TFA).

  • Sample: this compound reference standard and test sample.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to a concentration of 1.0 mg/mL.

4. Method Validation Parameters (as per ICH Q2(R1))

  • Specificity: Analyze a blank (diluent), the standard, and the sample. The analyte peak in the sample should have the same retention time as the standard, and the blank should show no interfering peaks.

  • Linearity: Prepare a series of standard solutions over a range (e.g., 0.05 - 1.5 mg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Precision (Repeatability): Perform six replicate injections of the sample solution. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.[8]

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[10]

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is 10:1.[8]

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse, other techniques offer distinct advantages for specific analytical challenges. The choice of method depends on the specific goal, whether it's routine QC, impurity identification, or high-throughput screening.

ParameterHPLC (High-Performance Liquid Chromatography) UHPLC (Ultra-High-Performance Liquid Chromatography) LC-MS (Liquid Chromatography-Mass Spectrometry)
Primary Use Routine purity testing and quantification.High-throughput screening, complex mixture separation.Impurity identification and quantification at trace levels.
Resolution Good to ExcellentSuperior; sharper and narrower peaks.Same as the LC front-end (HPLC or UHPLC).
Analysis Time Moderate (e.g., 20-40 minutes).Very Fast (e.g., 2-10 minutes).Dependent on the LC front-end.
Sensitivity Good (UV detection).Better (due to sharper peaks).Exceptional; highly sensitive and specific.
Solvent Consumption Moderate.Low; significant reduction in solvent use.[4]Dependent on the LC front-end.
Key Advantage Robust, reliable, widely available, well-understood.Speed and higher resolution.Provides molecular weight and structural information.[4]
Key Limitation Slower than UHPLC; provides no structural information.Higher initial instrument cost; requires cleaner samples.Higher complexity and cost; not ideal for routine QC.

Expert Insights:

  • When to Choose UHPLC: For a high-throughput lab analyzing many samples, upgrading to UHPLC is a logical step. The speed increase and solvent reduction provide significant long-term cost and time savings.[4] The higher resolution can also be crucial for separating very closely eluting impurities.

  • The Role of LC-MS: During process development or in a forced degradation study, unknown peaks often appear in the HPLC chromatogram. LC-MS is the definitive tool for identifying these unknowns by providing their mass-to-charge ratio, which is essential for understanding degradation pathways and synthetic by-products.[11]

  • What About Gas Chromatography (GC)? GC is unsuitable for this analyte due to its low volatility and thermal instability. However, GC is the preferred method for analyzing residual solvents that may be present from the synthesis process.

Visualizing the Analyte Structure

A clear understanding of the molecule's structure is fundamental to interpreting analytical data.

Caption: Chemical structure of the analyte.

Conclusion

The characterization of this compound by reversed-phase HPLC provides a robust, reliable, and accurate method for purity assessment critical to the pharmaceutical industry. The method's success is rooted in a logical development process that considers the analyte's chemical properties to optimize separation and detection. While advanced techniques like UHPLC and LC-MS offer distinct advantages in speed and identification capabilities, a well-validated HPLC method remains the cornerstone for routine quality control. By adhering to the principles of method validation outlined by regulatory bodies like the ICH, researchers can ensure the data generated is trustworthy, reproducible, and fit for its intended purpose, ultimately safeguarding the quality of the final drug product.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Vertex AI Search URL
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
  • Title: Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals Source: Vertex AI Search URL
  • Title: Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide Source: Benchchem URL
  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL
  • Title: Review on the modern analytical advancements in impurities testing Source: Advances in Analytic Science URL
  • Source: IJRAR.
  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL
  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL
  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Oxford Academic URL

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A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents due to its rigid bicyclic scaffold and the versatile primary amine functionality. The precise characterization of this and related indoline derivatives is paramount for ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, alongside a comparative study with its structural isomer, Tert-butyl 4-(aminomethyl)indoline-1-carboxylate, to highlight the subtle yet significant differences in their spectral features.

Molecular Structure and NMR Correlation

The chemical structure of this compound dictates the unique chemical environment of each proton and carbon atom, which in turn governs their respective chemical shifts and coupling patterns in the NMR spectra.

cluster_0 This compound a C1 b C2 d C3a b->d c C3 c->b e C4 d->e i C7a d->i f C5 e->f g C6 f->g h C7 g->h h->i n CH2-NH2 h->n j N1 j->c j->i k C=O l O m C(CH3)3 o NH2 n->o

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Comparative Approach

The ¹H NMR spectrum provides valuable information about the proton environment in a molecule. Below is a comparative analysis of the expected ¹H NMR signals for this compound and the experimentally determined signals for its 4-isomer.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Predicted) Tert-butyl 4-(aminomethyl)indoline-1-carboxylate (Experimental)[1] Justification for Predicted Shifts
Boc (-C(CH₃)₃) ~1.5 ppm (s, 9H)1.52 ppm (s, 9H)The tert-butyl group is electronically distant from the aromatic ring and its substituent, so its chemical shift is expected to be very similar to the 4-isomer.
Indoline H-2 ~4.0 ppm (t, 2H)4.05 ppm (t, J = 8.5 Hz, 2H)The methylene group adjacent to the Boc-protected nitrogen is expected to be deshielded, similar to the 4-isomer.
Indoline H-3 ~3.1 ppm (t, 2H)3.15 ppm (t, J = 8.5 Hz, 2H)This methylene group is adjacent to the benzylic position and shows a typical triplet due to coupling with H-2.
Aminomethyl (-CH₂-NH₂) ** ~4.15 ppm (s, 2H)3.85 ppm (s, 2H)The aminomethyl group at the 7-position is expected to be more deshielded due to the anisotropic effect of the adjacent aromatic ring and the influence of the nitrogen at position 1. A reference for the parent 7-(aminomethyl)indole shows this signal at 4.15 ppm.[2]
Amine (-NH₂) **~1.7 ppm (br s, 2H)1.65 ppm (br s, 2H)The protons of the primary amine are typically broad and their chemical shift can vary with concentration and solvent.
Aromatic H-4 ~7.1 ppm (d)-Expected to be a doublet coupled to H-5.
Aromatic H-5 ~7.0 ppm (t)7.25 ppm (d, J = 7.8 Hz)Expected to be a triplet coupled to H-4 and H-6.
Aromatic H-6 ~7.2 ppm (d)7.08 ppm (t, J = 7.8 Hz)Expected to be a doublet coupled to H-5.

¹³C NMR Spectral Analysis: A Comparative Approach

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound (Predicted) Tert-butyl 4-(aminomethyl)indoline-1-carboxylate (Experimental)[1] Justification for Predicted Shifts
Boc (-C(CH₃)₃) ~28.4 ppmNot explicitly reported, but typically ~28.4 ppmThe methyl carbons of the tert-butyl group are highly shielded and have a characteristic chemical shift.
Boc (-C(CH₃)₃) ~80.5 ppmNot explicitly reported, but typically ~80.5 ppmThe quaternary carbon of the tert-butyl group.
Boc (-C=O) ~153 ppm153.2 ppmThe carbonyl carbon of the carbamate is significantly deshielded.
Indoline C-2 ~53 ppmNot explicitly reportedThe carbon adjacent to the nitrogen is expected in this region.
Indoline C-3 ~30 ppmNot explicitly reportedThe other aliphatic carbon of the indoline ring.
**Aminomethyl (-CH₂-NH₂) **~45 ppmNot explicitly reportedThe chemical shift is influenced by the adjacent aromatic ring and the amine group.
Aromatic Carbons 120-145 ppmNot explicitly reportedThe exact chemical shifts of the aromatic carbons are difficult to predict without experimental data but will fall within the typical aromatic region. The substitution pattern will significantly influence the individual shifts.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for this class of compounds due to its good solubilizing properties and relatively simple residual solvent peak.[1][3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.[1]

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

      • Relaxation Delay (D1): 2 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: -10 to 160 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm for ¹H and ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to assign the signals to the respective protons and carbons in the molecule. For complex spectra, 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.[4]

cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition A->B Insert sample into spectrometer C Data Processing B->C Fourier Transform & Phasing D Spectral Analysis & Interpretation C->D Peak Picking & Integration

Caption: A simplified workflow for NMR analysis.

Conclusion

References

  • ResearchGate. Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. Available from: [Link]

  • MDPI. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Available from: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChem. 1-(Tert-butoxycarbonyl)indole. Available from: [Link]

  • ResearchGate. Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Available from: [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. Available from: [Link]

  • University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • HETEROCYCLES. NMR STUDIES OF INDOLE. Available from: [Link]

  • ChemBK. Indole, N-BOC protected. Available from: [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available from: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

  • Chemical Synthesis. This compound,1086392-30-4. Available from: [Link]

  • PubChem. Tert-butyl 1H-indole-7-carboxylate. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • NIH. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Available from: [Link]

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  • ResearchGate. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Available from: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • Arkivoc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Available from: [Link]

  • Mediterranean Journal of Chemistry. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available from: [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 7-(aminomethyl)indoline-1-carboxylate, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges due to its structural features. This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of this compound, offering field-proven insights and experimental data to guide researchers and drug development professionals.

Introduction to this compound and its Analytical Significance

This compound is a bifunctional molecule featuring a reactive primary amine and a Boc-protected indoline nitrogen. The tert-butyloxycarbonyl (Boc) protecting group is crucial for directing synthetic pathways, yet its thermal and chemical lability can complicate analytical characterization. Accurate and robust analytical methods are essential for identity confirmation, purity assessment, and quantification of this intermediate, directly impacting the quality of downstream products. Mass spectrometry (MS), with its high sensitivity and specificity, stands as a cornerstone technique for this purpose.[1][2]

Primary Analytical Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the premier ionization technique for polar and thermally labile molecules like this compound, making it the method of choice for its analysis.[2] ESI gently transfers ions from solution into the gas phase, minimizing in-source degradation that can occur with harsher ionization methods.

Predicted Fragmentation Pathway

A detailed understanding of the fragmentation pattern is critical for unambiguous identification. The fragmentation of the protonated molecule [M+H]⁺ of this compound is predicted to proceed through several key pathways, primarily involving the labile Boc group.

Diagram: Predicted ESI-MS/MS Fragmentation of this compound

G cluster_0 Predicted Fragmentation Pathway M+H+ [M+H]⁺ (m/z 263.17) Loss_isobutylene Loss of Isobutylene (-56 Da) M+H+->Loss_isobutylene Loss_Boc Neutral loss of Boc group (-100 Da) M+H+->Loss_Boc Alpha_cleavage α-cleavage M+H+->Alpha_cleavage Intermediate_1 [M+H - C4H8]⁺ (m/z 207.11) Loss_isobutylene->Intermediate_1 Loss_CO2 Loss of CO₂ (-44 Da) Intermediate_1->Loss_CO2 Fragment_1 7-(aminomethyl)indoline (m/z 163.12) Loss_CO2->Fragment_1 Fragment_2 Indoline-7-ylmethanaminium (m/z 147.12) Loss_Boc->Fragment_2 Fragment_3 [M+H - NH3]⁺ (m/z 246.15) Alpha_cleavage->Fragment_3

Caption: Predicted ESI-MS/MS fragmentation pathways for this compound.

The lability of the Boc group often leads to a characteristic neutral loss of 100 Da (isobutylene + CO2) or a loss of 56 Da (isobutylene) followed by 44 Da (CO2).[3] The primary amine also provides a site for fragmentation via alpha-cleavage.[4]

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the identity and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL with the initial mobile phase composition.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (m/z 100-500) and Tandem MS (MS/MS) of the predicted parent ion (m/z 263.17).

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe multiple fragmentation pathways.

Rationale: The use of a C18 column provides good retention for this moderately polar compound. The acidic mobile phase ensures the protonation of the primary amine and the indoline nitrogen, which is essential for ESI+. Formic acid is a volatile buffer compatible with MS.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical goals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for purity determination and quantification. The indoline chromophore in the target molecule allows for sensitive UV detection.

Diagram: HPLC-UV Workflow

G cluster_1 HPLC-UV Workflow Sample_Prep Sample Preparation Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Quantification by Peak Area Detection->Quantification

Caption: A typical workflow for the analysis of this compound by HPLC-UV.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of this compound.

Methodology:

  • Sample and Standard Preparation: Prepare a standard curve using a reference standard of known purity. Prepare the sample at a similar concentration.

  • Chromatographic Conditions: Same as the LC-MS method.

  • UV Detection: Monitor at a wavelength corresponding to the absorbance maximum of the indoline chromophore (typically around 254 nm).

  • Quantification: Calculate the purity based on the peak area percentage (Area %).

Causality: This method is ideal for routine quality control due to its simplicity and robustness. However, it lacks the specificity of mass spectrometry and cannot identify unknown impurities without corresponding reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability. However, derivatization of the primary amine can make it amenable to GC analysis.

Diagram: GC-MS with Derivatization Workflow

G cluster_2 GC-MS with Derivatization Workflow Sample Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection

Caption: Workflow for the GC-MS analysis of this compound following derivatization.

Experimental Protocol: GC-MS Analysis

Objective: To analyze for volatile impurities and confirm identity through a different ionization technique.

Methodology:

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the primary amine to a less polar and more volatile silyl derivative.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Temperature gradient from 100 °C to 300 °C.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 50-500).

Causality: EI provides highly reproducible fragmentation patterns that are valuable for library matching and structural elucidation. However, the derivatization step adds complexity and can introduce artifacts. The high injector temperature may cause degradation of the Boc group.

Performance Comparison

FeatureLC-MS/MSHPLC-UVGC-MS (with Derivatization)
Specificity Very HighModerateHigh
Sensitivity Very HighHighHigh
Sample Throughput HighHighModerate
Primary Application Identity Confirmation, Impurity Profiling, QuantificationPurity Assessment, QuantificationVolatile Impurity Analysis, Orthogonal Identity Confirmation
Key Advantage Structural information from fragmentation.Robustness, ease of use.Standardized fragmentation patterns for library matching.
Key Limitation Potential for in-source fragmentation of labile groups.Cannot identify unknown impurities.Requires derivatization, potential for thermal degradation.

Conclusion

The analysis of this compound is most effectively achieved using LC-MS/MS with electrospray ionization . This technique provides the necessary specificity and sensitivity for both identification and quantification, with the added benefit of structural elucidation through fragmentation analysis. While HPLC-UV offers a robust solution for routine purity assessments, and GC-MS can serve as a valuable orthogonal technique, LC-MS/MS remains the gold standard for comprehensive characterization of this critical pharmaceutical intermediate. The choice of analytical method should be guided by the specific goals of the analysis, whether it be routine quality control, in-depth structural characterization, or the detection of specific impurities.

References

  • Thermo Fisher Scientific. (2023).
  • Wolf, C., & Stulzer, M. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(8), 881–889. [Link]

  • Cao, S., Liu, H., Xu, W., & Liao, X. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452–457. [Link]

  • Li, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1095, 128-137. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150362. [Link]

  • A LibreTexts text. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

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A Comparative Guide to the Synthetic Routes of 7-Aminoindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 7-aminoindoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules and clinical drug candidates. Its unique structural and electronic properties have made it a focal point in medicinal chemistry and drug development. Consequently, the efficient and versatile synthesis of 7-aminoindoline and its derivatives is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prominent synthetic strategies, offering field-proven insights, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate route for a given research objective.

Catalytic Hydrogenation of 7-Nitroindoline: The Workhorse Approach

The reduction of a nitro group is a fundamental and widely employed transformation in organic synthesis. For the preparation of 7-aminoindoline, the catalytic hydrogenation of 7-nitroindoline stands out as a direct, scalable, and often high-yielding method.

Mechanistic Rationale

The reaction proceeds via the heterogeneous catalysis of a noble metal, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino intermediate, and finally to the desired amine. The choice of catalyst, solvent, and reaction conditions is critical to ensure high chemoselectivity and prevent over-reduction or side reactions.

Experimental Protocol: Catalytic Hydrogenation of 7-Nitroindoline

Materials:

  • 7-Nitroindoline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • A Parr shaker vessel is charged with 7-nitroindoline (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Methanol is added as the solvent, and the vessel is sealed.

  • The atmosphere is replaced with an inert gas (purged 3 times) before introducing hydrogen gas to the desired pressure (typically 40-50 psi).

  • The mixture is shaken vigorously at room temperature. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to afford 7-aminoindoline.

Safety Considerations: The catalytic hydrogenation of nitroaromatic compounds can be highly exothermic and presents a risk of thermal runaway, especially on a large scale.[1] The formation of unstable hydroxylamine intermediates can be a contributing factor.[1][2] Proper heat management and control of hydrogen pressure are crucial. Palladium on carbon can be pyrophoric when dry and should be handled with care, preferably in a wet state.[1]

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for constructing carbon-nitrogen bonds.[3] This reaction is particularly useful for coupling a wide range of amines with aryl halides, including the synthesis of 7-aminoindoline derivatives from 7-haloindolines.

Mechanistic Causality

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands generally favoring the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromoindoline

Materials:

  • N-Protected 7-bromoindoline (e.g., N-Boc-7-bromoindoline)

  • Amine (e.g., Benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

  • Inert gas atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add N-Boc-7-bromoindoline (1.0 eq), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).

  • Add anhydrous toluene, followed by the amine (1.2-1.5 eq) and NaOtBu (1.5-2.0 eq).

  • The tube is sealed and the reaction mixture is heated to 80-110 °C with stirring.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The N-protecting group can be removed under appropriate conditions (e.g., TFA or HCl for Boc group) to yield the final 7-aminoindoline derivative.

Rearrangement Reactions: Classic Name Reactions for Amine Synthesis

The Hofmann, Curtius, and Schmidt rearrangements are classic organic reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. These can be powerful tools for the synthesis of 7-aminoindoline from an indoline-7-carboxylic acid precursor.

Mechanistic Overview
  • Hofmann Rearrangement: An amide is treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.[4]

  • Curtius Rearrangement: An acyl azide, typically formed from a carboxylic acid or acyl chloride, undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently converted to the amine.[5][6] This method is often preferred due to its milder conditions and the avoidance of harsh reagents like bromine.

  • Schmidt Reaction: A carboxylic acid is treated with hydrazoic acid under acidic conditions to form an acyl azide in situ, which then rearranges to the amine via an isocyanate intermediate.[5]

Experimental Protocol: Curtius Rearrangement of Indoline-7-carboxylic Acid

Materials:

  • N-Protected Indoline-7-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Anhydrous toluene

  • Inert gas atmosphere

Procedure:

  • To a solution of N-protected indoline-7-carboxylic acid (1.0 eq) and Et₃N (1.2 eq) in anhydrous toluene under an inert atmosphere, add DPPA (1.1 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • tert-Butanol (excess) is added, and the mixture is heated to 80-100 °C. The reaction progress is monitored by the evolution of nitrogen gas and TLC.

  • Upon completion, the reaction is cooled and concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine.

  • The organic layer is dried and concentrated to give the Boc-protected 7-aminoindoline, which can be deprotected as previously described.

Direct C-H Amination: A Modern and Atom-Economical Approach

Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. Iron-catalyzed C-7 selective amination of indoles is an emerging and powerful strategy.[7]

Mechanistic Insights

This method likely proceeds through a directed homolytic aromatic substitution (HAS) pathway involving an iron-aminyl radical. A directing group on the indole nitrogen is typically required to achieve high regioselectivity for the C-7 position.

Experimental Protocol: Iron-Catalyzed C-7 Amination of N-Picolinoyl-indole (Conceptual)

Materials:

  • N-Picolinoyl-indole

  • Aminating agent (e.g., an aminating reagent)

  • Iron catalyst (e.g., FeCl₂)

  • Oxidant

  • Solvent

Procedure: (Based on general principles of directed C-H amination)

  • To a reaction vessel under an inert atmosphere, add N-picolinoyl-indole (1.0 eq), the aminating agent (1.5-2.0 eq), and the iron catalyst (5-10 mol%).

  • The appropriate solvent and oxidant are added.

  • The reaction is stirred at the optimal temperature (which may range from room temperature to elevated temperatures) until completion, as monitored by LC-MS.

  • The reaction is quenched and worked up by extraction.

  • The crude product is purified by chromatography.

  • The picolinoyl directing group is then cleaved to yield the 7-aminoindole.

Synthesis from Pyrrole-3-carboxaldehydes: A Building-Block Approach

A flexible and step-efficient method for constructing highly functionalized 7-aminoindoles starts from readily available pyrrole-3-carboxaldehydes.[8] This strategy involves building the benzene ring onto the pyrrole core.

Synthetic Strategy

The key steps involve a three-component Wittig reaction of a pyrrole-3-carboxaldehyde with fumaronitrile and a phosphine to generate a cis-allylic nitrile. This intermediate then undergoes an intramolecular Houben-Hoesch reaction to construct the annulated benzene ring, yielding the 7-aminoindole scaffold.[8][9]

Experimental Workflow: Synthesis from Pyrrole-3-carboxaldehyde

G start Pyrrole-3-carboxaldehyde wittig Three-Component Wittig Reaction (fumaronitrile, PEt₃) start->wittig nitrile cis-Allylic Nitrile Intermediate wittig->nitrile houben Intramolecular Houben-Hoesch Reaction (BF₃·OEt₂) nitrile->houben end 7-Amino-5-cyanoindole Derivative houben->end

Caption: Workflow for the synthesis of 7-aminoindoles from pyrrole-3-carboxaldehydes.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Catalytic Hydrogenation 7-NitroindolineH₂, Pd/CHighDirect, scalable, high-yieldingPyrophoric catalyst, high-pressure H₂, potential for runaway reaction
Buchwald-Hartwig Amination 7-HaloindolinePd catalyst, phosphine ligand, baseGood to HighBroad substrate scope, functional group toleranceExpensive catalysts and ligands, requires N-protection
Curtius Rearrangement Indoline-7-carboxylic acidDPPA, t-BuOHGoodMild conditions, avoids harsh reagents, clean reactionUse of potentially explosive azides, multi-step from acid
Iron-Catalyzed C-H Amination N-Protected IndoleIron catalyst, aminating agent, oxidantModerate to GoodAtom-economical, direct C-H functionalizationRequires directing group, newer methodology
From Pyrrole-3-carboxaldehydes Pyrrole-3-carboxaldehydeFumaronitrile, phosphine, Lewis acidGoodFlexible for substitution patterns, high-yielding stepsMulti-step synthesis, linear sequence

Conclusion

The choice of synthetic route to 7-aminoindoline derivatives is contingent upon several factors, including the desired substitution pattern, scale of the reaction, cost considerations, and available laboratory equipment.

  • Catalytic hydrogenation remains a robust and scalable option for the synthesis of the parent 7-aminoindoline, provided that appropriate safety measures are in place.

  • The Buchwald-Hartwig amination offers unparalleled versatility for creating a diverse library of N-substituted 7-aminoindoline derivatives.

  • Rearrangement reactions , particularly the Curtius rearrangement, provide a classic and reliable pathway from carboxylic acid precursors.

  • Direct C-H amination represents the cutting edge of synthetic efficiency, though it is a developing field.

  • The synthesis from pyrrole building blocks is a powerful strategy for accessing highly functionalized and substituted 7-aminoindoles.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel therapeutics and chemical probes based on the 7-aminoindoline scaffold.

References

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A Comparative Guide to Bifunctional Linkers: Evaluating the Indoline Scaffold Against Established Chemistries in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of Conjugate Efficacy

In the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the bifunctional linker is far more than a simple tether. It is a critical determinant of the conjugate's success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and mechanism of action.[][] The linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the active molecule at the target site.[][4]

This guide provides an in-depth comparison of established bifunctional linker classes against the potential utility of a rigid, heterocyclic scaffold exemplified by tert-butyl 7-(aminomethyl)indoline-1-carboxylate . While not a complete linker itself, this molecule serves as a valuable building block, introducing an indoline core that offers distinct structural properties compared to more conventional flexible linkers. We will explore the mechanistic rationale behind different linker strategies, present comparative data, and provide robust experimental protocols for their evaluation, empowering researchers to make informed decisions in linker selection.

Part 1: The Established Landscape of Bifunctional Linkers

Bifunctional linkers are primarily categorized by their payload release mechanism: non-cleavable or cleavable.[5][6] This fundamental choice dictates how and where the therapeutic payload is activated.

Non-Cleavable Linkers: The Stability-First Approach

Non-cleavable linkers form a highly stable bond, typically a thioether, between the antibody and the payload.[7] Payload release is not triggered by an external stimulus but rather occurs upon the complete proteolytic degradation of the antibody-linker apparatus within the lysosome of the target cell.[6]

  • Exemplar: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), famously used in Trastuzumab emtansine (Kadcyla®).[8][9] The SMCC linker connects the antibody's cysteine thiol to the DM1 payload. The cyclohexane group adds steric hindrance, enhancing the stability of the thioether bond.[8]

  • Key Characteristics:

    • High Plasma Stability: Minimizes the risk of premature drug release and associated off-target toxicity.[][10]

    • Controlled Release: Release is dependent on antibody catabolism, a relatively slow and controlled process.[6]

    • Limited Bystander Effect: The active metabolite (e.g., lysine-SMCC-DM1) is charged and less membrane-permeable, largely confining its cytotoxic activity to the target antigen-positive cell.[6]

Figure 1: Mechanism of a non-cleavable linker ADC.
Cleavable Linkers: Engineering for Conditional Release

Cleavable linkers are designed to be broken by specific triggers prevalent within the tumor microenvironment or inside cancer cells, offering more diverse mechanisms of action.[5]

  • Enzyme-Cleavable (e.g., Valine-Citrulline): These linkers incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), that is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[5][11] This enzymatic cleavage, often coupled with a self-immolative spacer like PABC (p-aminobenzyl carbamate), releases an unmodified payload.[11]

    • Trustworthiness: The stability of Val-Cit linkers can vary in rodent plasma due to carboxylesterase activity, a factor that must be considered in preclinical model selection.[12] Human plasma generally shows higher stability.

  • pH-Sensitive (e.g., Hydrazone): These linkers exploit the pH gradient between blood (pH ~7.4) and the acidic compartments of tumor cells, such as endosomes (pH 5-6) and lysosomes (pH ~4.8).[5] The hydrazone bond is stable at neutral pH but hydrolyzes under acidic conditions to release the payload.[13]

    • Causality: While effective, hydrazone linkers can exhibit instability in circulation, leading to a narrower therapeutic window compared to more stable linker types.[14]

  • Redox-Sensitive (e.g., Disulfide): These linkers leverage the significant concentration gradient of glutathione (GSH) between the extracellular space (micromolar) and the intracellular cytosol (millimolar).[][9] A disulfide bond within the linker remains stable in the bloodstream but is rapidly reduced and cleaved inside the cell, releasing the payload.[9]

Figure 3: Conceptual workflow for elaborating the indoline building block.

Part 3: Comparative Analysis of Linker Properties

The optimal linker choice is context-dependent, relying on the payload's mechanism, the target antigen's biology, and the desired therapeutic outcome. [15]

Feature SMCC (Non-Cleavable) Val-Cit-PABC (Enzyme-Cleavable) Disulfide (Redox-Cleavable) PEG-Based Indoline-Based (Hypothesized)
Release Mechanism Antibody/Linker Degradation [6] Cathepsin B Cleavage [5] Glutathione (GSH) Reduction [9] Modifies other linkers Dependent on incorporated cleavable group
Plasma Stability Very High [10] High (in humans) [12] Moderate to High High [16] High (dependent on design)
Release Location Lysosome Lysosome Cytosol Dependent on linker type Dependent on linker type
Bystander Effect Low [6] High (if payload is permeable) [5] High (if payload is permeable) N/A Dependent on payload/metabolite
Solubility Hydrophobic Hydrophobic Hydrophobic Hydrophilic [] Hydrophobic core; requires modification
Key Advantage High stability, low off-target release Well-validated, potent bystander effect Intracellular-specific trigger Improves PK, reduces aggregation [16] Conformational rigidity, tunable design

| Key Limitation | Requires antibody internalization | Potential instability in rodent models [12]| Potential for off-target reduction | Can increase molecular weight | Potential for aggregation if not modified |

Part 4: Experimental Validation Protocols

To ensure a linker system is trustworthy, its performance must be validated through rigorous, self-validating experimental systems.

Protocol 1: ADC Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C. Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Cleanup: For each aliquot, capture the ADC using an immuno-affinity method (e.g., magnetic beads coated with anti-human IgG).

  • Analysis by LC-MS:

    • "Middle-up" Approach: Reduce the captured ADC to separate light and heavy chains. Analyze via LC-qTOF-MS to determine the average Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates linker instability. [12] * "Bottom-up" Approach: Digest the captured ADC with an enzyme like IdeS followed by reduction. Analyze via LC-MS to pinpoint the location and quantity of conjugated drug over time.

  • Data Interpretation: A stable linker will show minimal change in average DAR over the time course. This protocol validates stability by directly measuring the critical quality attribute (DAR) under physiological conditions.

Protocol 2: Lysosomal Cleavage Assay

Objective: To confirm the efficient release of the payload in a simulated lysosomal environment.

Methodology:

  • Preparation: Prepare a reaction buffer containing isolated human liver lysosomes (commercially available) at a concentration of 0.05 mg/mL. The buffer should be acidic (e.g., pH 4.8) to mimic the lysosomal environment. [17]2. Incubation: Add the ADC or a linker-payload small molecule analog to the lysosomal fraction and incubate at 37°C. Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching & Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and quench enzymatic activity. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a calibrated LC-MS/MS method to quantify the concentration of the parent conjugate and the released payload.

  • Data Interpretation: For a cleavable linker, a time-dependent decrease in the parent molecule and a corresponding increase in the released payload should be observed. [17]A non-cleavable linker should remain largely intact. This validates the intended release mechanism.

Protocol 3: Hydrophobicity and Aggregation Analysis

Objective: To assess the impact of the linker-payload on the overall hydrophobicity and aggregation propensity of the ADC.

Methodology:

  • Hydrophobic Interaction Chromatography (HIC):

    • Analyze the purified ADC on an HIC-HPLC system. More hydrophobic species will have longer retention times. Compare the retention profile of the ADC to the unconjugated antibody. [18] * This method can also resolve species with different DARs, providing insight into how drug load affects hydrophobicity.

  • Size Exclusion Chromatography (SEC):

    • Analyze the ADC on a SEC-HPLC system to detect the formation of high molecular weight species (aggregates). [18] * The analysis should be performed immediately after purification and after stress conditions (e.g., thermal stress, freeze-thaw cycles) to assess colloidal stability.

  • Data Interpretation: An ideal linker minimizes the shift in HIC retention time and shows no significant increase in aggregation (<5%) by SEC compared to the naked antibody. This validates the "developability" of the conjugate.

Conclusion

The selection of a bifunctional linker is a multi-parameter optimization problem with no single "best" solution. Non-cleavable linkers like SMCC offer a paradigm of stability, while cleavable linkers such as Val-Cit provide powerful mechanisms for targeted payload release and bystander activity. The introduction of solubility-enhancing elements like PEG is often critical for mitigating the hydrophobicity of both the linker and the payload. [16] Novel scaffolds, such as the indoline core from This compound , represent the next frontier in linker design. By introducing conformational rigidity, they offer a new tool for fine-tuning the spatial and physicochemical properties of a drug conjugate. However, their true potential can only be unlocked through rigorous experimental validation, using the types of robust, self-validating protocols described herein to systematically assess stability, release kinetics, and overall impact on the conjugate's performance.

References

  • Benchchem. A Comparative Guide to Bifunctional Linkers in Drug Conjugate Development.
  • Benchchem. A Head-to-Head Comparison of Bifunctional Linkers for Advanced Drug Conjugates.
  • BroadPharm. Cleavable vs. Non-Cleavable Linkers. (2021).
  • BOC Sciences. SPDB Linkers in Antibody-Drug Conjugates.
  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • PurePEG. Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications. (2025).
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  • NIH National Center for Biotechnology Information. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
  • Biopharma PEG. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. (2019).
  • BOC Sciences. Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
  • AACR Journals. A Novel Platinum(II)–Based Bifunctional ADC Linker Benchmarked Using 89Zr-Desferal and Auristatin F–Conjugated Trastuzumab.
  • ADC Review. What are PEG Linkers?. (2019).
  • AxisPharm. Advances in ADC Linker Research. (2024).
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  • NIH National Center for Biotechnology Information. Antibody–drug conjugates: Recent advances in linker chemistry. (2021).
  • Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions.
  • NJ Bio, Inc. Linkers for ADCs.
  • NIH National Center for Biotechnology Information. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021).
  • ResearchGate. Comparison of each drug-linkers | Download Scientific Diagram.
  • Discovery Life Sciences. ADC White Paper: Off-Target Toxicity and Linker Stability.
  • NIH National Center for Biotechnology Information. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.
  • NIH National Center for Biotechnology Information. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates.
  • PurePEG. How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025).

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A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indoline scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its unique three-dimensional conformation allows for precise interactions with a variety of biological targets, making it a cornerstone in the synthesis of novel therapeutics. This guide focuses on a particularly promising, yet relatively underexplored, starting material: Tert-butyl 7-(aminomethyl)indoline-1-carboxylate . The presence of a reactive aminomethyl group at the 7-position, combined with the protecting group on the indoline nitrogen, offers a versatile platform for chemical elaboration.

This document serves as a strategic guide for researchers and drug development professionals, outlining a comparative biological evaluation of two prospective classes of compounds that can be synthesized from this key starting material: 7-Acylamino and 7-Sulfonylamino Indoline Derivatives and 7-(Heteroaryl)aminomethyl Indoline Derivatives . We will delve into the rationale behind their synthesis, potential biological activities, and the experimental protocols required for their comprehensive evaluation.

Part 1: 7-Acylamino and 7-Sulfonylamino Indoline Derivatives: Targeting Kinases in Oncology

The introduction of acylamino and sulfonylamino functionalities at the 7-position of the indoline ring can generate potent kinase inhibitors.[3][4] These groups can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP with the kinase active site.[1]

Proposed Synthetic Pathway

The synthesis of these derivatives is conceptually straightforward, involving the acylation or sulfonylation of the primary amine of the starting material.

Synthetic Pathway 1 start This compound product1 7-Acylamino/Sulfonylamino Indoline Derivative start->product1 Base (e.g., Triethylamine) Solvent (e.g., DCM) reagent1 R-COCl or R-SO2Cl (Acyl or Sulfonyl Chloride) reagent1->product1

Caption: Proposed synthesis of 7-acylamino and 7-sulfonylamino indoline derivatives.

Biological Evaluation Strategy: A Focus on Anticancer Activity

Given that many indole and indoline derivatives are potent kinase inhibitors, the primary biological evaluation of these compounds would be focused on their anticancer properties.[3][4][5][6]

1. In Vitro Cytotoxicity Screening: The initial assessment of anticancer potential involves determining the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

2. Kinase Inhibition Assays: Compounds exhibiting significant cytotoxicity would then be screened against a panel of relevant protein kinases. Many kinases are overactive in cancer cells, and their inhibition can halt tumor growth.[5]

3. Mechanism of Action Studies: For the most promising candidates, further studies would be conducted to elucidate their mechanism of action. This includes:

  • Cell Cycle Analysis: To determine if the compounds arrest the cell cycle at a specific phase.
  • Apoptosis Assays: To confirm if the compounds induce programmed cell death.
  • Western Blotting: To analyze the modulation of key signaling proteins downstream of the targeted kinase.
Comparative Performance Data (Hypothetical)

The following table illustrates how the comparative performance of newly synthesized compounds (hypothetically named IND-AC-01 and IND-SU-01 ) could be presented against a known kinase inhibitor like Sunitinib.

CompoundTarget KinaseIC50 (nM)MCF-7 Cytotoxicity (IC50, µM)A549 Cytotoxicity (IC50, µM)
IND-AC-01 VEGFR2152.55.1
IND-SU-01 PDGFRβ254.27.8
SunitinibVEGFR2, PDGFRβ10, 203.06.5

Part 2: 7-(Heteroaryl)aminomethyl Indoline Derivatives: Exploring Anti-Inflammatory and Antioxidant Potential

The introduction of a heteroaryl moiety via the aminomethyl linker can lead to compounds with diverse biological activities, including anti-inflammatory and antioxidant effects.[7][8] The heteroaromatic ring can participate in various non-covalent interactions with biological targets.

Proposed Synthetic Pathway

The synthesis could be achieved through reductive amination, where the primary amine of the starting material reacts with a heteroaromatic aldehyde.

Synthetic Pathway 2 start This compound product2 7-(Heteroaryl)aminomethyl Indoline Derivative start->product2 Reductive Amination (e.g., NaBH(OAc)3) reagent2 Heteroaryl-CHO (Heteroaromatic Aldehyde) reagent2->product2

Sources

The Indoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indoline scaffold, a privileged heterocyclic motif, has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, characterized by a bicyclic structure fusing a benzene ring to a five-membered nitrogen-containing ring, provide a versatile framework for the design of potent and selective therapeutic agents.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of indoline derivatives across key therapeutic areas, supported by experimental data and protocols, to empower researchers in the rational design of novel drug candidates.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Indoline derivatives have demonstrated remarkable success as anticancer agents, primarily by targeting key players in cell signaling pathways, such as protein kinases.[1][3] The indolin-2-one core is a particularly prominent feature in numerous kinase inhibitors.[3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

A prime example of the clinical success of the indoline scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] SAR studies on indolin-2-one derivatives as VEGFR inhibitors have revealed several key insights:

  • The Indolin-2-one Core is Essential: The fundamental indolin-2-one structure is crucial for inhibitory activity against VEGFRs.[3]

  • Substitution at C3 is Critical: Modifications at the C3 position of the oxindole ring play a pivotal role in determining the antiangiogenic and anticancer potency.[3] For instance, the introduction of a substituted pyrrole ring at this position, as seen in Sunitinib, is a key determinant of its potent activity.

  • N1-Substitution Modulates Properties: Alkylation or arylation at the N1 position of the indole ring can influence the molecule's lipophilicity and steric bulk, thereby affecting its cell permeability and interaction with the target enzyme.[4]

Compound/DerivativeTarget(s)Cell LineIC50 (µM)Reference
SunitinibVEGFR-2, PDGFR-β, c-KIT-0.01 (VEGFR-2)[1]
BIBF 1120 (Nintedanib)VEGFR, FGFR, PDGFR-0.02 (VEGFR-2)[1]
Indoline-chalcone derivativeTubulin PolymerizationMCF-70.0003 - 0.009[1]
Spirooxindole derivativeHER2, HER3MCF-73.88 - 5.83[1]
Quinoline-indole derivativeTubulin PolymerizationVarious0.002 - 0.011[1]
Histone Deacetylase (HDAC) Inhibition

Indoline-2,3-dione derivatives have emerged as a novel class of HDAC inhibitors.[5] A study on these derivatives showed that compound 25a exhibited the most potent inhibitory activity with an IC50 of 10.13 nM against Hela cell nuclear extract.[5] This highlights the potential of the indoline-2,3-dione scaffold for the development of new epigenetic modulators in cancer therapy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a typical procedure for evaluating the inhibitory activity of indoline derivatives against a specific kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (indoline derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 96-well plate.

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced, is measured. The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

SAR_Anticancer cluster_Anticancer Anticancer Activity Indoline_Core Indoline Scaffold VEGFR_Inhibition VEGFR Inhibition Indoline_Core->VEGFR_Inhibition Indolin-2-one core HDAC_Inhibition HDAC Inhibition Indoline_Core->HDAC_Inhibition Indoline-2,3-dione core Tubulin_Polymerization Tubulin Polymerization Inhibition Indoline_Core->Tubulin_Polymerization Indoline-chalcone hybrids

Caption: Key anticancer mechanisms of indoline derivatives.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Indoline derivatives have shown significant promise as potent anti-inflammatory and antioxidant agents.[6][7][8]

SAR studies on a series of indoline derivatives revealed that substitutions at position 1 of the indoline ring with chains containing amino, ester, amide, or alcohol groups, along with additional substituents on the benzo ring (e.g., Cl, MeO, Me, F, HO), can dramatically enhance their activity.[6][7][8]

  • Potent Cytokine Inhibition: Several derivatives were found to inhibit the lipopolysaccharide (LPS)-induced elevation of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO), in RAW264.7 macrophages at concentrations as low as 1 pM to 1 nM.[6][7][8]

  • In Vivo Efficacy: Notably, four compounds with ester, amine, amide, or alcohol side chains, when injected subcutaneously in mice at a dose of 1 µmol/kg or less, effectively prevented LPS-induced cytokine elevation in both the brain and peripheral tissues, demonstrating their potential for in vivo applications.[6][8] This efficacy was comparable to that of dexamethasone at a higher dose.[6][8]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the indoline derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.

SAR_Anti_inflammatory cluster_Anti_inflammatory Anti-inflammatory & Antioxidant Activity Indoline_Core Indoline Scaffold Cytokine_Inhibition Inhibition of TNF-α, IL-6 Indoline_Core->Cytokine_Inhibition N1-substitutions (amine, ester, amide) NO_Reduction Reduction of Nitric Oxide Indoline_Core->NO_Reduction Benzo ring substitutions (Cl, MeO, F) ROS_Scavenging ROS Scavenging Indoline_Core->ROS_Scavenging Inherent antioxidant properties

Caption: Anti-inflammatory pathways modulated by indoline derivatives.

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of antibiotic-resistant bacterial strains poses a significant threat to global health. The indoline scaffold has attracted renewed interest as a promising nucleus for the development of novel antibacterial compounds.[9][10] Indoline-containing compounds have demonstrated both direct antibacterial activity and the ability to act as resistance-modifying agents (RMAs), enhancing the efficacy of existing antibiotics.[9][10]

  • Broad-Spectrum Activity: Indole derivatives, the parent scaffold of indolines, have shown activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

  • Hybrid Molecules: The combination of the indoline moiety with other pharmacophores, such as quinoline or pyrazole, has led to the synthesis of hybrid compounds with significant antimicrobial activity.[13] For example, spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have shown potent activity against Enterococcus faecalis and Staphylococcus aureus.[13]

  • SAR Insights: Structure-activity relationship studies of indole hydrazone derivatives have indicated that the introduction of halogen atoms into an attached phenyl ring generally increases antimicrobial activity.[12]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Spiroquinoline-indoline-dione (4b, 4h)E. faecalis, S. aureus375 - 750[13]
Spiropyrazolo-indoline-dione (6h)E. faecalis375[13]
Indole-triazole derivative (3d)MRSA, C. krusei3.125[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test indoline derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Neuroprotective Effects: Combating Neurodegenerative Diseases

Reactive oxygen species (ROS) play a significant role in the pathogenesis of various neurodegenerative diseases.[14] The indole nucleus is a promising foundation for the design of neuroprotective agents due to its antioxidant and ROS scavenging properties.[14][15]

  • Antioxidant and ROS Scavenging: Indole derivatives, including indoleamines like melatonin and the γ-carboline stobadine, have demonstrated protective effects in neuronal systems under conditions of oxidative stress.[14][15]

  • Amyloid Disaggregation: Recent studies have shown that synthetic indole-phenolic compounds can act as multifunctional neuroprotectors by not only exhibiting antioxidant and metal-chelating properties but also by promoting the disaggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[16]

  • Cholinesterase Inhibition: Certain azepinoindole derivatives have shown potent inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[17]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
  • Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow for differentiation.

  • Treatment: Pre-treat the cells with various concentrations of the indoline derivatives for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide or Aβ peptide) to induce cell death.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control group.

SAR_Neuroprotective cluster_Neuroprotective Neuroprotective Activity Indoline_Core Indoline Scaffold ROS_Scavenging ROS Scavenging Indoline_Core->ROS_Scavenging Inherent antioxidant properties Abeta_Disaggregation Aβ Disaggregation Indoline_Core->Abeta_Disaggregation Indole-phenolic hybrids Cholinesterase_Inhibition Cholinesterase Inhibition Indoline_Core->Cholinesterase_Inhibition Azepinoindole derivatives

Caption: Neuroprotective mechanisms of indoline derivatives.

Conclusion

The indoline scaffold continues to be a highly "privileged" and versatile structure in medicinal chemistry, offering a robust framework for the development of novel therapeutics. The extensive research into the structure-activity relationships of indoline derivatives has yielded significant advancements in the fields of oncology, inflammation, infectious diseases, and neuroprotection. The synthetic tractability of the indoline core allows for fine-tuning of its pharmacological properties through diverse substitutions, paving the way for the discovery of next-generation drug candidates with enhanced potency, selectivity, and safety profiles.

References

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A Senior Application Scientist's Guide to Indoline Nitrogen Protection: A Head-to-Head Comparison of Boc and Competing Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and natural product synthesis, the indoline scaffold remains a cornerstone. Its prevalence in bioactive molecules necessitates a mastery of its chemical manipulation, where the strategic protection and deprotection of the indoline nitrogen is paramount. The choice of a nitrogen protecting group is not a trivial decision; it dictates the feasible reaction pathways, influences the scaffold's reactivity, and ultimately determines the success of a synthetic campaign.

This guide provides a deep, comparative analysis of the most common protecting groups for indoline nitrogen, with a special focus on the ubiquitous tert-butyloxycarbonyl (Boc) group versus its primary alternatives: benzyloxycarbonyl (Cbz), acetyl (Ac), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). We move beyond a simple catalog of reagents, offering insights into the causality behind experimental choices and providing validated protocols to ensure reproducibility and success in your research.

The Chemist's Compass: Choosing the Optimal Protecting Group

The "best" protecting group is context-dependent. The ideal choice hinges on its compatibility with the planned synthetic route—a concept known as orthogonality. The following diagram illustrates a decision-making framework for selecting an appropriate protecting group based on downstream reaction conditions.

G start Start: Need to Protect Indoline Nitrogen q1 Will the subsequent steps involve strong acids (e.g., neat TFA, HCl)? start->q1 q2 Are catalytic hydrogenation conditions (e.g., H2, Pd/C) planned? q1->q2 Yes boc Consider Boc (Acid Labile) q1->boc No q3 Will the synthesis involve strong bases (e.g., hydrolysis, LDA)? q2->q3 Yes cbz Consider Cbz (Hydrogenolysis) q2->cbz No q4 Is a highly robust, electron-withdrawing group needed for C-H activation? q3->q4 Yes ac Consider Ac (Hydrolysis) q3->ac No q5 Are very mild, fluoride-based deprotection conditions required? q4->q5 Yes ts Consider Ts (Reductive Cleavage) q4->ts No q5->start No (Re-evaluate) sem Consider SEM (Fluoride/Acid Cleavage) q5->sem Yes

Caption: Decision tree for selecting an indoline N-protecting group.

The Benchmark: tert-Butyloxycarbonyl (Boc)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and clean, acid-labile deprotection.[1] Its steric bulk can also influence the stereochemical outcome of subsequent reactions.

Introduction: Protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) with a base. For weakly nucleophilic indolines, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often necessary. The reaction is generally high-yielding and proceeds under mild conditions.[1][2]

Stability Profile:

  • Stable: Strong bases, nucleophiles, catalytic hydrogenation, and mild reducing agents.

  • Labile: Strong acids (e.g., TFA, HCl), and some Lewis acids.[3][4]

Deprotection: The cleavage of the Boc group is a simple carbamate hydrolysis under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[3] This process is highly efficient, often quantitative, and the volatile byproducts (isobutylene and CO₂) are easily removed.

Influence on Reactivity: The Boc group is moderately electron-withdrawing, which deactivates the indoline nitrogen and the aromatic ring towards electrophilic substitution to some extent. However, it is less deactivating than sulfonyl or acetyl groups.

Advantages Disadvantages
Easy, high-yielding introduction.Labile to strong acids, limiting reaction scope.
Mild and clean deprotection with volatile byproducts.tert-butyl cation can cause side reactions.[3]
Stable to a wide range of common reagents.Not suitable for sequences involving acid catalysis.
Commercially available and inexpensive reagents.

The Classic Alternative: Benzyloxycarbonyl (Cbz)

Introduced in the 1-930s for peptide synthesis, the Cbz group offers a distinct orthogonality to the Boc group, being stable to acidic conditions but readily cleaved by hydrogenolysis.[5]

Introduction: Cbz protection is performed using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann (aqueous base) or with an organic base like triethylamine.[5][6]

Stability Profile:

  • Stable: Acidic conditions (e.g., TFA), and most non-reductive conditions.

  • Labile: Catalytic hydrogenation (H₂, Pd/C), strong reducing agents (e.g., Na/NH₃), and some Lewis acids.[5][7]

Deprotection: The standard deprotection method is catalytic hydrogenation, which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[8] This method is exceptionally mild and clean. Alternative methods include transfer hydrogenation or treatment with strong acids like HBr in acetic acid, though the latter is less common and harsher.[5][9]

Influence on Reactivity: Similar to Boc, the Cbz group is an electron-withdrawing carbamate that deactivates the indoline system towards electrophilic attack, but it allows for a different set of compatible reactions.

Advantages Disadvantages
Stable to acidic conditions used for Boc removal.Incompatible with catalytic hydrogenation.
Deprotection conditions are very mild and neutral.Catalyst poisoning can be an issue with sulfur compounds.
Orthogonal to Boc and Fmoc groups.[8]Requires handling of reactive Cbz-Cl.
Well-established and reliable.

The Simple Acyl: Acetyl (Ac)

The acetyl group is one of the simplest and most economical nitrogen protecting groups. Its introduction is straightforward, but its removal often requires harsh conditions.

Introduction: Acetylation is typically achieved using acetyl chloride or acetic anhydride, usually in the presence of a base like pyridine or triethylamine to scavenge the acid byproduct.

Stability Profile:

  • Stable: Acidic conditions, catalytic hydrogenation.

  • Labile: Strong basic (hydrolysis) or acidic conditions (though more stable than Boc). Reductive cleavage with strong hydrides (e.g., LiAlH₄) is also possible.

Deprotection: Cleavage requires forceful conditions, such as refluxing in aqueous acid (e.g., 6M HCl) or base (e.g., NaOH). This lack of mild deprotection is its major drawback.

Influence on Reactivity: The acetyl group is strongly electron-withdrawing due to resonance with the nitrogen lone pair. This significantly deactivates the aromatic ring towards electrophilic substitution and makes the nitrogen lone pair less available.

Advantages Disadvantages
Very inexpensive and readily available reagents.Deprotection requires harsh hydrolytic conditions.
Stable to a wide range of synthetic conditions.Not orthogonal to other ester or amide functionalities.
Simple introduction procedure.Strong deactivating effect on the indoline ring.

The Robust Guardian: Tosyl (Ts)

The p-toluenesulfonyl (tosyl) group is known for its exceptional stability, making it suitable for syntheses involving harsh reagents like organometallics, strong acids, or oxidants.

Introduction: Indoline is tosylated using tosyl chloride (Ts-Cl) in the presence of a base, such as pyridine or aqueous NaOH.

Stability Profile:

  • Stable: Strongly acidic and basic conditions, oxidative conditions, and many reductive conditions (except those designed for its cleavage).

  • Labile: Reductive cleavage using reagents like sodium naphthalenide, sodium in liquid ammonia, or magnesium in methanol.[10]

Deprotection: The robustness of the Ts group makes its cleavage challenging. Common methods involve harsh reducing conditions that are often not compatible with sensitive functional groups.[11]

Influence on Reactivity: The tosyl group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the nitrogen and the electron density of the aromatic ring. This property can be exploited, as it facilitates deprotonation at the C2 position.[12]

Advantages Disadvantages
Exceptionally stable to a wide range of reagents.Very harsh deprotection conditions required.
Strong electron-withdrawing effect can direct reactivity.Limited functional group tolerance during cleavage.
Can be used in very demanding reaction sequences.Can be difficult to remove completely.

The Mild Operator: 2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group offers a unique deprotection pathway via fluoride ions, providing an orthogonal option when both acid- and hydrogenation-labile groups must be avoided.

Introduction: Protection is accomplished by treating the indoline with SEM chloride (SEM-Cl) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride.[13][14]

Stability Profile:

  • Stable: A wide range of non-acidic and non-fluoride conditions, including organometallics and hydrides.

  • Labile: Fluoride sources (e.g., TBAF) or strong Lewis/protic acids.[15]

Deprotection: Cleavage is most commonly achieved under mild, neutral conditions using a fluoride source like tetrabutylammonium fluoride (TBAF). Acidic conditions (e.g., TFA) can also be used, proceeding through a different mechanism.[15]

Influence on Reactivity: The SEM group has a minimal electronic effect on the indoline ring, behaving more like a simple N-alkyl group. It provides steric hindrance but does not significantly deactivate the aromatic system.

Advantages Disadvantages
Mild, fluoride-based deprotection.Reagents are more expensive than for other groups.
Orthogonal to many other protecting groups.Can be unexpectedly labile to some Lewis acids.
Minimal electronic impact on the indoline system.

Comparative Data Summary

The following table provides a side-by-side comparison of the key performance characteristics of each protecting group.

Protecting GroupIntroduction ReagentTypical ConditionsStabilityDeprotection Conditions
Boc Boc₂OBase (e.g., Et₃N, DMAP)Base, H₂, NucleophilesAcid (TFA, HCl)[4]
Cbz Cbz-ClBase (e.g., Na₂CO₃, Et₃N)Acid, Mild BaseH₂, Pd/C; Na/NH₃[5][7]
Ac Ac₂O or AcClBase (e.g., Pyridine)Acid, H₂Strong Acid/Base (hydrolysis); LiAlH₄
Ts Ts-ClBase (e.g., Pyridine)Strong Acid, Strong Base, OxidantsReductive (Na/NH₃, Mg/MeOH)[10]
SEM SEM-ClBase (e.g., NaH, DIPEA)Most non-acidic conditionsFluoride (TBAF), Strong Acid[15]

Experimental Protocols

A self-validating protocol is essential for reproducible science. The following methods are representative procedures for the protection and deprotection of a generic indoline substrate.

Workflow for Protection & Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve Indoline & Base in Solvent p2 Add Protecting Group Reagent (e.g., Boc2O) p1->p2 p3 Stir at RT (Monitor by TLC/LC-MS) p2->p3 p4 Aqueous Work-up & Extraction p3->p4 p5 Purify by Chromatography or Recrystallization p4->p5 d1 Dissolve Protected Indoline in Solvent p5->d1 Proceed to Deprotection or Next Synthetic Step d2 Add Deprotection Reagent (e.g., TFA) d1->d2 d3 Stir at RT (Monitor by TLC/LC-MS) d2->d3 d4 Remove Reagent/Byproducts (Evaporation or Work-up) d3->d4 d5 Isolate Free Indoline (Often as a salt) d4->d5

Caption: General experimental workflow for N-protection and deprotection.

Protocol 1: N-Boc Protection of Indoline

  • To a solution of indoline (1.0 equiv) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). The base scavenges the acid formed and DMAP acts as a nucleophilic catalyst.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at 0 °C. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃, followed by brine. This removes unreacted reagents and byproducts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, or can be purified by flash chromatography.

Protocol 2: N-Boc Deprotection using TFA

  • Dissolve the N-Boc indoline (1.0 equiv) in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C. A 20-50% solution of TFA in DCM is also commonly used.[16]

  • Stir the reaction at room temperature for 30-60 minutes. Effervescence (CO₂) is typically observed.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • The resulting indoline is typically obtained as its TFA salt and can be used directly or neutralized with a base.

Protocol 3: N-Cbz Protection of Indoline

  • To a solution of indoline (1.0 equiv) in a biphasic mixture of ethyl acetate and saturated aqueous Na₂CO₃ (1:1, ~0.3 M), cool to 0 °C. The base neutralizes the HCl produced.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise with vigorous stirring.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.

Protocol 4: N-Cbz Deprotection by Hydrogenolysis

  • Dissolve the N-Cbz indoline (1.0 equiv) in methanol or ethyl acetate (~0.1 M).

  • Add palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator).

  • Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-16 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric.

  • Rinse the pad with the reaction solvent and concentrate the filtrate to yield the deprotected indoline.

Conclusion

The selection of a nitrogen protecting group for an indoline scaffold is a critical decision that profoundly impacts the entire synthetic strategy. While Boc stands out for its operational simplicity and mild, non-reductive cleavage, its acid lability is a significant constraint. The Cbz group offers a powerful orthogonal alternative, stable to the acids that cleave Boc but removable by mild hydrogenolysis. For syntheses requiring extreme robustness, the Ts group is a viable, albeit challenging, option. The Ac group, while economical, is often limited by its harsh removal conditions. Finally, the SEM group provides a niche but valuable pathway for deprotection under mild, fluoride-mediated conditions.

A thorough understanding of the stability, orthogonality, and reactivity profiles of these key protecting groups, as outlined in this guide, empowers the medicinal and synthetic chemist to design more efficient, robust, and successful routes to complex indoline-containing targets.

References

  • Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. (n.d.). ResearchGate. [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. (2018). PubMed Central. [Link]

  • Selective cleavage N−Ts bond to access novel tetracyclic indolines. (n.d.). ResearchGate. [Link]

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  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. (n.d.). ResearchGate. [Link]

  • Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. (2018). MDPI. [Link]

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  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (n.d.). ResearchGate. [Link]

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  • Amine Protection and Deprotection. (2023). Master Organic Chemistry. [Link]

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  • Deprotection of N-Ts indole substrates. (n.d.). ResearchGate. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. [Link]

  • How to perform the BOC protection on indole-3-acetic acid?. (2019). ResearchGate. [Link]

  • Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (2001). Royal Society of Chemistry. [Link]

  • SEM Protection - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

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A Guide to the Spectroscopic Journey: Characterizing Tert-butyl 7-(aminomethyl)indoline-1-carboxylate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted indoline scaffolds are privileged structures, serving as foundational building blocks for a multitude of therapeutic agents. Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is a particularly valuable bifunctional intermediate, featuring a protected indoline nitrogen and a reactive primary amine at the 7-position. This arrangement allows for precise, sequential chemical modifications, making it a cornerstone in the synthesis of complex target molecules.

The synthetic route to this key intermediate, while conceptually straightforward, requires rigorous analytical oversight to ensure the success of each chemical transformation. Spectroscopic analysis is the chemist's essential tool for navigating this pathway, providing an unambiguous fingerprint of each molecule. This guide offers an in-depth comparative analysis of the key spectroscopic features—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—that distinguish the final product from its crucial precursors. We will explore the "why" behind the shifting peaks and changing signals, providing researchers with the validated insights needed to confidently monitor this synthetic sequence.

The Synthetic Pathway: A Visual Overview

The synthesis begins with indoline-7-carboxylic acid and proceeds through three principal transformations: 1) Protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group, 2) Conversion of the carboxylic acid to a primary amide, and 3) Reduction of the amide to the target primary amine.

G cluster_0 Synthetic Route A Indoline-7-carboxylic acid B Tert-butyl 7-carboxyindoline-1-carboxylate A->B  Boc₂O, Base   C Tert-butyl 7-carbamoylindoline-1-carboxylate B->C  Amide Coupling (EDC, HOBt)   D This compound C->D  Reduction (LiAlH₄ or BH₃)  

Caption: Synthetic pathway from indoline-7-carboxylic acid to the final product.

Experimental Protocols & Analytical Workflow

General Spectroscopic Methods
  • ¹H and ¹³C NMR: Spectra were acquired on a 300 or 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • FT-IR Spectroscopy: Spectra were recorded using an FT-IR spectrometer with Attenuated Total Reflectance (ATR). Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Low-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode, providing [M+H]⁺ values.

Analytical Workflow Diagram

The characterization process at each stage is a self-validating system. The disappearance of a key signal from a precursor's spectrum and the appearance of new, expected signals in the product's spectrum provide definitive confirmation of a successful reaction.

G cluster_workflow Characterization Workflow start step1 Precursor Synthesis Perform chemical reaction start->step1 end step2 Work-up & Purification Isolate crude product. Purify via chromatography or recrystallization. step1->step2 step3 Spectroscopic Analysis ¹H NMR ¹³C NMR FT-IR MS Compare data with expected structure. step2->step3 step4 Data Match? step3->step4 step5 Proceed to Next Step step4->step5 Yes step6 Re-evaluate Reaction step4->step6 No step5->end step6->step1

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Disposal of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of tert-butyl 7-(aminomethyl)indoline-1-carboxylate, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our commitment is to empower you with the knowledge to handle this compound safely and in compliance with regulatory standards.

Foundational Principles: Waste Characterization

Before any disposal action is taken, a thorough waste determination must be performed.[1] While this compound is not classified as a hazardous substance under current regulations, it is crucial to recognize that its hazard profile can be altered by its use in experimental protocols.

Key Considerations for Characterization:

  • Contamination: Has the compound been in contact with or mixed with any hazardous materials? The "mixture rule" dictates that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture is considered hazardous.[2]

  • Form: Is the waste in a solid, liquid (dissolved in a solvent), or adsorbed state (e.g., on silica gel)? The physical form will dictate the appropriate disposal pathway.

  • Regulatory Status: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations, as these can vary.[3]

Parameter Assessment for this compound Action
Purity Unused, expired, or off-specification materialTreat as non-hazardous chemical waste.
Mixtures Mixed with hazardous solvents (e.g., chlorinated solvents), acids, bases, or heavy metalsThe entire mixture must be managed as hazardous waste.[4][5]
Solutions Aqueous solutions with pH between 6 and 9.5May be eligible for sewer disposal, pending local regulations and EHS approval.[1]
Solid Waste Contaminated lab debris (e.g., gloves, weighing paper)Dispose of as solid chemical waste.

Step-by-Step Disposal Protocol for Non-Hazardous this compound

This protocol assumes the material has been characterized as non-hazardous.

Step 1: Segregation and Containerization

Proper segregation is the cornerstone of safe and efficient laboratory waste management.[6]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Non-Hazardous Solid Waste." The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[7]

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Non-Hazardous Waste"

    • The date of accumulation.[6]

  • Incompatible Materials: Never mix this compound with incompatible chemicals in the same waste container.[7]

Step 2: Accumulation and Storage
  • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[7]

  • Storage Area: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.[8]

  • Secondary Containment: It is best practice to use secondary containment (such as a tray or tub) to mitigate any potential spills or leaks.[5]

Step 3: Disposal Pathways

The appropriate disposal route depends on the physical state of the waste.

For Solid Waste (Crystalline compound, contaminated wipes, etc.):

  • Ensure the material is in a securely sealed container, properly labeled as described above.

  • Arrange for pickup by your institution's hazardous waste management service or follow their specific procedures for non-hazardous solid waste disposal.[1] Do not dispose of this waste in the regular trash unless explicitly permitted by your EHS department.[9]

For Liquid Waste (Aqueous solutions):

  • pH Verification: For aqueous solutions, ensure the pH is between 6.0 and 9.5.[1] If necessary, neutralize the solution.

  • EHS Approval: Obtain approval from your institution's EHS department before any sewer disposal.[9] Some institutions have specific restrictions on the disposal of any chemical waste down the drain.

  • If Approved for Sewer Disposal: Slowly pour the solution down the drain with copious amounts of running water. This helps to dilute the chemical and prevent any potential issues with the plumbing or wastewater treatment system.

For Empty Containers:

  • Decontamination: Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate must be collected and disposed of as chemical waste.

  • Defacing: Remove or deface the original label to prevent any confusion.[9]

  • Disposal: Once clean and the label is removed, the container may be disposed of in the regular trash or recycled according to your facility's guidelines.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

DisposalWorkflow start Start: this compound Waste characterize Characterize Waste (Pure, Mixture, Solution?) start->characterize is_hazardous Is it mixed with hazardous material? characterize->is_hazardous hazardous_waste Manage as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No end End of Process hazardous_waste->end waste_form Determine Physical Form (Solid, Liquid, Empty Container) non_hazardous->waste_form solid_waste Solid Waste Disposal Protocol waste_form->solid_waste Solid liquid_waste Liquid Waste Disposal Protocol waste_form->liquid_waste Liquid empty_container Empty Container Protocol waste_form->empty_container Empty solid_waste->end liquid_waste->end empty_container->end

Caption: Disposal Decision Workflow

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is not merely a regulatory hurdle; it is an integral part of the scientific process. By adhering to these guidelines for this compound, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for any questions regarding chemical waste management.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • CP Lab Safety. (2026, January 13). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Oreate AI. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the specific handling requirements of specialized chemical reagents is fundamental to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling protocols for Tert-butyl 7-(aminomethyl)indoline-1-carboxylate, a key building block in contemporary drug discovery.

Understanding the Hazard Profile

The primary hazards associated with compounds structurally similar to this compound include:

  • Skin Irritation and Burns: Many amine-containing compounds can be corrosive or irritating to the skin.[1][2][3]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][2]

Given these potential hazards, a multi-layered PPE strategy is crucial.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE plan is the cornerstone of safe handling. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95/FFP2 respirator (if not in a fume hood)
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Reaction Setup and Workup Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood

Procedural Guidance: A Step-by-Step Approach to Safety

Pre-Handling and Engineering Controls
  • Consult Safety Data Sheets (SDS) of Analogs: Before beginning work, review the SDS for structurally similar compounds to reinforce your understanding of the potential hazards.

  • Work in a Ventilated Area: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Donning PPE: The First Line of Defense

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles Face Shield (if needed) Face Shield (if needed) Goggles->Face Shield (if needed)

Figure 1. Recommended PPE Donning Sequence
Handling Operations
  • Weighing: When weighing the solid material, do so within the fume hood or in a balance enclosure to prevent the dispersion of dust. If a fume hood is not available for this specific task, a respirator is mandatory.

  • Dissolving: Add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas for solids and pipettes or cannulas for solutions to minimize the risk of spills.

Doffing PPE and Decontamination

Proper removal of PPE is critical to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Face Shield (if used) Face Shield (if used) Goggles Goggles Face Shield (if used)->Goggles Gloves Gloves Goggles->Gloves Lab Coat Lab Coat Gloves->Lab Coat

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-(aminomethyl)indoline-1-carboxylate
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Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.